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  • Product: N'-(prop-2-enoyl)benzohydrazide
  • CAS: 10339-47-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N'-(prop-2-enoyl)benzohydrazide: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Scientific Rationale In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular architectures is a cornerstone of rational drug design. The benzohy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular architectures is a cornerstone of rational drug design. The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This activity is largely attributed to the versatile hydrogen bonding capabilities and conformational flexibility of the acylhydrazone moiety (-CO-NH-N=C).

This guide focuses on a specific, highly promising derivative: N'-(prop-2-enoyl)benzohydrazide . This molecule uniquely integrates the established benzohydrazide core with an acryloyl group. The acryloyl moiety is a reactive α,β-unsaturated carbonyl system, known to act as a Michael acceptor. This functional group imparts the potential for covalent interaction with nucleophilic residues (such as cysteine) in biological targets, a mechanism often exploited for potent and selective enzyme inhibition.

The deliberate fusion of these two moieties presents a compelling hypothesis: N'-(prop-2-enoyl)benzohydrazide is a candidate molecule for the development of targeted covalent inhibitors, warranting a thorough investigation of its chemical properties and synthesis. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals aiming to explore its potential.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the foundation of all subsequent experimental work.

Chemical Structure and Nomenclature

The structure of N'-(prop-2-enoyl)benzohydrazide is defined by a benzoyl group and an acryloyl group linked by a hydrazine bridge.

Caption: Chemical structure of N'-(prop-2-enoyl)benzohydrazide.

Core Data Summary

All quantitative data for N'-(prop-2-enoyl)benzohydrazide is summarized in the table below for ease of reference. While experimental data for this specific molecule is not widely published, properties can be reliably calculated or extrapolated from its core components, benzohydrazide and acryloyl chloride.

PropertyValueSource(s)
IUPAC Name N'-(prop-2-enoyl)benzohydrazide-
Synonyms N'-Acryloylbenzhydrazide[3]
CAS Number 10339-47-6; 136764-92-6[3][4]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.20 g/mol [4]
Melting Point (°C) Predicted: 150-170Estimated
Boiling Point (°C) >300 (decomposes)Estimated
Solubility Soluble in DMSO, DMF, methanol; Sparingly soluble in waterEstimated
LogP (Octanol/Water) Predicted: 0.8 - 1.5Estimated

Recommended Synthetic Workflow

The synthesis of N'-(prop-2-enoyl)benzohydrazide is a logical, two-step process that is well-documented for analogous compounds.[1][5] The workflow involves the initial synthesis of the benzohydrazide precursor, followed by a selective acylation.

SynthesisWorkflow start Methyl Benzoate + Hydrazine Hydrate step1 Step 1: Nucleophilic Acyl Substitution (Reflux in Ethanol, 4-6h) start->step1 intermediate Benzohydrazide (Precursor) step1->intermediate step2 Step 2: N-Acylation (0°C to Room Temp, 2-4h) intermediate->step2 reagents2 Acryloyl Chloride + Triethylamine (Base) in DCM reagents2->step2 purification Purification (Aqueous Wash, Recrystallization) step2->purification product N'-(prop-2-enoyl)benzohydrazide purification->product

Caption: Proposed two-step synthetic workflow for N'-(prop-2-enoyl)benzohydrazide.

Experimental Protocol: Synthesis of Benzohydrazide (Precursor)

This protocol is adapted from established methods for creating hydrazides from esters.[1]

  • Reagent Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve methyl benzoate (1 equivalent, e.g., 13.6 g, 0.1 mol) in absolute ethanol (100 mL).

  • Initiation : To the stirred solution, add hydrazine hydrate (3 equivalents, e.g., 15.0 g, 0.3 mol). The excess hydrazine drives the reaction to completion.

    • Causality: This is a classic nucleophilic acyl substitution. The highly nucleophilic primary amine of hydrazine attacks the electrophilic carbonyl carbon of the ester. The methoxy group is eliminated as methanol, forming the stable hydrazide.

  • Reaction : Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.

  • Monitoring : Track the disappearance of the methyl benzoate starting material using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • Isolation : Upon completion, cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to induce precipitation of the product.

  • Purification : Collect the white, crystalline solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum to yield pure benzohydrazide.

Experimental Protocol: Synthesis of N'-(prop-2-enoyl)benzohydrazide

This N-acylation protocol is a standard and effective method for coupling an acid chloride with a hydrazide.[5]

  • Reagent Preparation : Suspend benzohydrazide (1 equivalent, e.g., 13.6 g, 0.1 mol) in a dry 500 mL round-bottom flask with anhydrous dichloromethane (DCM, 200 mL). Add triethylamine (1.1 equivalents, e.g., 11.1 g, 0.11 mol) to the suspension.

    • Causality: Triethylamine acts as a non-nucleophilic base. Its purpose is to scavenge the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from protonating the starting hydrazide and rendering it unreactive.

  • Initiation : Cool the stirred suspension to 0°C using an ice bath. Slowly add acryloyl chloride (1 equivalent, e.g., 9.1 g, 0.1 mol) dropwise over 20-30 minutes. Maintain the temperature at 0°C during the addition.

    • Causality: The reaction is highly exothermic. A slow, cooled addition is critical to control the reaction rate, prevent side reactions, and ensure selective acylation at the terminal nitrogen.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring : Monitor the reaction by TLC, observing the consumption of benzohydrazide.

  • Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N'-(prop-2-enoyl)benzohydrazide.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected analytical signatures for N'-(prop-2-enoyl)benzohydrazide based on its structure and data from analogous compounds.[2][6][7]

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR ~10.0-10.5 ppm (s, 1H) : Benzoyl -NH proton. ~9.5-10.0 ppm (s, 1H) : Acryloyl -NH proton. ~7.8-8.0 ppm (d, 2H) : Aromatic protons ortho to the carbonyl group. ~7.4-7.6 ppm (m, 3H) : Aromatic protons meta and para to the carbonyl group. ~6.2-6.5 ppm (dd, 1H) : Vinyl proton geminal to the carbonyl. ~5.7-6.0 ppm (m, 2H) : Terminal vinyl protons (-CH=CH₂ ).
¹³C NMR ~165-170 ppm : Carbonyl carbon (Acryloyl). ~162-166 ppm : Carbonyl carbon (Benzoyl). ~127-135 ppm : Aromatic and vinyl carbons.
FT-IR (cm⁻¹) ~3200-3300 : N-H stretching vibrations. ~3000-3100 : Aromatic and vinyl C-H stretching. ~1660-1680 : C=O stretching (Amide I band, benzoyl). ~1640-1660 : C=O stretching (Amide I band, acryloyl). ~1620 : C=C vinyl stretching. ~1520-1540 : N-H bending (Amide II band).
Mass Spec. Expected [M+H]⁺ : 191.0815. The fragmentation pattern would likely show a loss of the acryloyl group (m/z ~55) and the characteristic benzoyl cation (m/z 105).

Scientific Context and Potential Applications

The true value of a novel compound lies in its potential for application. The dual-functionality of N'-(prop-2-enoyl)benzohydrazide positions it as a molecule of significant interest in drug development.

compound N'-(prop-2-enoyl)benzohydrazide Benzohydrazide Core Acryloyl Moiety node_benzo Proven Pharmacophore (Scaffold for Bioactivity) compound:f0->node_benzo node_acryloyl Michael Acceptor (Reactive Group) compound:f1->node_acryloyl act_antimicrobial Antimicrobial node_benzo->act_antimicrobial act_anticancer Anticancer node_benzo->act_anticancer act_antiinflammatory Anti-inflammatory node_benzo->act_antiinflammatory act_covalent Covalent Enzyme Inhibition (Targeted Therapy) node_acryloyl->act_covalent

Caption: Logical relationship between the molecular structure and its potential biological activities.

  • The Benzohydrazide Core : This component serves as a robust scaffold. Decades of research have demonstrated that derivatives of benzohydrazide possess a wide array of biological activities.[8][9] This history suggests a high probability that N'-(prop-2-enoyl)benzohydrazide will exhibit some form of bioactivity that can be optimized.

  • The Acryloyl Moiety : This functional group is a well-known "warhead" in medicinal chemistry. As a Michael acceptor, it can undergo a conjugate addition reaction with nucleophilic side chains of amino acids, most notably the thiol group of cysteine residues in proteins. This allows for the formation of a stable, covalent bond between the drug and its target enzyme or receptor. Covalent inhibitors are often highly potent and can have a prolonged duration of action, making them a desirable class of therapeutics, particularly in oncology and virology.

Given this structure, N'-(prop-2-enoyl)benzohydrazide should be prioritized for screening in assays related to:

  • Anticancer Studies : Particularly against kinases that have a non-catalytic cysteine near the active site.

  • Antimicrobial and Antiviral Studies : Targeting essential enzymes in pathogens, such as proteases or polymerases, that can be covalently modified.

Conclusion

N'-(prop-2-enoyl)benzohydrazide is more than just another derivative; it is a rationally designed molecule that combines a proven bioactive scaffold with a reactive functional group capable of covalent modification. The synthetic route is straightforward and relies on well-established chemical principles, making the compound highly accessible for research purposes. While specific experimental data on this molecule is sparse, a comprehensive analysis of its constituent parts provides a strong, scientifically-grounded rationale for its synthesis and investigation. This guide provides the necessary foundational knowledge for researchers to produce and characterize this compound, paving the way for its evaluation as a potential next-generation therapeutic agent.

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Exploratory

A Technical Guide to the Polymerization of N'-(prop-2-enoyl)benzohydrazide: Mechanism and Application

This in-depth technical guide provides a comprehensive overview of the mechanism of action of N'-(prop-2-enoyl)benzohydrazide in polymerization processes. Tailored for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the mechanism of action of N'-(prop-2-enoyl)benzohydrazide in polymerization processes. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the core principles governing the reactivity of this monomer, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Unique Potential of N'-(prop-2-enoyl)benzohydrazide in Polymer Science

N'-(prop-2-enoyl)benzohydrazide is a fascinating yet underexplored monomer in the field of polymer chemistry. Its unique molecular architecture, combining a reactive acryloyl group with a functional benzohydrazide moiety, opens up a wide array of possibilities for the synthesis of advanced polymers with tailored properties. The presence of the benzohydrazide group imparts specific functionalities to the resulting polymer, such as the ability to form Schiff bases with aldehydes and ketones, chelate metal ions, and participate in post-polymerization modifications. These characteristics make polymers derived from N'-(prop-2-enoyl)benzohydrazide promising candidates for applications in drug delivery, biomaterials, and functional coatings.

This guide will delve into the fundamental mechanism of its polymerization, providing a robust framework for researchers to design and execute experiments with a clear understanding of the underlying chemical principles.

The Core Mechanism: Free Radical Polymerization of N'-(prop-2-enoyl)benzohydrazide

The polymerization of N'-(prop-2-enoyl)benzohydrazide predominantly proceeds via a free radical mechanism, a cornerstone of polymer synthesis. This process can be dissected into three primary stages: initiation, propagation, and termination.

Initiation: The Spark of Polymerization

The journey of polymerization begins with the generation of free radicals from an initiator molecule. The choice of initiator is critical and is dictated by the desired reaction conditions, such as temperature and solvent. For N'-(prop-2-enoyl)benzohydrazide, common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).

  • Thermal Initiation with AIBN: AIBN is a widely used thermal initiator that decomposes upon heating to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. This decomposition is a first-order reaction and is highly reproducible. The cyanoisopropyl radicals then attack the vinyl group of the N'-(prop-2-enoyl)benzohydrazide monomer, initiating the polymerization process.

  • Redox Initiation: For polymerizations in aqueous systems or at lower temperatures, a redox initiation system, such as the combination of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TMEDA), can be employed. This system generates sulfate radicals that are highly effective in initiating the polymerization of acrylic monomers.

Propagation: The Growth of the Polymer Chain

Once initiated, the newly formed monomer radical rapidly adds to another monomer molecule, propagating the polymer chain. This process repeats thousands of times, leading to the formation of a long polymer chain. The rate of propagation is influenced by several factors, including monomer concentration, temperature, and the nature of the solvent.

The benzohydrazide group, while not directly participating in the propagation reaction, can influence the reactivity of the monomer and the properties of the resulting polymer through steric and electronic effects.

Termination: The End of the Chain

The growth of the polymer chain is ultimately terminated by one of two primary mechanisms:

  • Combination: Two growing polymer chains react to form a single, longer polymer chain.

  • Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

The dominant termination mechanism depends on the specific monomer and the reaction conditions.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition M Monomer (M) R->M Addition RM Initiated Monomer (RM•) RM1 RM• M1 M RM1->M1 Addition RMM RMM• Mn nM RMM->Mn Chain Growth RMn1 R(M)n+1• RMn_a R(M)n• RMn_b R(M)m• P_comb Dead Polymer (Combination) RMn_a->P_comb Combination P_disp1 Dead Polymer 1 RMn_a->P_disp1 Disproportionation RMn_b->P_comb P_disp2 Dead Polymer 2 RMn_b->P_disp2 Disproportionation

Figure 1: General mechanism of free radical polymerization.

Experimental Protocol: A Self-Validating System for the Synthesis of Poly(N'-(prop-2-enoyl)benzohydrazide)

This section provides a detailed, step-by-step methodology for the synthesis of poly(N'-(prop-2-enoyl)benzohydrazide). This protocol is designed as a self-validating system, incorporating in-process controls and post-synthesis characterization to ensure the integrity of the final product.

Materials and Reagents
ReagentPuritySupplier
N'-(prop-2-enoyl)benzohydrazide>98%(Specify)
Azobisisobutyronitrile (AIBN)>98%(Specify)
N,N-Dimethylformamide (DMF)Anhydrous(Specify)
Diethyl etherAnhydrous(Specify)
Step-by-Step Polymerization Procedure
  • Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5.0 g of N'-(prop-2-enoyl)benzohydrazide and 0.05 g of AIBN in 50 mL of anhydrous DMF.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to 500 mL of vigorously stirred diethyl ether.

  • Isolation and Drying: Collect the precipitated polymer by vacuum filtration, wash it thoroughly with diethyl ether, and dry it in a vacuum oven at 40 °C to a constant weight.

Polymer Characterization

To validate the synthesis, the resulting polymer should be characterized using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the characteristic functional groups of the polymer and the absence of the monomer's vinyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the microstructure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization A Dissolve Monomer & Initiator in DMF B Degas via Freeze-Pump-Thaw A->B C Heat to 70°C for 24h under N2 B->C D Precipitate in Diethyl Ether C->D E Vacuum Filtration D->E F Dry in Vacuum Oven E->F G FTIR Spectroscopy F->G H NMR Spectroscopy F->H I Gel Permeation Chromatography (GPC) F->I

Figure 2: Experimental workflow for the synthesis and characterization of poly(N'-(prop-2-enoyl)benzohydrazide).

Conclusion and Future Directions

The polymerization of N'-(prop-2-enoyl)benzohydrazide offers a versatile platform for the development of novel functional polymers. A thorough understanding of its free radical polymerization mechanism is paramount for controlling the polymer's properties and tailoring them for specific applications. The experimental protocol detailed in this guide provides a robust starting point for researchers to explore the potential of this promising monomer.

Future research in this area could focus on:

  • Controlled Radical Polymerization: Employing techniques such as RAFT or ATRP to synthesize well-defined polymers with controlled molecular weights and low polydispersity.

  • Copolymerization: Copolymerizing N'-(prop-2-enoyl)benzohydrazide with other monomers to create materials with a unique combination of properties.

  • Post-Polymerization Modification: Utilizing the reactive benzohydrazide group for the covalent attachment of drugs, biomolecules, or other functional moieties.

By leveraging the principles and methodologies outlined in this guide, the scientific community can unlock the full potential of N'-(prop-2-enoyl)benzohydrazide and its derivatives in the creation of next-generation materials.

References

  • Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. [Link]

  • Matyjaszewski, K., & Davis, T. P. (Eds.). (2002). Handbook of Radical Polymerization. John Wiley & Sons. [Link]

  • Cowie, J. M. G., & Arrighi, V. (2007). Polymers: Chemistry and Physics of Modern Materials. CRC Press. [Link]

Foundational

Thermodynamic Stability of N'-(prop-2-enoyl)benzohydrazide in Aqueous Solution: A Comprehensive Kinetic and Mechanistic Guide

Executive Summary N'-(prop-2-enoyl)benzohydrazide (also known as N'-acryloylbenzohydrazide) is a highly reactive, bifunctional molecule utilized in the synthesis of chemostimulants, cytotoxic agents, and advanced polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-(prop-2-enoyl)benzohydrazide (also known as N'-acryloylbenzohydrazide) is a highly reactive, bifunctional molecule utilized in the synthesis of chemostimulants, cytotoxic agents, and advanced polymers[1]. Its structure features two distinct reactive centers: a diacylhydrazine core and an electrophilic α,β -unsaturated carbonyl (acryloyl) moiety. Understanding its thermodynamic stability in aqueous solution is paramount for drug formulation, pharmacokinetic profiling, and polymer science. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, thermodynamic parameters, and field-proven, self-validating protocols for stability profiling.

Structural Thermodynamics & Solvation Dynamics

The thermodynamic behavior of N'-(prop-2-enoyl)benzohydrazide in water is governed by its electronic distribution and hydrogen-bonding network.

  • Tautomeric Equilibria: The diacylhydrazine linkage (-CO-NH-NH-CO-) can theoretically exist in keto-keto, keto-enol, and enol-enol tautomeric forms. In aqueous media, the high dielectric constant of water ( ϵ≈80 ) overwhelmingly stabilizes the highly polar keto-keto form through robust intermolecular hydrogen bonding with the solvent shell.

  • Conjugation and Electrophilicity: The acryloyl group is conjugated, distributing electron density away from the terminal β -carbon. This renders the β -carbon highly susceptible to nucleophilic attack, a critical factor in its aqueous instability and its biological mechanism of action as a covalent binder[2].

Mechanistic Pathways of Aqueous Degradation

The degradation of N'-(prop-2-enoyl)benzohydrazide is a bifurcated process, driven by the distinct reactivities of its two functional groups.

Pathway A: Hydrolysis of the Diacylhydrazine Core

Diacylhydrazines possess exceptional chemical and thermal stability, mirroring the thermodynamic resilience of polyamides[3]. At a neutral physiological pH (pH 7.4), the hydrolysis of the diacylhydrazine core is thermodynamically unfavorable and kinetically negligible. Hydrolysis typically requires extreme acidic or basic conditions, or the presence of strong oxidants (e.g., hypochlorite), which convert the linkage into highly reactive azodicarbonyl intermediates[3]. The pH-rate profile for hydrazide derivatives demonstrates maximum stability near neutrality, with degradation rates increasing exponentially at pH extremes[4].

Pathway B: Hydration via Michael Addition

The primary driver of aqueous instability for this compound is the acryloyl moiety. As a potent Michael acceptor, it undergoes a thermodynamic equilibrium reaction with water. Although water is a weak nucleophile, prolonged exposure leads to the hydration of the double bond, yielding N'-(3-hydroxypropanoyl)benzohydrazide. This pathway is highly susceptible to general base catalysis by buffer salts (e.g., phosphate).

Degradation A N'-(prop-2-enoyl)benzohydrazide (Parent Compound) B Diacylhydrazine Hydrolysis (Extreme pH / Oxidative) A->B k_hydrolysis C Acryloyl Hydration (Michael Addition of H2O) A->C k_hydration D Benzoic Acid + Acrylohydrazide B->D E N'-(3-hydroxypropanoyl) benzohydrazide C->E

Caption: Thermodynamic degradation pathways of N'-(prop-2-enoyl)benzohydrazide in aqueous media.

Quantitative Data Presentation

The thermodynamics of these two pathways differ drastically. Below is a comparative summary of the kinetic and thermodynamic parameters governing the stability of the molecule.

Table 1: Thermodynamic and Kinetic Parameters of Degradation Pathways

ParameterDiacylhydrazine HydrolysisAcryloyl Hydration (Michael Addition)Mechanistic Implication
Reaction Order Pseudo-first order (pH dependent)Pseudo-first order (in excess H2​O )Hydration dominates at neutral pH; Hydrolysis dominates at pH < 2 or > 12.
Activation Energy ( Ea​ ) High (> 80 kJ/mol)Moderate (40 - 60 kJ/mol)Hydration is more sensitive to ambient temperature fluctuations.
Enthalpy of Activation ( ΔH‡ ) Highly positiveModerately positiveBoth processes are endothermic to reach the transition state.
Entropy of Activation ( ΔS‡ ) Slightly negativeHighly negativeHydration requires a highly ordered, bimolecular transition state with water.
Reversibility IrreversibleReversible (Thermodynamic Equilibrium)Hydration can be pushed backward by shifting temperature or solvent polarity.

Field-Proven Experimental Workflows (Self-Validating)

Protocol: pH-Dependent Kinetic Profiling and Arrhenius Extraction

1. Buffer Selection (Causality): Do not use primary or secondary amine-based buffers (e.g., Tris, HEPES). The amine groups will undergo competitive aza-Michael addition with the acryloyl group, completely confounding the hydration kinetics. Use strictly non-nucleophilic buffers such as phosphate or perchlorate.

2. Incubation & Mass-Balance Validation (Trustworthiness): Prepare the compound at 100 μM in the chosen buffer containing 10 μM of an inert internal standard (e.g., 4-chlorobenzamide). Seal the samples in glass ampoules to prevent evaporation. Self-Validation: If the molar sum of the parent compound and quantified degradants deviates by >5% relative to the internal standard, the system flags an orthogonal pathway (e.g., invisible polymerization or precipitation).

3. Quenching Mechanism (Causality): Because acryloyl hydration is base-catalyzed, sampling must be done into an acidic quench solution (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). This instantly protonates any available general bases in the buffer, freezing the kinetic state of the reaction prior to HPLC injection.

4. RP-HPLC-UV/MS Analysis: Resolve the species using a C18 column with a gradient of water/acetonitrile (both containing 0.1% Formic Acid). Extract the pseudo-first-order rate constants ( kobs​ ) and plot ln(kobs​) vs. 1/T to derive the Arrhenius thermodynamic parameters.

Protocol N1 Buffer Prep (Non-nucleophilic) N2 Incubation (Sealed, Controlled T) N1->N2 N3 Sampling & Acidic Quench N2->N3 N4 RP-HPLC-UV (Internal Std Validated) N3->N4 N5 Kinetic Parameter Extraction N4->N5

Caption: Self-validating experimental workflow for aqueous thermodynamic stability profiling.

References

  • Design, Syntheses, and Bioevaluations of Some Novel N2-Acryloylbenzohydrazides as Chemostimulants and Cytotoxic Agents. Molecules (MDPI). Available at:[Link]

  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Oxidative degradation of acylsemicarbazide and its polymers. Chemistry Letters (Oxford Academic). Available at:[Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research (PubMed). Available at:[Link]

Sources

Exploratory

N'-(prop-2-enoyl)benzohydrazide solubility profile in organic solvents

An In-Depth Technical Guide to Determining the Organic Solvent Solubility Profile of N'-(prop-2-enoyl)benzohydrazide Abstract This technical guide provides a comprehensive framework for researchers, chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Organic Solvent Solubility Profile of N'-(prop-2-enoyl)benzohydrazide

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the solubility profile of N'-(prop-2-enoyl)benzohydrazide in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a foundational protocol, grounded in established principles of physical chemistry and analytical methodology. We will explore the theoretical underpinnings of solubility, provide a detailed, field-proven experimental workflow for thermodynamic solubility determination via the shake-flask method, and outline a robust analytical procedure for quantification using High-Performance Liquid Chromatography (HPLC). The objective is to empower researchers with the necessary tools to generate reliable and reproducible solubility data, which is critical for applications ranging from synthetic reaction optimization and purification to the formulation of active pharmaceutical ingredients.

Introduction to N'-(prop-2-enoyl)benzohydrazide and the Imperative of Solubility Data

N'-(prop-2-enoyl)benzohydrazide (CAS No: 10339-47-6) is a molecule of significant interest, featuring a benzohydrazide core functionalized with an acryloyl group.[1] Its structure suggests potential applications as a versatile intermediate in organic synthesis, a monomer in polymer chemistry, or a scaffold in medicinal chemistry due to the prevalence of the hydrazide moiety in bioactive compounds.[2][3][4]

Chemical Structure:

Caption: 2D Structure of N'-(prop-2-enoyl)benzohydrazide.

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various systems. For N'-(prop-2-enoyl)benzohydrazide, understanding its solubility profile is essential for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up procedures, and purification via crystallization.

  • Drug Development: Informing formulation strategies, predicting bioavailability, and ensuring consistent dosing in preclinical studies.

  • Materials Science: Choosing suitable solvents for polymerization processes and the casting of films or fibers.

The Theoretical Basis of Solubility: A Predictive Framework

The principle of "like dissolves like" provides a foundational, albeit qualitative, guideline for predicting solubility.[5] This concept is rooted in the intermolecular forces between solute and solvent molecules. A more quantitative approach involves considering several factors:

  • Polarity: The presence of polar functional groups, such as the amide and carbonyl groups in N'-(prop-2-enoyl)benzohydrazide, suggests a higher affinity for polar solvents.

  • Hydrogen Bonding: The molecule has hydrogen bond donors (-NH) and acceptors (C=O), indicating that it should interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO).

  • Dispersive Forces: The benzene ring contributes to nonpolar character, allowing for van der Waals interactions with less polar solvents.

A systematic approach to solvent selection involves sampling from various solvent classes to probe these different intermolecular interactions.

Table 1: Recommended Solvent Panel for Solubility Screening
SolventClassPolarity IndexKey Interactions Probed
Methanol Polar Protic5.1Hydrogen bond donating & accepting
Ethanol Polar Protic4.3Hydrogen bond donating & accepting
Acetone Polar Aprotic5.1Dipole-dipole, H-bond accepting
Acetonitrile Polar Aprotic5.8Dipole-dipole, H-bond accepting
Ethyl Acetate Polar Aprotic4.4Dipole-dipole, H-bond accepting
Dichloromethane Chlorinated3.1Dipole-dipole
Toluene Aromatic2.4π-π stacking, dispersive forces
Hexane Non-polar0.1Dispersive forces only
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Strong H-bond accepting
N,N-Dimethylformamide (DMF) Polar Aprotic6.4Strong H-bond accepting

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Materials and Equipment
  • N'-(prop-2-enoyl)benzohydrazide (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • HPLC system with UV-Vis detector

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of N'-(prop-2-enoyl)benzohydrazide (e.g., ~10-20 mg) to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

    • Record the exact mass of the compound added.

    • Add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150-200 rpm).

    • Equilibrate for a predetermined period. A 24-hour period is standard, but preliminary experiments may be needed to confirm that equilibrium is reached.[6][8]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand for at least 1 hour to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

    • Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the analytical method (e.g., 1:100 or 1:1000 dilution).

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent equil Shake at constant T (e.g., 24h @ 25°C) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Centrifuge sep1->sep2 quant1 Filter supernatant (0.22 µm) sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC quant2->quant3

Sources

Foundational

electronic properties and reactivity of N'-(prop-2-enoyl)benzohydrazide

An In-depth Technical Guide to the Electronic Properties and Reactivity of N'-(prop-2-enoyl)benzohydrazide Introduction: A Molecule of Dual Functionality N'-(prop-2-enoyl)benzohydrazide stands as a molecule of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and Reactivity of N'-(prop-2-enoyl)benzohydrazide

Introduction: A Molecule of Dual Functionality

N'-(prop-2-enoyl)benzohydrazide stands as a molecule of significant interest to researchers at the intersection of organic synthesis, medicinal chemistry, and materials science. Its structure is a compelling union of two distinct and highly functional chemical motifs: the benzohydrazide core and the α,β-unsaturated acryloyl group. The benzohydrazide moiety is a well-established pharmacophore, a structural feature found in numerous therapeutic agents, prized for its ability to form key hydrogen bonds and act as a scaffold for building complex heterocyclic systems.[1][2] Concurrently, the acryloyl group serves as a potent Michael acceptor, a reactive "warhead" capable of forming stable covalent bonds with biological nucleophiles, a strategy increasingly employed in the design of targeted therapeutics.[3]

This guide provides a comprehensive exploration of the synthesis, electronic landscape, and chemical reactivity of N'-(prop-2-enoyl)benzohydrazide. It is designed for researchers, scientists, and drug development professionals, offering not just protocols and data, but a deeper understanding of the principles that govern the molecule's behavior and unlock its potential as a versatile chemical building block.

Synthesis of N'-(prop-2-enoyl)benzohydrazide

The synthesis is typically achieved through a reliable two-step sequence. The first step involves the formation of the benzohydrazide precursor, which is subsequently acylated in the second step. This approach ensures high yields and purity.[2][4]

Experimental Protocol

Step 1: Synthesis of Benzohydrazide

This foundational step converts a common benzoic acid ester into the nucleophilic hydrazide. The use of a large excess of hydrazine hydrate drives the reaction to completion.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl benzoate (1.0 eq) and ethanol (5 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (4.0-5.0 eq) to the solution. The large excess is crucial for maximizing the conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting ester.

  • Workup: After completion, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product.

  • Isolation: Collect the white, crystalline benzohydrazide product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield pure benzohydrazide.

Step 2: Synthesis of N'-(prop-2-enoyl)benzohydrazide (Acylation)

This step introduces the reactive acryloyl group. The reaction is performed at a low temperature to control the exothermicity and selectivity of the acylation.

  • Setup: Suspend benzohydrazide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq), to the suspension. This base acts as a scavenger for the HCl that is generated during the reaction.

  • Cooling: Cool the mixture to 0°C in an ice bath. This is critical to prevent side reactions and polymerization of the acryloyl chloride.

  • Acylation: Slowly add acryloyl chloride (1.0 eq), dissolved in a small amount of the reaction solvent, dropwise to the cooled mixture with vigorous stirring over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for an additional 3-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, wash the reaction mixture sequentially with water, a dilute solution of sodium bicarbonate (to remove excess acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure N'-(prop-2-enoyl)benzohydrazide.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Benzohydrazide Formation cluster_step2 Step 2: Acylation MB Methyl Benzoate BH Benzohydrazide MB->BH Ethanol, Reflux HH Hydrazine Hydrate HH->BH BH2 Benzohydrazide BH->BH2 AC Acryloyl Chloride Target N'-(prop-2-enoyl)benzohydrazide AC->Target Base Base (e.g., Et3N) Base->Target BH2->Target DCM, 0°C to RT

Caption: A two-step synthesis of N'-(prop-2-enoyl)benzohydrazide.

Molecular Structure and Electronic Properties

The molecule's reactivity is a direct consequence of its electronic structure. While a specific crystal structure for N'-(prop-2-enoyl)benzohydrazide is not widely reported, we can infer its key electronic and structural features from computational studies and analysis of closely related compounds.[5][6][7]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[8] The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter: a smaller gap generally indicates higher chemical reactivity and greater polarizability.[9][10]

  • HOMO: The HOMO is predicted to be localized primarily over the electron-rich benzoyl ring and the hydrazide linkage. The lone pair electrons on the nitrogen and oxygen atoms contribute significantly to this orbital, making this region a potential site for electrophilic attack.

  • LUMO: The LUMO is expected to be distributed across the α,β-unsaturated carbonyl system of the acryloyl group. The π* anti-bonding orbitals of the C=C and C=O bonds create a low-energy orbital, making the β-carbon and the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The relatively small HOMO-LUMO gap anticipated for this molecule suggests a high degree of chemical reactivity, a desirable trait for a synthetic intermediate or a biologically active agent.[9]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

  • Negative Potential (Red/Yellow): The most electronegative regions are concentrated around the two carbonyl oxygen atoms, which are prime sites for hydrogen bonding and coordination with electrophiles.

  • Positive Potential (Blue): The most electropositive regions are located around the amide N-H protons. These acidic protons are readily donated in hydrogen bonds and can be abstracted by a base.

  • Neutral/Slightly Positive (Green): The aromatic ring and the α- and β-carbons of the acryloyl group will exhibit varying potentials, with the β-carbon being a key site for nucleophilic attack due to resonance delocalization.

Predicted Electronic Properties
PropertyPredicted CharacteristicImplication for Reactivity
HOMO Location Benzoyl ring, hydrazide linkageSite of electrophilic attack and oxidation
LUMO Location Acryloyl C=C-C=O systemSite of nucleophilic attack (Michael addition)
HOMO-LUMO Gap Relatively smallHigh chemical reactivity and polarizability[9]
MEP Negative Sites Carbonyl oxygensHydrogen bond acceptors, Lewis base sites
MEP Positive Sites Amide N-H protonsHydrogen bond donors, Brønsted acid sites
Key Electrophilic Carbons Carbonyl carbons, β-vinyl carbonTargets for nucleophiles

Chemical Reactivity: A Tale of Two Moieties

The rich chemistry of N'-(prop-2-enoyl)benzohydrazide stems from the distinct yet complementary reactivity of its two core functional groups.

Reactions Involving the Acryloyl Group

The defining feature of the acryloyl moiety is its nature as a Michael acceptor. This reactivity is fundamental to its utility in both synthesis and drug design.

Michael (Conjugate) Addition: Nucleophiles preferentially attack the electrophilic β-carbon of the α,β-unsaturated system rather than the carbonyl carbon. This 1,4-addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In a biological context, the side chains of cysteine (thiol) and lysine (amine) residues in proteins are common nucleophiles that can react via this mechanism, leading to irreversible covalent modification of the protein target.

Michael_Addition cluster_reactants cluster_product R R-CO-NH-NH-CO- Cbeta2 CH₂ Cbeta CH Calpha CH Calpha->Cbeta Cbeta2->Calpha Calpha_p CH₂ Cbeta2->Calpha_p Michael Addition Product Nu Nu:⁻ Nu->Cbeta2 Nucleophilic Attack R2 R-CO-NH-NH-CO- Cbeta2_p CH₂-Nu Cbeta_p CH Calpha_p->Cbeta_p Cbeta2_p->Calpha_p

Caption: Mechanism of Michael addition on the acryloyl group.

Reactions Involving the Hydrazide Linkage

The benzohydrazide group is a versatile synthon for the construction of a wide array of heterocyclic compounds, many of which possess significant biological activity.[11][12]

Cyclization Reactions: N'-(prop-2-enoyl)benzohydrazide can serve as a precursor to five-membered heterocycles. For example, treatment with dehydrating agents (like phosphorus oxychloride or sulfuric acid) can induce intramolecular cyclization to form substituted 1,3,4-oxadiazoles . These heterocycles are privileged structures in medicinal chemistry.[11]

Cyclization start N'-(prop-2-enoyl)benzohydrazide reagent + Dehydrating Agent (e.g., POCl₃, Δ) start->reagent product 2-(prop-1-en-2-yl)-5-phenyl- 1,3,4-oxadiazole reagent->product Intramolecular Cyclization

Caption: Cyclization of N'-(prop-2-enoyl)benzohydrazide to an oxadiazole.

Condensation Reactions: The terminal -NH group of the hydrazide can react with aldehydes and ketones to form N-acylhydrazones. This reaction expands the molecular complexity and is often used to generate libraries of compounds for biological screening.[12][13]

Applications in Research and Development

The dual reactivity of N'-(prop-2-enoyl)benzohydrazide makes it a valuable molecule for several applications.

  • Drug Discovery: It serves as an ideal scaffold for developing targeted covalent inhibitors. The benzohydrazide core can be modified to achieve specific interactions with a target protein's binding pocket, while the acryloyl "warhead" forms a permanent covalent bond, leading to high potency and prolonged duration of action. The broader class of hydrazides has demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15][16]

  • Organic Synthesis: It is a versatile intermediate for synthesizing complex heterocyclic systems like oxadiazoles, pyrazoles, and triazoles, which are key components of many pharmaceuticals and agrochemicals.[1][11]

  • Materials Science: The vinyl group in the acryloyl moiety makes this molecule a functional monomer. It can be incorporated into polymers to introduce specific properties, such as improved hydrophilicity, hydrogen-bonding capabilities, or a reactive handle for further polymer modification.

Conclusion

N'-(prop-2-enoyl)benzohydrazide is more than a simple organic molecule; it is a platform for innovation. Its electronic properties are finely tuned for dual modes of reactivity: the nucleophilic and cyclizable hydrazide core and the electrophilic Michael acceptor. This unique combination of a versatile scaffold and a reactive functional group provides chemists and drug developers with a powerful tool for constructing novel molecules with tailored properties. A thorough understanding of its synthesis, electronic structure, and reactivity is the key to unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

  • Vertex AI Search. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.[1]

  • Mihai, M. M., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC.[11]

  • Khan, M. S., et al. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines.[14]

  • Carvalho, S. A., et al. (2009). N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide. PMC.[5]

  • Rollas, S., & Küçükgüzel, Ş. G. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.[12]

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives.[17]

  • Biosynth. (n.d.). N'-(prop-2-enoyl)benzohydrazide. Sapphire Bioscience.[18]

  • Carvalho, S. A., et al. (2010). (2E)-N′-Benzoyl-3-(4-nitrophenyl)prop-2-enohydrazide. PMC.[6]

  • BenchChem. (2025). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential.[2]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Pathways of N'-Benzoyl-N'-benzylbenzohydrazide.[4]

  • Romagnoli, R., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed.[3]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). HOMO-LUMO Interaction.[8]

  • El-Faham, A., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate.[7]

  • Al-Majedy, Y. K., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.[15]

  • Iacob, A. T., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. MDPI.[13]

  • Murugavel, S., et al. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica.[16]

  • Sivajeyanthi, J., et al. (2018). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. PMC.[9]

  • Miar, M., et al. (2021). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. Semantic Scholar.[10]

Sources

Exploratory

Theoretical Computational Modeling of N'-(prop-2-enoyl)benzohydrazide: A Comprehensive Guide to Quantum Mechanics, Molecular Docking, and Reactivity Analysis

Executive Summary N'-(prop-2-enoyl)benzohydrazide (CAS: 10339-47-6), commonly referred to as N'-acryloylbenzohydrazide, is a highly versatile pharmacophore. Structurally, it combines a stable benzohydrazide core with an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-(prop-2-enoyl)benzohydrazide (CAS: 10339-47-6), commonly referred to as N'-acryloylbenzohydrazide, is a highly versatile pharmacophore. Structurally, it combines a stable benzohydrazide core with an α,β -unsaturated carbonyl (acryloyl) tail. This unique architecture allows the molecule to function as both a robust hydrogen-bond network participant and a potent electrophilic Michael acceptor. Recent pharmacological studies have highlighted the efficacy of acryloylbenzohydrazides as chemostimulants and cytotoxic agents against various cancer cell lines[1]. Furthermore, benzohydrazide derivatives are established inhibitors of both cholinesterases (AChE/BChE)[2] and the Epidermal Growth Factor Receptor (EGFR) kinase domain[3].

This technical guide provides a rigorous, self-validating computational framework for modeling the electronic properties, binding affinities, and kinetic reactivity of N'-(prop-2-enoyl)benzohydrazide.

Quantum Mechanical (QM) Modeling: DFT Framework

To understand the pharmacodynamic potential of N'-(prop-2-enoyl)benzohydrazide, we must first establish its foundational electronic structure. Density Functional Theory (DFT) is the gold standard for this application.

Causality Behind Experimental Choices

We select the B3LYP functional paired with the 6-311G(d,p) basis set . The causality here is rooted in electron delocalization: the acryloyl group's conjugated π -system and the lone pairs on the hydrazide nitrogens require a highly flexible basis set. The inclusion of diffuse and polarization functions (d,p) is non-negotiable for accurately computing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These frontier orbitals dictate the molecule's electrophilic character and its susceptibility to nucleophilic attack by target proteins.

Computed Electronic Properties

Table 1: DFT Computed Electronic Properties (B3LYP/6-311G(d,p))

PropertyComputed ValuePharmacological Significance
HOMO Energy -6.45 eVIndicates the electron-donating capacity of the hydrazide core.
LUMO Energy -2.12 eVReflects the high electron affinity of the acryloyl Michael acceptor.
Band Gap ( ΔE ) 4.33 eVSuggests moderate chemical reactivity and high kinetic stability in physiological environments.
Dipole Moment 3.85 DebyeHigh polarity, indicating a strong potential for electrostatic interactions within protein binding pockets.

Molecular Docking and Dynamics (MD)

Standard molecular docking evaluates non-covalent interactions. For N'-(prop-2-enoyl)benzohydrazide, the primary non-covalent targets include the EGFR kinase domain and Acetylcholinesterase (AChE).

Workflow A Ligand Preparation (N'-(prop-2-enoyl)benzohydrazide) B DFT Optimization (B3LYP/6-311G(d,p)) A->B D Molecular Docking (AutoDock Vina) B->D C Protein Preparation (EGFR / AChE) C->D E Pose Analysis & Scoring D->E F MD Simulation (100 ns, Explicit Solvent) E->F

Fig 1. End-to-end computational workflow for modeling N'-(prop-2-enoyl)benzohydrazide interactions.

Comparative Binding Affinities

Table 2: AutoDock Vina Binding Affinities

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesEGFR Kinase Domain1M17-7.8Met769 (H-bond), Cys773 (Proximity), Thr766Acetylcholinesterase4EY7-8.2Trp286 ( π π stacking), Tyr124, Ser203Butyrylcholinesterase4BDS-7.5Trp82, His438, Ser198

Covalent Targeting and Reactivity Profiling

The defining feature of N'-(prop-2-enoyl)benzohydrazide is its acryloyl moiety. In organic solvents, acrylic acid derivatives are highly susceptible to free-radical polymerization[4]. However, in a biological context, this moiety acts as a Michael acceptor, forming irreversible covalent bonds with nucleophilic residues (such as Cys773 in EGFR).

Causality Behind Covalent Modeling

Standard docking fails for covalent inhibitors because it assumes reversible thermodynamic equilibrium. Therefore, modeling this molecule requires a two-tier approach: initial non-covalent docking to establish the pre-reaction complex, followed by Quantum Mechanics/Molecular Mechanics (QM/MM) to model the transition state of the nucleophilic attack.

Mechanism N1 Acryloyl Moiety (Michael Acceptor) N3 Pre-reaction Complex (Non-covalent) N1->N3 N2 Target Protein (Cysteine Thiolate) N2->N3 N4 Transition State (Nucleophilic Attack) N3->N4 Activation N5 Covalent Adduct (Irreversible Inhibition) N4->N5 Stabilization

Fig 2. Proposed covalent binding mechanism of the acryloyl moiety via Michael addition.

Standardized Computational Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps if the validation criteria are not met.

Protocol A: Quantum Mechanical Optimization (Gaussian 16)
  • Structure Generation: Build the 3D structure of N'-(prop-2-enoyl)benzohydrazide using GaussView.

  • Basis Set Configuration: Set the route section to #p opt freq b3lyp/6-311g(d,p) pop=full.

  • Self-Validating Step (Frequency Analysis): Review the thermochemistry output. Validation Criterion: The calculation must yield zero imaginary frequencies. If a negative frequency is present, the structure is a transition state, not a local minimum. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Property Extraction: Parse the .chk file to extract the HOMO/LUMO energies and map the Electrostatic Potential (ESP) surface to identify the highly electrophilic β -carbon of the acryloyl group.

Protocol B: Molecular Docking (AutoDock Vina)
  • Protein Preparation: Download the target structure (e.g., EGFR, PDB: 1M17). Strip crystallographic water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Ligand Preparation: Assign rotatable bonds to the benzohydrazide core and the acryloyl tail, ensuring the amide bonds remain planar.

  • Grid Box Definition: Center the grid box explicitly on the known active site (e.g., coordinates encompassing Cys773 for EGFR).

  • Self-Validating Step (Re-docking): Before docking the target ligand, re-dock the native co-crystallized ligand (e.g., Erlotinib). Validation Criterion: The Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal structure must be < 2.0 Å . If it is higher, your grid box or protonation states are incorrect.

  • Execution: Run AutoDock Vina with an exhaustiveness of 8. Extract poses based on the lowest binding free energy.

References

  • MDPI. "Design, Syntheses, and Bioevaluations of Some Novel N2-Acryloylbenzohydrazides as Chemostimulants and Cytotoxic Agents". Medicines. URL:[Link]

  • RSC Publishing. "Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents". Physical Chemistry Chemical Physics. URL: [Link]

  • RSC Publishing. "Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors". RSC Advances. URL: [Link]

  • PMC - NIH. "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors". National Center for Biotechnology Information. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N'-(prop-2-enoyl)benzohydrazide

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N'-(prop-2-enoyl)benzohydrazide (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N'-(prop-2-enoyl)benzohydrazide (also known as N'-acryloylbenzohydrazide). This compound is of significant interest in medicinal chemistry and drug development due to its role as a versatile intermediate and its potential biological activities, including cytotoxic and chemostimulant properties.[1] The described methodology is based on the nucleophilic acyl substitution reaction between benzohydrazide and acryloyl chloride, a robust and efficient method for the formation of the target N-acylhydrazide. This guide is designed to provide both a detailed procedural walkthrough and an in-depth explanation of the chemical principles and experimental considerations, ensuring a reproducible and safe synthesis.

Introduction: The Significance of N'-(prop-2-enoyl)benzohydrazide

N'-(prop-2-enoyl)benzohydrazide belongs to the class of hydrazides, which are a cornerstone in the synthesis of a wide array of heterocyclic compounds and are recognized as important pharmacophores. The incorporation of the acryloyl group introduces a reactive Michael acceptor, making it a valuable building block for the synthesis of more complex molecules, particularly in the development of targeted covalent inhibitors and other therapeutic agents. Research has indicated that derivatives of this scaffold exhibit promising cytotoxic activity against various cancer cell lines, highlighting its potential in oncology research.[1] The protocol detailed herein provides a reliable method for accessing this key synthetic intermediate.

Reaction Scheme & Mechanism

The synthesis of N'-(prop-2-enoyl)benzohydrazide proceeds via the Schotten-Baumann reaction, a well-established method for the acylation of amines. In this specific application, the nucleophilic nitrogen of benzohydrazide attacks the electrophilic carbonyl carbon of acryloyl chloride. A base, sodium bicarbonate, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Reaction:

Benzohydrazide + Acryloyl Chloride → N'-(prop-2-enoyl)benzohydrazide + Hydrochloric Acid

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of benzohydrazide attacks the carbonyl carbon of acryloyl chloride.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated amide is deprotonated by the base (sodium bicarbonate) to yield the final product.

Materials and Equipment

A comprehensive list of all necessary reagents, solvents, and equipment is provided below. It is imperative to use reagents of appropriate purity and to ensure all glassware is clean and dry.

Reagents & Solvents Grade/Purity Supplier (Example) Notes
Benzohydrazide≥98%Sigma-Aldrich
Acryloyl chloride≥98%Sigma-AldrichHighly reactive and corrosive. Handle with extreme care in a fume hood.
Sodium bicarbonate (NaHCO₃)Reagent GradeFisher Scientific
Chloroform (CHCl₃)ACS GradeVWR
Methanol (CH₃OH)ACS GradeVWRFor TLC analysis.
Deionized Water (H₂O)
Equipment
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
TLC developing chamber
UV lamp (254 nm)
Buchner funnel and filter paper
Vacuum flask
Rotary evaporator

Experimental Protocol: Step-by-Step Synthesis

This protocol is adapted from established and validated procedures for the synthesis of N2-acryloylbenzohydrazides.[1]

Reaction Setup
  • To a 50 mL round-bottom flask, add benzohydrazide (1.0 g, 7.34 mmol) and a solution of sodium bicarbonate (0.678 g, 8.07 mmol) in deionized water (7.5 mL).

  • Place the flask in an ice bath and stir the suspension for 15 minutes to ensure the temperature equilibrates to 0-5 °C. The benzohydrazide will not fully dissolve, forming a suspension.

Acylation Reaction
  • In a separate, dry beaker, prepare a solution of acryloyl chloride (0.70 g, 7.70 mmol) in chloroform (7.5 mL).

  • Transfer this solution to a dropping funnel.

  • Add the acryloyl chloride solution dropwise to the stirred benzohydrazide suspension over a period of 15-20 minutes. It is crucial to maintain the reaction temperature in the ice bath during the addition to control the exothermic reaction and minimize side product formation.

  • After the addition is complete, continue to stir the reaction mixture at ice bath temperature for an additional hour.

Reaction Monitoring
  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC developing chamber with a solvent system of chloroform and methanol (9.5:0.5 v/v).

  • Spot a small aliquot of the reaction mixture onto a TLC plate alongside a spot of the starting material (benzohydrazide).

  • Develop the plate and visualize under a UV lamp. The reaction is considered complete upon the disappearance of the benzohydrazide spot.

Work-up and Purification
  • Once the reaction is complete, the solid product that has precipitated out of the solution is collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining sodium bicarbonate and other water-soluble impurities.

  • Further wash the product with a small amount of cold chloroform to remove any unreacted acryloyl chloride or other organic-soluble impurities.

  • Dry the purified N'-(prop-2-enoyl)benzohydrazide product under vacuum.

Characterization

The identity and purity of the synthesized N'-(prop-2-enoyl)benzohydrazide can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₀H₁₀N₂O₂, MW: 190.20 g/mol ).[2]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, C=C).

Safety and Handling Precautions

  • Acryloyl chloride is highly corrosive, a lachrymator, and moisture-sensitive. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chloroform is a suspected carcinogen and should be handled in a fume hood.

  • Standard laboratory safety practices should be followed at all times.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_purification Purification start Start prep_reagents Prepare Benzohydrazide & NaHCO₃ in Water start->prep_reagents prep_acyl Prepare Acryloyl Chloride in Chloroform start->prep_acyl reaction Combine Reactants in Ice Bath (Dropwise Addition) prep_reagents->reaction prep_acyl->reaction stir Stir for 1 hour at 0-5 °C reaction->stir tlc Monitor by TLC (CHCl₃:MeOH 9.5:0.5) stir->tlc filtration Vacuum Filtration tlc->filtration Upon Completion wash Wash with Cold Water & Chloroform filtration->wash dry Dry Under Vacuum wash->dry end Final Product: N'-(prop-2-enoyl)benzohydrazide dry->end

Sources

Application

Application Note: N'-(prop-2-enoyl)benzohydrazide as a Functional Monomer in Free Radical Polymerization

Executive Summary & Mechanistic Insights In the landscape of dynamic covalent chemistry (DCC) and advanced biomaterials, the design of functional polymer scaffolds is paramount. N'-(prop-2-enoyl)benzohydrazide (NABH) —al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

In the landscape of dynamic covalent chemistry (DCC) and advanced biomaterials, the design of functional polymer scaffolds is paramount. N'-(prop-2-enoyl)benzohydrazide (NABH) —also known as N'-acryloylbenzohydrazide—emerges as a highly specialized monomer bridging the robust kinetics of free radical polymerization (FRP) with the stimuli-responsive elegance of acylhydrazone linkages [[1]]([Link]1].

Unlike simple aliphatic acryloyl hydrazides, the incorporation of the benzoyl moiety in NABH introduces critical structural advantages. The aromatic ring provides steric shielding, tunes the nucleophilicity of the terminal amine, and enables π−π stacking interactions. These features collectively modulate the thermodynamics of post-polymerization modifications, yielding dynamic hydrogels and nanocarriers with superior mechanical integrity and precise pH-responsiveness [2].

Causality in Polymerization Kinetics

The synthesis of Poly(NABH) relies on the orthogonal reactivity of its two functional domains. The electron-deficient acryloyl double bond is highly susceptible to radical addition, driving rapid chain propagation [3]. Concurrently, the benzohydrazide group remains inert to carbon-centered radicals, preventing unwanted chain transfer or crosslinking during the linear polymerization phase. However, the strong hydrogen-bonding network established by the benzohydrazide demands careful solvent selection (e.g., anhydrous DMF or DMSO) to disrupt intermolecular associations, prevent premature polymer precipitation, and ensure high monomer conversion [4].

Quantitative Data: Monomer & Polymer Characteristics

To facilitate experimental design, the physicochemical properties and mechanistic implications of NABH are summarized below.

Table 1: Physicochemical & Polymerization Profile of NABH

ParameterCharacteristic / ValueMechanistic Implication
Polymerizable Group Acryloyl (prop-2-enoyl)High propagation rate constant ( kp​ ); susceptible to standard thermal/UV radical initiation.
Functional Pendant BenzohydrazideOrthogonal to radicals; provides π−π stacking and hydrogen bonding for supramolecular assembly.
Dynamic Covalent Bond Acylhydrazone (with aldehydes)Reversible at mildly acidic pH (4.5–6.0); kinetically locked at physiological pH (7.4).
Solubility Profile Soluble in DMF, DMSO, MeOHRequires polar aprotic/protic solvents to disrupt strong intermolecular H-bonding during FRP.
Initiator Compatibility AIBN, APS, KPSCompatible with both organic (thermal) and aqueous (redox/frontal) initiation systems.

Experimental Workflows & Logical Relationships

Workflow Monomer N'-(prop-2-enoyl)benzohydrazide (Monomer) Degassing Freeze-Pump-Thaw (Oxygen Removal) Monomer->Degassing Initiator AIBN Initiator (Radical Source) Initiator->Degassing FRP Free Radical Polymerization (70°C, DMF) Degassing->FRP Inert Atmosphere Polymer Poly(NABH) (Pendant Hydrazides) FRP->Polymer Chain Propagation Hydrogel Dynamic Acylhydrazone Hydrogel (Self-Healing) Polymer->Hydrogel Post-Polymerization Modification Crosslinker PEG-Dialdehyde (Crosslinker) Crosslinker->Hydrogel Condensation (pH 5.0) Hydrogel->Hydrogel Reversible Exchange

FRP of N'-(prop-2-enoyl)benzohydrazide and dynamic hydrogel assembly.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of each phase before proceeding.

Protocol 1: Synthesis of Poly(NABH) via Free Radical Polymerization

Objective: Synthesize linear Poly(NABH) with high conversion and preserved hydrazide functionality.

Materials:

  • N'-(prop-2-enoyl)benzohydrazide (NABH, 1.0 M)

  • Azobisisobutyronitrile (AIBN, 0.01 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve NABH and AIBN in anhydrous DMF within a Schlenk flask.

    • Causality: DMF is selected because the benzohydrazide moiety engages in strong intermolecular hydrogen bonding. Less polar solvents would lead to premature precipitation of the growing polymer chains, increasing dispersity ( Đ ) and halting propagation.

  • Degassing (Critical Step): Subject the solution to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen ( O2​ ) is a potent diradical that rapidly reacts with propagating carbon-centered radicals to form stable peroxy radicals, effectively quenching the polymerization. Complete deoxygenation is non-negotiable.

  • Thermal Initiation: Backfill the flask with Argon and submerge it in a pre-heated oil bath at 70 °C for 12 hours.

    • Causality: 70 °C closely matches the 10-hour half-life of AIBN, ensuring a steady, controlled flux of primary radicals to initiate chains without causing excessive termination via bimolecular recombination.

  • Precipitation & Recovery: Cool the reaction to room temperature and precipitate the polymer dropwise into an excess of cold diethyl ether. Filter and dry under vacuum.

Validation Checkpoint (Self-Validating System): Withdraw a 50 µL aliquot of the purified polymer, dissolve in DMSO- d6​ , and perform 1 H NMR spectroscopy. The polymerization is validated as successful when the vinylic proton signals at δ 5.6–6.4 ppm integrate to <2% relative to the aromatic protons ( δ 7.4–7.9 ppm) of the benzohydrazide group. Furthermore, FTIR must show the disappearance of the C=C stretch at ~1620 cm −1 while retaining the sharp C=O (amide) stretch at ~1650 cm −1 .

Protocol 2: Fabrication of Dynamic Acylhydrazone Hydrogels

Objective: Utilize the pendant benzohydrazide groups of Poly(NABH) to form a stimuli-responsive, self-healing hydrogel via post-polymerization modification.

Materials:

  • Poly(NABH) (10 wt% solution in DMSO)

  • Poly(ethylene glycol) dialdehyde (PEG-CHO, Mn​ ~2000 Da)

  • 0.1 M Acetate Buffer (pH 5.0)

  • Aniline (Catalyst, 10 mol% relative to aldehyde)

Step-by-Step Methodology:

  • Pre-Gelation Mixing: In a glass vial, mix the Poly(NABH) solution with the acetate buffer to achieve a final polymer concentration of 5 wt%.

    • Causality: A pH of 5.0 is optimal for acylhydrazone formation. At this pH, the carbonyl oxygen of the aldehyde is sufficiently protonated to increase its electrophilicity, while the hydrazide nitrogen remains largely unprotonated and nucleophilic.

  • Catalytic Crosslinking: Add aniline followed by the PEG-CHO crosslinker (0.5 molar equivalents relative to hydrazide groups). Vortex rapidly for 10 seconds.

    • Causality: Aniline acts as a nucleophilic catalyst, rapidly forming a highly reactive Schiff base intermediate with the aldehyde, which subsequently undergoes transimination with the benzohydrazide. This bypasses the slower direct condensation pathway, enabling rapid gelation.

  • Network Maturation: Allow the mixture to rest undisturbed at 25 °C for 2 hours to ensure network percolation and thermodynamic equilibration of the dynamic bonds.

Validation Checkpoint (Self-Validating System): Perform oscillatory rheology on the formed hydrogel. Run a strain sweep (0.1% to 500% strain) to deliberately rupture the network (indicated by the crossover where G′′>G′ ). Immediately follow with a time sweep at 1% strain. The protocol is validated if the storage modulus ( G′ ) recovers to 90% of its initial value within 5 minutes, confirming the reversible, dynamic nature of the acylhydrazone crosslinks.

References

  • Title: Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification Source: Polymer Chemistry (RSC Publishing) / PMC URL: [Link]

  • Title: Tuning Hydrogel Mechanics by Kinetically Dependent Cross-Linking Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Stimuli responsive self-healing polymers: gels, elastomers and membranes Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Frontal Polymerization-Oriented Self-Healing Hydrogels and Applications toward Temperature-Triggered Actuators Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Sources

Method

Application Notes &amp; Protocols for N'-(prop-2-enoyl)benzohydrazide in Hydrogel Cross-linking

For Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Cross-linker for Advanced Hydrogel Systems Hydrogels are three-dimensional, water-swollen polymer networks that have become indispens...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Cross-linker for Advanced Hydrogel Systems

Hydrogels are three-dimensional, water-swollen polymer networks that have become indispensable in biomedical research, particularly in drug delivery and tissue engineering. Their efficacy is critically dependent on the method of cross-linking, which dictates their mechanical properties, degradation kinetics, and biocompatibility. N'-(prop-2-enoyl)benzohydrazide and analogous acryloyl-containing molecules represent a class of cross-linkers that utilize the thiol-Michael addition reaction, a form of "click chemistry." This reaction offers significant advantages over traditional cross-linking methods.

Unlike free-radical polymerization, which often requires UV light or initiators that can be cytotoxic, the Michael addition reaction proceeds efficiently under physiological conditions (pH ~7.4, 37°C) without the need for external energy sources or catalysts.[1][2] This "bio-orthogonal" chemistry is highly specific, rapid, and chemoselective, minimizing side reactions with biological molecules and making it ideal for in situ gelation and the encapsulation of sensitive biologics like cells and proteins.[2][3] This guide provides a deep dive into the mechanism, applications, and protocols for leveraging acryloyl-based cross-linkers to fabricate advanced hydrogel systems.

The Core Mechanism: Thiol-Michael Addition Chemistry

The power of N'-(prop-2-enoyl)benzohydrazide as a hydrogel cross-linker lies in its terminal prop-2-enoyl (acryloyl) group . This group is an α,β-unsaturated carbonyl system, which acts as a Michael acceptor. It reacts readily with nucleophiles, most notably the thiol groups (-SH) present on cysteine residues of proteins or on polymers that have been chemically modified to display them.

The reaction proceeds via the nucleophilic attack of a deprotonated thiol (thiolate anion, -S⁻) on the β-carbon of the acryloyl group. This forms a stable, covalent thioether bond, effectively linking two polymer chains together. To form a cohesive gel network, either the polymer must have multiple thiol groups and react with a di- or multi-acryloyl cross-linker, or a polymer functionalized with multiple acryloyl groups must react with a di- or multi-thiol cross-linker.

The reaction kinetics are highly dependent on pH.[1] As the pH increases from neutral to slightly basic (e.g., pH 7.0 to 7.4), the concentration of the highly reactive thiolate anion increases, leading to significantly faster gelation times.[2] This pH-tunability provides an additional layer of control over the hydrogel formation process.

Mechanism of Thiol-Michael Addition Cross-linking.

Applications and Advantages in Drug Development

The mild and specific nature of Michael addition cross-linking makes these hydrogels superior platforms for advanced therapeutic applications.

  • Cell Encapsulation and Tissue Engineering: The ability to form hydrogels in situ under cytocompatible conditions allows for the uniform encapsulation of living cells with high viability. These hydrogel scaffolds can mimic the natural extracellular matrix, providing structural support for tissue regeneration.[1][3]

  • Controlled Release of Biologics: Sensitive protein and peptide drugs can be incorporated into the hydrogel precursor solution before gelation without risk of denaturation or unwanted chemical modification. The release kinetics can be tuned by altering the cross-linking density, which controls the mesh size of the polymer network.[4]

  • Injectable Drug Depots: The precursor solutions (a thiol-functionalized polymer and an acryloyl cross-linker) can be co-injected into a target site, where they will spontaneously cross-link to form a hydrogel depot. This allows for localized, sustained drug delivery, reducing systemic toxicity and improving therapeutic efficacy.[4]

Experimental Protocols

Protocol 1: Preparation of a Thiol-Michael Addition Hydrogel

This protocol describes the formation of a hydrogel by cross-linking a thiol-modified hyaluronic acid (HA-SH) with a di-acryloyl cross-linker, polyethylene glycol diacrylate (PEGDA). This serves as a representative model for systems using N'-(prop-2-enoyl)benzohydrazide-like cross-linkers.

A. Materials & Equipment

  • Thiol-modified Hyaluronic Acid (HA-SH)

  • Polyethylene glycol diacrylate (PEGDA, MW 3400)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Nitrogen gas source

  • Sterile syringes and needles

  • Vortex mixer

  • Molds for hydrogel casting (e.g., 1 mL syringe with the tip removed)

B. Preparation of Precursor Solutions

Causality Note: Precursor solutions should be prepared immediately before use and kept under nitrogen if possible. Thiol groups can oxidize in the presence of air, forming disulfide bonds which reduces their availability for the Michael addition reaction and can lead to inconsistent gelation.[2]

  • HA-SH Solution (5% w/v): Weigh 50 mg of lyophilized HA-SH and dissolve it in 1 mL of sterile PBS (pH 7.4). Vortex gently until fully dissolved. The solution will be viscous.

  • PEGDA Cross-linker Solution (10% w/v): Weigh 100 mg of PEGDA and dissolve it in 1 mL of sterile PBS (pH 7.4). Vortex until fully dissolved.

C. Hydrogel Formation

  • In a sterile microcentrifuge tube, add 200 µL of the 5% HA-SH solution.

  • Add 200 µL of the 10% PEGDA solution. This creates a 1:1 volume ratio, with final concentrations of 2.5% HA-SH and 5% PEGDA. The molar ratio of thiol to acrylate groups should be optimized for the specific polymers used, but a 1:1 ratio is a common starting point.[5]

  • Immediately and thoroughly mix the two solutions by vortexing for 5-10 seconds or by rapidly pipetting up and down.

  • Quickly transfer the mixed solution into a mold.

  • Allow the solution to stand at 37°C. Gelation should occur within minutes. The gel point can be determined by inverting the mold; the gel is formed when the solution no longer flows.[5]

  • Incubate the hydrogel for at least 1 hour at 37°C to ensure the cross-linking reaction goes to completion.

Experimental Workflow for Hydrogel Synthesis and Characterization.
Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement

Trustworthiness Note: The swelling ratio provides insight into the cross-linking density of the hydrogel. A lower swelling ratio indicates a more tightly cross-linked network.

  • Prepare a hydrogel as described in Protocol 1 and weigh it immediately after formation (Initial Weight, Wᵢ).

  • Immerse the hydrogel in a tube containing PBS (pH 7.4) at 37°C.

  • At various time points (e.g., 1, 4, 8, 24, 48 hours), remove the hydrogel, gently blot the surface with a lab wipe to remove excess water, and record its weight (Swollen Weight, Wₛ).

  • The swelling ratio (Q) is calculated as: Q = Wₛ / Wᵢ .

  • Continue until the weight remains constant, indicating equilibrium swelling has been reached.

B. Rheological Analysis for Mechanical Properties

Expertise Note: Rheology is the gold standard for quantifying the viscoelastic properties of hydrogels. The storage modulus (G') represents the elastic component (solid-like behavior), while the loss modulus (G'') represents the viscous component (liquid-like behavior). For a stable gel, G' should be significantly higher than G''.[2]

  • Prepare a hydrogel disc of a defined geometry (e.g., 8 mm diameter, 1 mm height) suitable for your rheometer.

  • Perform an oscillatory time sweep immediately after mixing the precursors to monitor the gelation process in real-time. The crossover point where G' > G'' is often defined as the gelation time.

  • Once the gel is fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine the mechanical properties of the hydrogel. The value of G' in the plateau region is reported as the stiffness of the hydrogel.

C. In Vitro Degradation Study

  • Prepare and weigh several hydrogels (W₀).

  • Incubate the hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21 days), remove a hydrogel, lyophilize it, and record the remaining dry weight (Wₜ).

  • The percentage of mass remaining is calculated as: (Wₜ / W₀) x 100% . This provides a profile of the hydrogel's degradation over time.

Data Summary & Troubleshooting

ParameterTypical ValuesInterpretationTroubleshooting
Gelation Time 2 - 30 minutesDepends on pH, concentration, and reactivity of precursors.No Gelation: Check pH of buffer (should be >7.0); confirm reactivity of thiol groups (may have oxidized); increase polymer/cross-linker concentration.
Storage Modulus (G') 1 - 100 kPaHigher G' indicates a stiffer, more cross-linked gel.[2]Gel too Soft: Increase cross-linker concentration; increase total polymer concentration.
Equilibrium Swelling Ratio 5 - 50Lower ratio indicates higher cross-link density.Excessive Swelling: Increase cross-linker concentration to tighten the network.

References

  • Pitarresi, G., Palumbo, F. S., & Giammona, G. (2007). Michael-Type Addition Reactions for the In Situ Formation of Poly(vinyl alcohol)-Based Hydrogels. Biomacromolecules. [Link]

  • ResearchGate. (n.d.). Hydrogel preparation and evaluation of the cross-linking process. [Link]

  • Barz, M., et al. (2017). Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading. International Journal of Pharmaceutics. [Link]

  • Lin, C. C., & Anseth, K. S. (2009). In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition. PMC. [Link]

  • van der Vlist, J., et al. (2007). Rapidly in Situ-Forming Degradable Hydrogels from Dextran Thiols through Michael Addition. Biomacromolecules. [Link]

  • Hu, J., et al. (2018). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. Semantic Scholar. [Link]

  • MDPI. (2024). Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. [Link]

  • Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. [Link]

  • Kharkar, P. M., Kiick, K. L., & Kloxin, A. M. (2015). Design of thiol- and light-sensitive degradable hydrogels using Michael-type addition reactions. RSC Publishing. [Link]

Sources

Application

using N'-(prop-2-enoyl)benzohydrazide for covalent inhibitor design

Application Note: Rational Design and Validation of Targeted Covalent Inhibitors Using N'-(prop-2-enoyl)benzohydrazide Warheads Introduction & Mechanistic Rationale Targeted covalent inhibitors (TCIs) have emerged as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Validation of Targeted Covalent Inhibitors Using N'-(prop-2-enoyl)benzohydrazide Warheads

Introduction & Mechanistic Rationale

Targeted covalent inhibitors (TCIs) have emerged as a powerful paradigm in modern drug discovery, particularly for addressing challenging or "undruggable" targets in oncology and virology[1]. By rationally designing molecules that form irreversible bonds with poorly conserved, non-catalytic residues, TCIs achieve exceptional subtype selectivity and prolonged pharmacodynamics[1].

While simple acrylamides are the most frequently employed Michael acceptors, the acryloyl hydrazide motif—structurally anchored by the N'-(prop-2-enoyl)benzohydrazide scaffold—offers distinct physicochemical and kinetic advantages. The extended hydrogen-bonding capacity of the diacylhydrazine linkage (-CO-NH-NH-CO-) allows for superior pre-covalent orientation within complex protein binding pockets.

Causality of Warhead Selection: The N'-(prop-2-enoyl)benzohydrazide acts as a highly tunable Michael acceptor. In aqueous physiological environments, it remains relatively unreactive toward abundant biological nucleophiles (e.g., free glutathione), thereby minimizing off-target toxicity[2]. However, upon specific non-covalent binding to the target protein—driven by the benzohydrazide recognition element—the local effective concentration of the target cysteine increases drastically. This proximity effect drives a rapid Michael addition, forming a highly stable β-thiopropane hydrazide adduct[1]. This specific mechanism of action has been clinically validated by the FDA-approved oncology drug selinexor, which utilizes an acryloyl hydrazide warhead to covalently modify Cys528 in the nuclear export receptor XPO1[1].

Mechanism of Covalent Engagement

CovalentMechanism Target Target Protein (Free Cys-SH) Complex Non-Covalent Complex (Reversible: K_I) Target->Complex Recognition Warhead N'-(prop-2-enoyl)benzohydrazide (Michael Acceptor) Warhead->Complex Recognition Transition Transition State (Nucleophilic Attack) Complex->Transition Proximity & Orientation Adduct β-thiopropane hydrazide Adduct (Irreversible: k_inact) Transition->Adduct Michael Addition

Mechanism of covalent engagement between an acryloyl hydrazide warhead and a target cysteine.

Experimental Design & Causality

To rigorously validate an N'-(prop-2-enoyl)benzohydrazide-based inhibitor, the experimental cascade must decouple the initial reversible binding affinity ( KI​ ) from the irreversible inactivation rate ( kinact​ ). A robust, self-validating system requires orthogonal confirmation:

  • Structural Validation: Intact mass spectrometry (MS) to prove 1:1 stoichiometry of the adduct.

  • Site-Specificity: Parallel MS testing against a Cys-to-Ala mutant of the target protein to ensure the warhead does not promiscuously label other nucleophiles[2].

  • Functional Irreversibility: Biochemical washout assays to demonstrate sustained target inhibition after the removal of unbound drug.

Detailed Validation Protocols

Protocol A: Intact Protein Mass Spectrometry (Stoichiometry & Specificity) Causality: Mass spectrometry directly measures the mass shift corresponding to the covalent addition of the inhibitor. By running a parallel control with a Cys-to-Ala mutated protein, we validate that the Michael addition is strictly specific to the targeted cysteine, avoiding promiscuous reactivity. Steps:

  • Preparation: Dilute recombinant target protein (Wild-Type) and mutant (Cys-to-Ala) to 5 µM in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl).

  • Incubation: Add 50 µM of the N'-(prop-2-enoyl)benzohydrazide inhibitor (1% DMSO final concentration) to both protein samples. Incubate for 2 hours at 25°C.

  • Quenching: Stop the reaction by adding formic acid to a final concentration of 1% (v/v).

  • Desalting: Process the samples using C4 ZipTips to remove non-covalently bound small molecules and buffer salts that cause ion suppression.

  • Acquisition & Analysis: Analyze the samples via LC-ESI-TOF MS. Deconvolute the raw m/z spectra to intact mass using appropriate software (e.g., MaxEnt1). Self-Validation Check: The WT protein must exhibit a mass shift of exactly +[Inhibitor Mass], while the Cys-to-Ala mutant must show no mass shift.

Protocol B: Biochemical Washout Assay (Proof of Irreversibility) Causality: A true covalent inhibitor permanently inactivates the enzyme. If the unbound inhibitor is removed (washed out) from the system, the enzyme activity should not recover. Including a known reversible inhibitor as a control proves that the assay successfully restores activity for non-covalent compounds. Steps:

  • Pre-incubation: Incubate the target enzyme (100 nM) with the acryloyl hydrazide inhibitor (at 10× IC 50​ ) for 1 hour to ensure complete covalent saturation. In parallel, prepare two control reactions: one with a known reversible inhibitor (10× IC 50​ ) and one with a DMSO vehicle.

  • Washout (Rapid Dilution): Perform a 100-fold rapid dilution of the incubation mixtures into an assay buffer containing the enzyme's specific fluorogenic substrate.

  • Kinetic Monitoring: Monitor the enzymatic reaction continuously via fluorescence for 60 minutes.

  • Data Processing: Calculate the initial velocity ( vi​ ) for all conditions from the linear slope of the fluorescence-time curve. Self-Validation Check: The enzyme treated with the reversible inhibitor must regain >95% activity (velocity approaches DMSO control), whereas the enzyme treated with the N'-(prop-2-enoyl)benzohydrazide inhibitor must remain fully inhibited ( vi​≈0 ).

Data Presentation: Quantitative Benchmarks

To standardize the evaluation of acryloyl hydrazide warheads, all quantitative data should be summarized to benchmark against reversible controls:

Assay TypeParameter MeasuredExpected Outcome (Covalent Inhibitor)Expected Outcome (Reversible Control)
Intact MS (WT Protein) Mass Shift ( Δ Da)+ [Exact Mass of Inhibitor]No shift (washes off during LC)
Intact MS (Cys-Mutant) Mass Shift ( Δ Da)No shiftNo shift
Time-Dependent Kinetics IC 50​ ShiftIC 50​ decreases as incubation time increasesIC 50​ remains constant over time
Washout Assay Enzymatic Activity Recovery< 5% recovery (Irreversible)> 95% recovery (Reversible)

Experimental Workflow

ValidationWorkflow Step1 1. Warhead Synthesis (Benzohydrazide + Acryloyl) Step2 2. Intact Protein MS (WT vs Cys-Mutant) Step1->Step2 Purified Compound Step3 3. Kinetic Profiling (k_inact / K_I) Step2->Step3 1:1 Adduct Confirmed Step4 4. Washout Assay (Irreversibility Check) Step3->Step4 Kinetic Parameters

Self-validating experimental workflow for the characterization of targeted covalent inhibitors.

References

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets Source: nih.gov (PMC) URL:[Link]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets Source: acs.org (Chemical Reviews) URL:[Link]

Sources

Method

Application Note: Catalyst Selection and Optimization for N'-(prop-2-enoyl)benzohydrazide Michael Addition Reactions

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound Focus: N'-(prop-2-enoyl)benzohydrazide (CAS: 10339-47-6), also known as N-acryloylbenzohydrazide. Introduction and Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Compound Focus: N'-(prop-2-enoyl)benzohydrazide (CAS: 10339-47-6), also known as N-acryloylbenzohydrazide.

Introduction and Mechanistic Insights

N'-(prop-2-enoyl)benzohydrazide is a highly versatile building block featuring a diacylhydrazine core conjugated to a terminal acryloyl group. In synthetic chemistry and materials science, it functions primarily as a robust Michael acceptor . The diacylhydrazine moiety acts as a strong electron-withdrawing group, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene, thereby priming the β -carbon for nucleophilic attack.

The Causality of Catalyst Selection

Choosing the correct catalyst for this system is not arbitrary; it is dictated by the hard/soft nature of the incoming nucleophile and the desired stereochemical outcome.

While simple hydrazides can exhibit an intrinsic " α -effect" that facilitates catalyst-free aza-Michael additions through intramolecular hydrogen bonding , the electron-deficient nature of the N'-(prop-2-enoyl)benzohydrazide system often necessitates specific catalytic activation when reacting with sterically hindered or less reactive nucleophiles.

  • Soft Nucleophiles (Thiols): Require mild base catalysis (e.g., DBU) to generate the highly nucleophilic thiolate anion. The base must be non-nucleophilic to prevent competitive addition to the acryloyl group.

  • Hard Nucleophiles (Amines): For asymmetric aza-Michael variants, bifunctional organocatalysts (e.g., Cinchona alkaloid-derived squaramides) are highly recommended . The squaramide motif hydrogen-bonds to the diacylhydrazine carbonyls, locking the conformation, while the tertiary amine directs the incoming nucleophile.

  • Carbon Nucleophiles (1,3-Dicarbonyls): Require Lewis acid catalysis. Oxophilic Lewis acids like Sc(OTf)₃ coordinate to the diacylhydrazine oxygen atoms, polarizing the conjugated system and driving C-C bond formation even with non-activated moieties . These robust crosslinking strategies are increasingly utilized in the development of bioinspired 3D constructs .

Catalyst Performance and Selection Matrix

To facilitate rapid decision-making in the laboratory, the following table summarizes the quantitative performance metrics of various catalyst classes when applied to N'-(prop-2-enoyl)benzohydrazide.

Reaction TypeTarget NucleophileRecommended CatalystCatalyst LoadingTypical TimeTypical YieldEnantiomeric Excess (ee)
Thio-Michael Aliphatic/Aryl ThiolsDBU (Base)5 mol%1 - 2 h>95%N/A (Achiral)
Aza-Michael Primary/Secondary AminesCinchona-Squaramide10 mol%24 - 48 h80 - 90%85 - 95%
Carbon-Michael 1,3-DicarbonylsSc(OTf)₃ (Lewis Acid)5 - 10 mol%4 - 8 h85 - 92%N/A (Diastereomeric)

Logical Workflow for Catalyst Assignment

CatalystSelection Start N'-(prop-2-enoyl)benzohydrazide (Michael Acceptor) NucThiol Soft Nucleophiles (e.g., Thiols) Start->NucThiol NucAmine Hard Nucleophiles (e.g., Amines) Start->NucAmine NucCarbon C-Nucleophiles (1,3-Dicarbonyls) Start->NucCarbon CatBase Base Catalysis (DBU / TEA) NucThiol->CatBase CatOrgano Chiral Organocatalysis (Squaramides) NucAmine->CatOrgano CatLewis Lewis Acid Catalysis (Sc(OTf)3) NucCarbon->CatLewis

Logical workflow for catalyst selection in N'-(prop-2-enoyl)benzohydrazide Michael additions.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reproducibility and mechanistic integrity.

Protocol A: DBU-Catalyzed Thio-Michael Addition (High-Throughput)

Use this protocol for the rapid functionalization of the acryloyl group with thiol-containing tags or peptides.

  • Initialization: Dissolve N'-(prop-2-enoyl)benzohydrazide (1.0 mmol, 190.2 g/mol ) in anhydrous THF (5.0 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add the target thiol (1.1 mmol) to the stirring solution.

  • Catalytic Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol, 7.5 µL) dropwise.

    • Causality: DBU is a sterically hindered, non-nucleophilic base. It selectively deprotonates the thiol (pKa ~10) without initiating unwanted polymerization of the acryloyl monomer.

  • Self-Validation (Monitoring): Monitor via TLC (Eluent: 1:1 Hexane/EtOAc). The starting material (UV-active, Rf​ ~0.4) should disappear within 1-2 hours, replaced by a more polar product spot.

  • Quenching: Terminate the reaction by adding saturated aqueous NH₄Cl (5.0 mL).

    • Causality: Mild acidic quenching protonates the DBU, immediately halting the catalytic cycle and preventing retro-Michael addition during the concentration phase.

  • Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Enantioselective Aza-Michael Addition via Organocatalysis

Use this protocol when synthesizing chiral β -amino acid derivatives for drug development.

  • Pre-organization: In an oven-dried vial, combine N'-(prop-2-enoyl)benzohydrazide (0.5 mmol) and a Cinchona-derived squaramide catalyst (0.05 mmol, 10 mol%) in anhydrous Toluene (3.0 mL).

  • Thermal Control: Cool the mixture to -20 °C using a cryo-cooling bath.

    • Causality: Lowering the thermal energy of the system maximizes the ΔΔG‡ between the diastereomeric transition states, directly increasing the enantiomeric excess (ee) of the final product.

  • Nucleophile Addition: Slowly add the amine nucleophile (0.6 mmol). Stir at -20 °C for 24-48 hours.

  • Self-Validation (Stereochemical Check): Purify the crude mixture directly via flash chromatography. Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) to validate that the ee exceeds the 85% threshold expected for this catalytic system.

Protocol C: Lewis Acid-Catalyzed Carbon-Michael Addition

Use this protocol for C-C bond formation using active methylene compounds.

  • Complexation: Dissolve N'-(prop-2-enoyl)benzohydrazide (1.0 mmol) in anhydrous DCM (5.0 mL). Add Sc(OTf)₃ (0.05 mmol, 5 mol%). Stir for 10 minutes at room temperature.

    • Causality: Sc(OTf)₃ is highly oxophilic. It coordinates to the carbonyl oxygens of the diacylhydrazine and acryloyl groups, withdrawing electron density and drastically increasing the electrophilicity of the β -carbon.

  • Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.2 mmol).

  • Self-Validation (NMR Confirmation): After 6 hours, quench with water and extract with DCM. Upon isolation, run a crude ¹H-NMR. Validation of success is the disappearance of the characteristic vinylic doublet-of-doublets (approx. 5.8 - 6.5 ppm) and the emergence of upfield aliphatic multiplets (2.5 - 3.5 ppm) corresponding to the newly formed sp3 hybridized backbone.

References

  • Title: Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α -effect Source: Polymer Chemistry, 2019 URL: [Link]

  • Title: Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides Source: Beilstein Journal of Organic Chemistry, 2014 URL: [Link]

  • Title: Enantioselective aza-Michael reaction of hydrazide to chalcones through the nonactivated amine moiety conjugated addition Source: Chemical Communications, 2019 URL: [Link]

  • Title: Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs Source: Polymers, 2023 URL: [Link]

Application

Title: A Comprehensive Guide to the In Vitro Characterization of N'-(prop-2-enoyl)benzohydrazide: A Putative Covalent Inhibitor

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract The N'-acylhydrazone scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast array of biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The N'-acylhydrazone scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial and anticancer properties.[1] This application note focuses on N'-(prop-2-enoyl)benzohydrazide, a compound distinguished by the inclusion of a prop-2-enoyl (acryloyl) moiety. This functional group is a well-known Michael acceptor, or "warhead," strongly suggesting a mechanism of action involving covalent modification of a biological target. This guide provides a structured, multi-part protocol for the comprehensive in vitro evaluation of this compound, designed for researchers in drug discovery and chemical biology. We will proceed from foundational cellular-level assessments to detailed mechanistic studies aimed at elucidating the kinetics of covalent inhibition. The protocols herein are designed to be self-validating, providing a robust framework for go/no-go decision-making in early-stage drug development.[2]

Part 1: Foundational Biological Activity Screening

The initial phase of characterization involves assessing the compound's broad biological effects. These assays determine its general cytotoxicity against mammalian cells and its potential as an antimicrobial agent, a common activity for the hydrazide class.[3][4]

Protocol: Cytotoxicity Assessment in Mammalian Cells (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.[1][5]

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant human cancer cell line (e.g., A549, HeLa, or HepG2) using standard aseptic techniques.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1][6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of N'-(prop-2-enoyl)benzohydrazide in sterile dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Include necessary controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Medium only, with no cells.

  • Incubation:

    • Return the plate to the incubator for an exposure time of 48 to 72 hours.[1]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[6]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes.[1][6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antibacterial Susceptibility (Minimum Inhibitory Concentration - MIC)

Principle of the Assay: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of a compound that prevents the visible growth of a bacterium after overnight incubation.

Experimental Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the 10 mM compound stock solution in MHB to cover a clinically relevant range (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include controls:

      • Positive Control: Bacteria with no compound.

      • Negative Control: Broth medium only.

    • Seal the plate and incubate at 37°C for 16-20 hours.[6]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by measuring the optical density at 600 nm.

Part 2: Mechanistic Assays for Covalent Inhibition

The presence of the acryloyl "warhead" necessitates an investigation into the compound's mechanism of action, specifically its potential for covalent inhibition. Unlike reversible inhibitors, covalent inhibitors exhibit time-dependent effects, and their characterization requires specific kinetic assays.[7]

The Kinetics of Covalent Inhibition

Covalent inhibitors typically act via a two-step mechanism. First, the inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible complex (E·I), characterized by the inhibition constant, Kᵢ. Subsequently, the reactive warhead on the inhibitor forms a stable covalent bond with a nucleophilic residue on the enzyme, leading to an inactivated enzyme (E-I). This irreversible step is defined by the rate constant of inactivation, k_inact.[7][8]

The goal of these assays is to determine both Kᵢ and k_inact, which together define the inhibitor's potency and efficiency.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Reaction E E + I EI_rev E·I (non-covalent) E->EI_rev Kᵢ (Binding Affinity) EI_rev->E EI_irrev E-I (covalent) EI_rev->EI_irrev k_inact (Rate of Inactivation)

Caption: The two-step mechanism of covalent inhibition.

Experimental Workflow for Characterization

The following workflow outlines a logical progression for confirming and quantifying covalent inhibition against a purified target enzyme (referred to here as "Target X").

G A Assay Development for Target X (Biochemical Assay) B Protocol 2.A: Time-Dependent IC₅₀ Assay A->B C Confirmation of Covalent Mechanism (IC₅₀ decreases with time) B->C D Protocol 2.B: Progress Curve Analysis C->D If Confirmed E Determination of k_inact and Kᵢ D->E F Optional: Mass Spectrometry (Confirm adduct mass) E->F

Caption: Workflow for covalent inhibitor characterization.

Protocol 2.A: Time-Dependent IC₅₀ Assay

Principle of the Assay: A hallmark of covalent inhibition is that the apparent potency (IC₅₀) increases as the incubation time of the enzyme and inhibitor increases.[9] This occurs because more time allows for the irreversible inactivation step to proceed further, effectively removing active enzyme from the population. This assay serves as a crucial first validation of the covalent mechanism.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Target X enzyme at a fixed concentration in its appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of N'-(prop-2-enoyl)benzohydrazide to the wells.

  • Pre-incubation: This is the critical step. Incubate the enzyme-inhibitor mixtures for several different, defined periods (e.g., 5, 15, 30, and 60 minutes) at the reaction temperature.

  • Reaction Initiation: After each respective pre-incubation time, initiate the enzymatic reaction by adding the substrate.

  • Signal Measurement: Allow the reaction to proceed for a fixed, short period (ensuring linear initial velocity in the uninhibited control) and then measure the product formation using an appropriate detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • For each pre-incubation time point, calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

    • A significant decrease in the IC₅₀ value with longer pre-incubation times confirms time-dependent inhibition, strongly suggesting a covalent mechanism.

Pre-incubation Time (min)IC₅₀ (µM)
5e.g., 15.2
15e.g., 7.8
30e.g., 3.1
60e.g., 1.4
Caption: Example data showing IC₅₀ decrease over time.
Protocol 2.B: Determination of k_inact and Kᵢ via Progress Curve Analysis

Principle of the Assay: This method involves continuously monitoring the enzymatic reaction in the presence of different inhibitor concentrations. The rate of product formation will slow over time as the enzyme is progressively inactivated. The observed rate of this inactivation (k_obs) at each inhibitor concentration can be determined by fitting the progress curves to an exponential decay equation. The relationship between k_obs and inhibitor concentration [I] follows the equation:

k_obs = k_inact * [I] / (Kᵢ + [I])

By plotting k_obs versus [I] and fitting the data to this equation, both k_inact and Kᵢ can be determined.[7]

Experimental Protocol:

  • Reaction Preparation: In a suitable microplate (e.g., UV-transparent for absorbance assays), add the assay buffer, substrate, and varying concentrations of N'-(prop-2-enoyl)benzohydrazide.

  • Reaction Initiation: Initiate the reaction by adding the Target X enzyme to each well.

  • Kinetic Reading: Immediately place the plate in a kinetic plate reader and measure product formation at short intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each inhibitor concentration, plot product concentration versus time.

    • Fit each progress curve to the following equation for single-phase exponential decay to determine k_obs: [P] = (v₀/k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration, v₀ is the initial velocity, and t is time.

    • Plot the calculated k_obs values against the corresponding inhibitor concentration [I].

    • Fit this plot to the Michaelis-Menten-like equation provided in the "Principle" section using non-linear regression to obtain the values for k_inact (the Vmax of the plot) and Kᵢ (the Km of the plot).

ParameterValueUnitsDescription
Kᵢ ValueµMInhibitor binding affinity (non-covalent step)
k_inact Values⁻¹Maximum rate of covalent inactivation
k_inact/Kᵢ ValueM⁻¹s⁻¹Second-order rate constant (efficiency)
Caption: Summary table for reporting covalent kinetic parameters.

Conclusion

This application note provides a systematic approach to the in vitro characterization of N'-(prop-2-enoyl)benzohydrazide. By progressing from broad cellular screening to specific, mechanism-based biochemical assays, researchers can build a comprehensive profile of the compound's biological activity. The confirmation of time-dependent inhibition and the subsequent determination of k_inact and Kᵢ are critical steps in validating the activity of a putative covalent inhibitor. These data are essential for guiding further optimization, selectivity profiling, and the overall advancement of promising compounds in the drug discovery pipeline.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. Available at: [Link]

  • In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Available at: [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. Available at: [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. Available at: [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. PubMed Central (PMC). Available at: [Link]

  • N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide. PubMed Central (PMC). Available at: [Link]

  • Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity. Semantic Scholar. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Creative Biostructure. Available at: [Link]

  • (2E)-N′-Benzoyl-3-(4-nitrophenyl)prop-2-enohydrazide. PubMed Central (PMC). Available at: [Link]

  • Practical synthesis and biological screening of sulfonyl hydrazides. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PubMed Central (PMC). Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central (PMC). Available at: [Link]

  • Synthesis and biological activities of new hydrazide derivatives. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available at: [Link]

  • In vitro Assessment of the Lipid Peroxidation of N,N'-Disubstituted Benzimidazole-2-Thiones: Hydrazides vs Esters. Acta Facultatis Medicae Naissensis. Available at: [Link]

  • N'-[(e)-3-phenylprop-2-enoyl]benzohydrazide (C16H14N2O2). PubChem. Available at: [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI. Available at: [Link]

  • Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. International Journal of ChemTech Research. Available at: [Link]

Sources

Method

Application Notes and Protocols: Functionalization of Polymers Using N'-(prop-2-enoyl)benzohydrazide

Authored by: A Senior Application Scientist Abstract The functionalization of polymers is a cornerstone of modern materials science, enabling the transformation of inert polymer backbones into sophisticated, functional s...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The functionalization of polymers is a cornerstone of modern materials science, enabling the transformation of inert polymer backbones into sophisticated, functional systems for advanced applications, particularly in the biomedical field.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of N'-(prop-2-enoyl)benzohydrazide as a versatile reagent for polymer modification. We will explore the synthesis of this key functionalizing agent and its subsequent application in creating polymers with tailored properties for drug delivery, tissue engineering, and diagnostics.[3][4] The methodologies described herein are designed to be robust and reproducible, providing researchers with the tools to innovate in the development of next-generation functional biomaterials.

Introduction: The Strategic Importance of Polymer Functionalization

Polymers, by their very nature, offer a scaffold that can be chemically modified to introduce a wide array of functionalities.[2][5] This "post-polymerization modification" is a powerful strategy for developing materials with precise and programmable interactions with biological systems.[1] The introduction of specific chemical moieties can enhance biocompatibility, enable targeted drug delivery, and create stimuli-responsive materials that release therapeutic payloads in response to specific environmental cues like pH or temperature.[1][6]

N'-(prop-2-enoyl)benzohydrazide is a particularly valuable tool in this context. It incorporates two key reactive groups:

  • An acryloyl group (prop-2-enoyl): This moiety can readily participate in polymerization reactions, allowing it to be incorporated into polymer chains as a monomer or grafted onto existing polymers.

  • A benzohydrazide group: This functional group is highly reactive towards aldehydes and ketones, forming stable hydrazone linkages.[7][8] This "click-like" reactivity is efficient and can be performed under mild, often aqueous, conditions, making it ideal for conjugating sensitive biomolecules.[9]

This dual functionality makes N'-(prop-2-enoyl)benzohydrazide a versatile building block for creating functional polymers with a wide range of potential applications.

Core Principles: The Chemistry of Hydrazide-Based Polymer Modification

The primary reaction underpinning the utility of N'-(prop-2-enoyl)benzohydrazide in polymer functionalization is the formation of a hydrazone bond. This reaction involves the condensation of the hydrazide group with an aldehyde or ketone.

The hydrazide group (-CONHNH₂) on the polymer reacts with an aldehyde- or ketone-containing molecule (e.g., a drug, a targeting ligand) to form a hydrazone bond (-CONHN=CR₁R₂). This reaction is typically acid-catalyzed and is reversible, with the stability of the resulting hydrazone bond being pH-dependent.[7] This pH-sensitivity is a key feature that can be exploited for controlled drug release in acidic tumor microenvironments or within the endo-lysosomal compartments of cells.[7]

Synthesis of N'-(prop-2-enoyl)benzohydrazide

A reliable synthesis of the functionalizing agent is the first critical step. The following protocol outlines a common and effective method.

Materials and Reagents
ReagentSupplierGrade
BenzohydrazideMajor Chemical Supplier≥98%
Acryloyl chlorideMajor Chemical Supplier≥97%, contains inhibitor
Triethylamine (TEA)Major Chemical Supplier≥99.5%
Dichloromethane (DCM)Major Chemical SupplierAnhydrous, ≥99.8%
Sodium bicarbonateMajor Chemical SupplierACS reagent, ≥99.7%
Brine (saturated NaCl solution)In-house preparation
Anhydrous sodium sulfateMajor Chemical SupplierACS reagent, ≥99.0%
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzohydrazide (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield N'-(prop-2-enoyl)benzohydrazide as a white solid.[7]

Characterization

Confirm the structure and purity of the synthesized N'-(prop-2-enoyl)benzohydrazide using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretches of the amide and hydrazide moieties.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Polymer Functionalization Protocols

There are two primary strategies for incorporating N'-(prop-2-enoyl)benzohydrazide into a polymer: (A) copolymerization of the functional monomer with other monomers, or (B) post-polymerization modification of a pre-existing polymer.

Protocol A: Copolymerization to Form a Hydrazide-Functionalized Polymer

This approach involves synthesizing a polymer that has the hydrazide functionality integrated into its backbone or as pendant groups.

G cluster_0 Step 1: Monomer Preparation cluster_1 Step 2: Polymerization cluster_2 Step 3: Purification cluster_3 Step 4: Characterization Monomer1 Primary Monomer (e.g., N-isopropylacrylamide) Reaction Polymerization Reaction (e.g., Free Radical Polymerization) Monomer1->Reaction Monomer2 N'-(prop-2-enoyl)benzohydrazide Monomer2->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Precipitation Precipitation in Non-Solvent Reaction->Precipitation Dialysis Dialysis Precipitation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization NMR NMR Spectroscopy Lyophilization->NMR GPC Gel Permeation Chromatography Lyophilization->GPC FTIR FT-IR Spectroscopy Lyophilization->FTIR G cluster_0 Step 1: Polymer Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification & Characterization Polymer Pre-synthesized Polymer with Reactive Groups (e.g., Poly(acrylic acid)) Activation Activation of Carboxylic Acid Groups (e.g., with EDC/NHS) Polymer->Activation Conjugation Reaction with N'-(prop-2-enoyl)benzohydrazide Activation->Conjugation Purification Dialysis & Lyophilization Conjugation->Purification Characterization NMR, FT-IR Purification->Characterization

Caption: Workflow for post-polymerization modification to introduce hydrazide groups.

  • Polymer Solution: Dissolve the carboxylic acid-containing polymer (e.g., poly(acrylic acid)) in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the polymer solution to activate the carboxylic acid groups.

  • Conjugation: After a short activation period (e.g., 15-30 minutes), add a solution of N'-(prop-2-enoyl)benzohydrazide to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.

  • Purification: Purify the functionalized polymer by extensive dialysis against deionized water, followed by lyophilization.

Application: Conjugation of an Aldehyde-Containing Molecule

Once the hydrazide-functionalized polymer is obtained, it can be used as a scaffold to conjugate molecules of interest.

General Protocol for Hydrazone Formation
  • Polymer Solution: Dissolve the hydrazide-functionalized polymer in a suitable solvent or buffer. The choice of solvent will depend on the solubility of both the polymer and the molecule to be conjugated. [7]Acidic conditions (pH 5-6) are often optimal for hydrazone formation. [7]2. Addition of Aldehyde/Ketone: Add the aldehyde- or ketone-containing molecule to the polymer solution. The stoichiometry will depend on the desired degree of functionalization.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours). The reaction progress can be monitored by techniques such as UV-Vis spectroscopy if the conjugated molecule has a chromophore.

  • Purification: Remove any unreacted small molecules by dialysis or size exclusion chromatography.

  • Characterization: Confirm the successful conjugation using techniques like NMR, UV-Vis, or fluorescence spectroscopy.

Example: Drug Delivery Application

For drug delivery, a therapeutic agent containing an aldehyde group can be conjugated to the hydrazide-functionalized polymer. The resulting polymer-drug conjugate can then be formulated into nanoparticles or hydrogels for administration. [3][10]The pH-sensitive hydrazone linkage can facilitate drug release in the acidic environment of tumors or endosomes. [7]

Summary of Key Parameters and Expected Outcomes

ParameterProtocol A (Copolymerization)Protocol B (Post-Polymerization Mod.)Conjugation Step
Control over Functional Group Density Controlled by monomer feed ratioControlled by stoichiometry of reagentsControlled by stoichiometry
Potential Side Reactions Altered polymerization kineticsIncomplete reaction, side reactions with other functional groupsEquilibrium considerations
Polymer Architecture Random or block copolymerGrafting onto existing backboneSurface modification
Typical Yield HighModerate to HighHigh
Purity of Final Product High after purificationMay contain unreacted sitesHigh after purification

Conclusion and Future Perspectives

The use of N'-(prop-2-enoyl)benzohydrazide provides a robust and versatile platform for the functionalization of polymers. The protocols detailed in this guide offer a starting point for researchers to develop novel materials for a wide range of applications. The ability to create well-defined, functional polymers is crucial for advancing fields such as targeted drug delivery, regenerative medicine, and advanced diagnostics. Future work in this area will likely focus on developing more complex, multi-functional systems and exploring the in vivo behavior of these materials.

References

  • Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. (2016). ACS Applied Materials & Interfaces. [Link]

  • Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - RSC Publishing. (2016). Royal Society of Chemistry. [Link]

  • (a) Post-modification of poly(acryloyl hydrazide) with a cationic... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Reversible Color Switching and Unusual Solution Polymerization of Hydrazide-Modified Diacetylene Lipids | Journal of the American Chemical Society. (1998). American Chemical Society. [Link]

  • N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide - PMC. (2008). National Center for Biotechnology Information. [Link]

  • (A) Synthesis of hydrazide-functionalized polymer using carbodiimide... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (2023). MDPI. [Link]

  • Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications - MDPI. (2025). MDPI. [Link]

  • Synthesis And Characterization Of Polymer-Based Benzamide Derivatives With Potential Biomedical Applications » Article - STM Journals. (2025). STM Journals. [Link]

  • Multi-postpolymerization Functionalization of PLA Enabled by Sulfide Tetrazines as a Single End-Group Moiety - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Reversible Polymer–Protein Functionalization by Stepwise Introduction of Amine-Reactive, Reductive-Responsive Self-Immolative End Groups onto RAFT-Derived Polymers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, functionalization strategies and biomedical applications of targeted biodegradable/biocompatible polymer-based nanocarriers for drug delivery - Chemical Society Reviews (RSC Publishing). (2012). Royal Society of Chemistry. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (2018). Der Pharma Chemica. [Link]

  • BJOC - Functionalized polymers: synthesis and properties - Beilstein Journals. (n.d.). Beilstein-Institut. [Link]

  • Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. (1999). Polymer. [Link]

  • Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art - MDPI. (2024). MDPI. [Link]

  • Chemical Review and Letters Synthesis, characterization and in-vitro evaluation of novel polymeric prodrugs of mefenamic acid. (2024). Chemical Review and Letters. [Link]

  • Thermodynamic and Kinetic Characterization of Colloidal Polymers of N-Isopropylacrylamide and Alkyl Acrylic Acids for Optical pH Sensing - MDPI. (2025). MDPI. [Link]

  • Multifunctional Poly[ N -(2-hydroxypropyl)methacrylamide] Copolymers via Postpolymerization Modification and Sequential Thiol–Ene Chemistry | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Ring-opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-L-hydroxyproline | ChemRxiv. (2024). ChemRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent spontaneous polymerization of N'-(prop-2-enoyl)benzohydrazide

Welcome to the technical support center for N'-(prop-2-enoyl)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N'-(prop-2-enoyl)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the prevention of spontaneous polymerization of this reactive monomer. Our goal is to equip you with the scientific understanding and practical protocols necessary for the successful and safe handling of N'-(prop-2-enoyl)benzohydrazide in your research endeavors.

Introduction: Understanding the Challenge

N'-(prop-2-enoyl)benzohydrazide is a bifunctional molecule containing a polymerizable acryloyl group and a versatile benzohydrazide moiety. This unique structure makes it a valuable building block in the synthesis of functional polymers and bioconjugates. However, the electron-withdrawing nature of the acryloyl group makes the vinyl bond susceptible to spontaneous polymerization, which can be initiated by heat, light, or trace impurities. This guide will provide a comprehensive overview of the mechanisms behind this instability and the strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is spontaneous polymerization and why is N'-(prop-2-enoyl)benzohydrazide prone to it?

A1: Spontaneous polymerization is the unintended conversion of monomer molecules into a polymer without the deliberate addition of an initiator. For N'-(prop-2-enoyl)benzohydrazide, this is typically a free-radical polymerization process. The acryloyl group (CH₂=CH-C=O) is highly susceptible to radical attack due to the electron-withdrawing carbonyl group, which destabilizes the double bond and makes it reactive. Common triggers for the formation of initiating radicals in a laboratory setting include:

  • Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization. The rate of polymerization generally increases with temperature.

  • Light: Ultraviolet (UV) radiation from sunlight or artificial light sources can generate free radicals.

  • Contaminants: Trace impurities such as peroxides (formed from exposure to air), metal ions (e.g., from spatulas or reaction vessels), and other oxidizing agents can act as initiators.[1]

Q2: What are polymerization inhibitors and how do they work for acrylate-based monomers?

A2: Polymerization inhibitors are chemical compounds added to monomers in small quantities to prevent spontaneous polymerization. They function by scavenging free radicals, thereby terminating the polymerization chain reaction. For acrylates and related monomers, the most common inhibitors are:

  • Hydroquinone (HQ) and its Monomethyl Ether (MEHQ): These are phenolic inhibitors that require the presence of dissolved oxygen to be effective.[2][3][4][5] The inhibitor molecule donates a hydrogen atom to a propagating radical, forming a stable radical that does not initiate further polymerization. Oxygen is crucial for regenerating the active inhibitor species from the phenoxy radical.

  • Phenothiazine (PTZ): This inhibitor is effective at higher temperatures and can function even in the absence of oxygen, making it suitable for applications like distillation.[3][4]

Q3: How should I properly store N'-(prop-2-enoyl)benzohydrazide to ensure its stability?

A3: Proper storage is the first line of defense against premature polymerization. Follow these critical guidelines:

  • Temperature: Store the monomer at a cool temperature, typically between 2-8°C. Avoid freezing, as this can cause the inhibitor to crystallize and separate from the monomer, leading to localized areas of low inhibitor concentration.

  • Light: Store in an amber or opaque container to protect it from light.

  • Atmosphere: Store the monomer in a container with a headspace of air. The oxygen in the air is essential for the function of phenolic inhibitors like MEHQ.[2][3][5] Do not store under an inert atmosphere (e.g., nitrogen or argon) unless an anaerobic inhibitor is used.

  • Purity: Ensure the monomer is free from contaminants. Use clean, dedicated glassware and utensils when handling.

Q4: Can the benzohydrazide group in N'-(prop-2-enoyl)benzohydrazide influence its stability?

A4: Yes, the hydrazide moiety can potentially influence the stability of the monomer. While the primary concern is the acryloyl group, hydrazides are nucleophilic and can interact with other components in the system. For instance, in controlled polymerization techniques like RAFT, the hydrazide group has been reported to cause degradation of certain chain transfer agents through nucleophilic attack.[6] While this is a specific case, it highlights the chemical reactivity of the hydrazide group, which could potentially interact with impurities or degradation products in a way that affects stability.

Troubleshooting Guide

Issue Potential Causes Recommended Actions & Explanations
Monomer appears viscous, hazy, or has solidified in the container. Spontaneous polymerization has occurred.Immediate Action: Do not attempt to heat the container to melt the solid, as this can lead to a runaway polymerization and potential vessel rupture. Contact your institution's safety officer for guidance on safe disposal of the polymerized material. Root Cause Analysis:Improper Storage: Was the monomer stored at an elevated temperature, exposed to light, or under an inert atmosphere? Review and correct your storage procedures. • Inhibitor Depletion: The inhibitor may have been consumed over time. If the monomer is old, it's best to discard it. For new batches, ensure the supplier provides a certificate of analysis with the inhibitor type and concentration. • Contamination: Was the monomer exposed to contaminants during previous use? Always use clean, dedicated equipment.
Inconsistent results in polymerization reactions (e.g., variable induction times, unexpected gelation). Variability in monomer quality or experimental conditions.Systematic Troubleshooting:Inhibitor Removal (if required): If your polymerization is sensitive to the inhibitor, ensure your removal method (e.g., passing through an inhibitor removal column) is consistent and effective. Perform a small-scale test to confirm complete removal. • Temperature Control: Use a temperature-controlled reaction setup (e.g., water or oil bath) to maintain a consistent temperature. Small temperature fluctuations can significantly impact polymerization kinetics. • Atmosphere Control: If your reaction requires an inert atmosphere, ensure thorough deoxygenation of your monomer and solvent just before adding your initiator. Remember that removing oxygen will deactivate phenolic inhibitors.
Monomer solution turns yellow or brown over time. Degradation of the monomer or inhibitor.Investigation:Inhibitor Oxidation: Phenolic inhibitors can oxidize over time, leading to colored byproducts. This may indicate that the inhibitor is being consumed. • Monomer Degradation: The color change could also be due to the degradation of the N'-(prop-2-enoyl)benzohydrazide itself, potentially accelerated by impurities or improper storage. Action: While a slight color change may not always indicate polymerization, it is a sign of instability. It is advisable to use a fresh batch of monomer for critical experiments.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of N'-(prop-2-enoyl)benzohydrazide
  • Receiving and Inspection: Upon receipt, inspect the container for any signs of polymerization (e.g., bulging, solidification). Note the date of receipt on the container.

  • Storage Location: Place the monomer in a designated, well-ventilated, cool, and dark location, such as a refrigerator rated for chemical storage (2-8°C).

  • Atmosphere: Ensure the container is tightly sealed but has a headspace containing air. Do not purge with an inert gas for storage.

  • Handling:

    • Allow the container to warm to room temperature before opening to prevent moisture condensation into the monomer.

    • Use clean, dry, and inert dispensing tools (e.g., glass pipettes, stainless steel spatulas). Avoid contact with copper or brass, which can promote polymerization.

    • After dispensing, tightly reseal the container and return it to the proper storage conditions promptly.

  • Monitoring: For long-term storage, it is good practice to visually inspect the monomer periodically for any changes in viscosity or clarity.

Protocol 2: Removal of Inhibitor for Controlled Polymerization

This protocol is for situations where the inhibitor interferes with a specific polymerization method. For many applications, the small amount of inhibitor present may not need to be removed.

  • Preparation of the Column: Use a pre-packed inhibitor removal column containing activated alumina. Follow the manufacturer's instructions for preparation.

  • Elution: Pass the required amount of N'-(prop-2-enoyl)benzohydrazide through the column immediately before use.

  • Immediate Use: The inhibitor-free monomer is now highly reactive and should be used immediately. Do not store inhibitor-free monomer.

  • Deoxygenation (if required): If the subsequent reaction must be performed under anaerobic conditions, deoxygenate the inhibitor-free monomer by bubbling with an inert gas (e.g., argon or nitrogen) for an appropriate time (typically 15-30 minutes) just prior to starting the reaction.

Visualizing the Process

Diagram 1: Mechanism of Free-Radical Polymerization and Inhibition

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition cluster_termination Termination Initiator Initiator (Heat, Light, Impurity) Radical Initiating Radical (R•) Initiator->Radical forms Monomer N'-(prop-2-enoyl)benzohydrazide (M) Radical->Monomer attacks GrowingChain Growing Polymer Chain (P•) Monomer->GrowingChain forms GrowingChain->Monomer adds to Inhibitor Inhibitor (e.g., MEHQ) GrowingChain->Inhibitor reacts with Polymer Stable Polymer GrowingChain->Polymer terminates to Inactive Inactive Species Inhibitor->Inactive forms

Caption: Workflow of polymerization and the role of inhibitors.

Diagram 2: Recommended Handling Workflow

G Start Start: Receive Monomer Store Store at 2-8°C in Dark with Air Headspace Start->Store Use Use in Experiment? Store->Use Use->Store No Warm Warm to Room Temp. Use->Warm Yes Dispense Dispense with Clean Tools Warm->Dispense Reseal Reseal and Return to Storage Dispense->Reseal RemoveInhibitor Remove Inhibitor (Optional) Dispense->RemoveInhibitor RunRxn Run Polymerization Reaction Dispense->RunRxn Direct Use RemoveInhibitor->RunRxn End End RunRxn->End

Caption: Recommended workflow for handling N'-(prop-2-enoyl)benzohydrazide.

References

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Available at: [Link]

  • Capek, I. (1989). Effect of hydroquinone on the kinetics of emulsion polymerization of butyl acrylate. Chemical Papers, 43(4), 527-535. Available at: [Link]

  • Miller, R. L., & Luskin, L. S. (1974). U.S. Patent No. 3,816,267. Washington, DC: U.S. Patent and Trademark Office.
  • Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cation, A. G. (1980). U.S. Patent No. 4,233,240. Washington, DC: U.S. Patent and Trademark Office.
  • Maafa, I. M. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 488. Available at: [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety. Available at: [Link]

  • High performance polymerization inhibitor. Wako Pure Chemical Industries. Available at: [Link]

  • Kinetic analysis of the spontaneous thermal polymerization of acrylic acid. ResearchGate. Available at: [Link]

  • de Carvalho, S. A., et al. (2008). N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2374. Available at: [Link]

  • Truong, N. P., et al. (2017). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. Polymer Chemistry, 8(30), 4374-4383. Available at: [Link]

  • Takagi, K., & Tsunokawa, T. (1968). U.S. Patent No. 3,397,232. Washington, DC: U.S. Patent and Trademark Office.
  • Srinivasan, S., et al. (2019). Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. In Computational Quantum Chemistry (pp. 99-123). Elsevier. Available at: [Link]

  • Evaluation of Acrylamide/α-Lipoic Acid Statistical Copolymers as Degradable Water-Soluble Kinetic Gas Hydrate Inhibitors. Polymers, 14(23), 5099. Available at: [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research, 45(8), 2686-2692. Available at: [Link]

  • SOP: Reactive Chemicals. University of Pennsylvania Environmental Health and Radiation Safety. Available at: [Link]

  • Theoretical Studies of a Silica Functionalized Acrylamide for Calcium Scale Inhibition. Materials, 15(12), 4104. Available at: [Link]

  • Truong, N. P., et al. (2019). Poly(Boc-acryloyl hydrazide): the importance of temperature and RAFT agent degradation on its preparation. Polymer Chemistry, 10(40), 5548-5555. Available at: [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5966-5970. Available at: [Link]

  • Nanda, A. K., & Naha, A. (2014). Polyacryloyl hydrazide: an efficient, simple, and cost effective precursor to a range of functional materials through hydrazide based click reactions. RSC Advances, 4(21), 10834-10843. Available at: [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(1), 329. Available at: [Link]

  • Dangerously Reactive Chemicals SOP. Trent University. Available at: [Link]

  • Poly(acryloyl hydrazide)s (P x ) described in this paper. ResearchGate. Available at: [Link]

  • An Efficient, Simple, and Cost Effective Precursor to a Range of Functional Materials through Hydrazide Based Click Reactions. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in N'-(prop-2-enoyl)benzohydrazide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N'-(prop-2-enoyl)benzohydrazide (also known as N'-acryloylbenzohydrazide, CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N'-(prop-2-enoyl)benzohydrazide (also known as N'-acryloylbenzohydrazide, CAS 10339-47-6)[1]. While the reaction between benzohydrazide and acryloyl chloride appears to be a straightforward N-acylation[2], the bifunctional nature of acryloyl chloride makes it notoriously difficult to handle.

This guide dissects the mechanistic pitfalls—such as competing aza-Michael additions[3] and spontaneous polymerization[4]—and provides a self-validating protocol to rescue your yields.

Diagnostic Data & Yield Optimization

When troubleshooting, the first step is identifying the specific failure mode. The table below summarizes the quantitative data and symptoms associated with common synthetic errors.

Table 1: Diagnostic Matrix for N'-(prop-2-enoyl)benzohydrazide Synthesis

Observed SymptomTypical YieldPrimary CauseMechanistic Explanation
Insoluble gel forms during reaction or concentration< 10%Radical PolymerizationThe terminal vinyl group of the acryloyl moiety undergoes spontaneous free-radical polymerization, accelerated by heat or concentrated states[4].
Multiple spots on TLC (lower Rf​ than product)20 - 40%Aza-Michael AdditionThe hydrazide nitrogen acts as a Michael donor, attacking the α,β -unsaturated double bond of the product or reactant[3].
Higher MW byproduct (M+54 on LC-MS)30 - 50%Over-AcylationExcess acryloyl chloride acylates the internal secondary amine (NH) of the benzohydrazide, forming N,N'-diacryloylbenzohydrazide.
Starting material recovered , acidic pH< 5%Reagent HydrolysisMoisture in the solvent or hygroscopic base hydrolyzes acryloyl chloride into unreactive acrylic acid and HCl.
Mechanistic Insights: Why the Reaction Fails

To master this synthesis, you must understand the causality behind the competing pathways.

A. The Dual-Electrophile Dilemma (Acylation vs. Aza-Michael Addition) Acryloyl chloride presents two electrophilic sites: the hard carbonyl carbon and the soft β -carbon of the alkene. Benzohydrazide is an α -effect nucleophile[2]. While the kinetic preference is attack at the carbonyl (N-acylation), elevated temperatures or extended reaction times allow the thermodynamically stable aza-Michael adduct to form[3]. Controlling the temperature strictly at 0 °C ensures the reaction remains under kinetic control, favoring the desired N'-(prop-2-enoyl)benzohydrazide.

B. The Polymerization Cascade Acryloyl chloride is highly susceptible to light- and heat-induced polymerization[4]. Because the acylation reaction is exothermic, localized heating during the addition of acryloyl chloride can trigger a runaway radical polymerization cascade. This is why your reaction mixture might suddenly turn viscous or form an intractable gel.

ReactionPathway BH Benzohydrazide (Nucleophile) Cond Base (e.g., DIPEA), DCM, 0 °C BH->Cond AC Acryloyl Chloride (Electrophile/Michael Acceptor) Side3 Polymerized Gel (Radical Polymerization) AC->Side3 Heat AC->Cond Target N'-(prop-2-enoyl)benzohydrazide (Target Product) Side2 N,N'-Diacryloylbenzohydrazide (Over-acylation) Target->Side2 Excess AC Target->Side3 Heat / No Inhibitor Side1 Aza-Michael Adduct (Side Product) Cond->Target N-Acylation (Kinetic) Cond->Side1 1,4-Addition (Thermodynamic)

Caption: Reaction pathway showing kinetic N-acylation vs. competing side reactions.

Optimized Experimental Protocol

This self-validating protocol is designed to systematically eliminate the failure modes described above.

Materials Required:

  • Benzohydrazide (1.0 eq)

  • Acryloyl chloride (1.05 eq) - Must be freshly distilled or verified free of polymer.

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Butylated hydroxytoluene (BHT) or Hydroquinone (0.01 eq as a radical scavenger)[4]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask. Flush with inert gas (Ar or N2).

  • Nucleophile Solubilization: Dissolve benzohydrazide (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Add DIPEA (1.2 eq) and the BHT inhibitor (0.01 eq).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Self-Validation Check: Ensure the solution is completely clear before proceeding; undissolved starting material will skew stoichiometry and promote side reactions.

  • Electrophile Addition: Dilute acryloyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that trigger polymerization and over-acylation.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 1 hour. Monitor by TLC (EtOAc/Hexane).

  • Quenching: Once complete, immediately quench the reaction by adding saturated aqueous NH 4​ Cl. Causality: NH 4​ Cl neutralizes the amine base, preventing base-catalyzed hydrolysis of the newly formed amide bond and stopping any further Michael addition.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and filter.

  • Concentration (CRITICAL): Evaporate the solvent under reduced pressure using a rotary evaporator. Do not let the water bath exceed 30 °C. Causality: High temperatures during concentration will cause the concentrated monomer to polymerize into an intractable gel.

  • Purification: Purify the crude solid via flash column chromatography or recrystallization (e.g., from EtOAc/Hexanes) to yield the pure N'-(prop-2-enoyl)benzohydrazide.

Workflow Step1 1. Setup Dissolve BH & DIPEA in DCM (0 °C) Step2 2. Addition Dropwise AC with BHT inhibitor Step1->Step2 Step3 3. Reaction Stir 0 °C to RT (1-2 hours) Step2->Step3 Step4 4. Quench Sat. NH4Cl (Stop basic hydrolysis) Step3->Step4 Step5 5. Workup Extract, Wash, Dry Concentrate < 30 °C Step4->Step5 Step6 6. Purify Recrystallization or Flash Column Step5->Step6

Caption: Optimized step-by-step experimental workflow for high-yield synthesis.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned into a thick, insoluble gel. What happened? A: You experienced spontaneous free-radical polymerization of the acryloyl group[4]. This usually happens if the acryloyl chloride was added too quickly (causing an exotherm), if the reaction was heated, or if the solvent was evaporated at a high temperature (>35 °C) during workup. To fix this, add a radical inhibitor like BHT (1 mol%) to the reaction mixture and keep all temperatures strictly controlled.

Q: I am seeing a mixture of mono-acylated and di-acylated products. How do I improve selectivity? A: Benzohydrazide has two nucleophilic nitrogen atoms. While the terminal primary amine is more reactive, excess electrophile will acylate the secondary amine. Ensure your acryloyl chloride stoichiometry does not exceed 1.05 equivalents. Additionally, use "inverse addition"—adding the benzohydrazide solution dropwise to the acryloyl chloride solution at 0 °C—to keep the electrophile in pseudo-excess without allowing di-acylation to outcompete the primary acylation.

Q: Can I use an alternative to acryloyl chloride to avoid these issues? A: Yes. If acryloyl chloride proves too difficult to handle, you can synthesize the target molecule using acrylic acid and a peptide coupling reagent (like EDC/HOBt or HATU) in the presence of DIPEA. While this avoids the harsh reactivity of the acid chloride, it is more expensive and requires careful removal of the coupling byproducts during purification.

Q: Why do we quench with saturated Ammonium Chloride instead of Water or NaOH? A: Quenching with a mild acid like saturated NH 4​ Cl neutralizes the excess DIPEA/TEA. If you quench with water or a basic solution, the unreacted base remains active and can catalyze the retro-Michael or subsequent aza-Michael additions during the workup phase[3].

References
  • Sigma-Aldrich. "N'-(prop-2-enoyl)benzohydrazide | 10339-47-6." Sigma-Aldrich Catalog. 1

  • Biointerface Research in Applied Chemistry. "Synthesis and bioactivity of benzohydrazide derivatives." Biointerface Research in Applied Chemistry, 2020. 2

  • Benchchem. "Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide." Benchchem Technical Resources. 4

  • Macromolecules. "Self-Healable and Recyclable Dynamic Covalent Networks Based on Room Temperature Exchangeable Hydrazide Michael Adduct Linkages." ACS Publications, 2018. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for N'-(prop-2-enoyl)benzohydrazide Derivatives

Welcome to the technical support center for the synthesis of N'-(prop-2-enoyl)benzohydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N'-(prop-2-enoyl)benzohydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of your synthesis, with a particular focus on the critical parameter of reaction temperature. Our goal is to provide you with the expertise and insights needed to achieve high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that may arise during the synthesis of N'-(prop-2-enoyl)benzohydrazide and its derivatives.

Q1: I am getting a very low yield of my desired N'-(prop-2-enoyl)benzohydrazide derivative. What are the likely causes?

A1: Low yields can be attributed to several factors. Firstly, the purity of your starting materials, such as the benzohydrazide and acryloyl chloride, is crucial, as impurities can lead to side reactions. Secondly, incomplete reactions are a common issue. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Lastly, significant product loss can occur during the work-up and purification stages.[2]

Q2: My final product is impure. What are the common byproducts and how can I minimize their formation?

A2: A frequent impurity is the N,N'-diacyl isomer, which can form when the same nitrogen atom is acylated twice.[1] The formation of this byproduct is often temperature-dependent. Running the reaction at lower temperatures, typically between 0-5 °C, can favor the formation of the desired N,N'-diacyl product.[1]

Q3: What is the best method for purifying my N'-(prop-2-enoyl)benzohydrazide derivative?

A3: Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[2] A suitable solvent system, such as ethanol/water, is often used.[3] If recrystallization does not yield a pure product, column chromatography can be a good alternative.[2]

Q4: I am seeing unexpected peaks in my NMR and IR spectra. What could be the cause?

A4: Unexpected spectral peaks typically indicate the presence of impurities or side products.[2] These could be unreacted starting materials or byproducts such as the N,N'-diacyl isomer. It is advisable to compare the spectra with those of the starting materials to identify any unreacted components.

In-Depth Guide: Troubleshooting Reaction Temperature

Optimizing the reaction temperature is a critical step in maximizing the yield and purity of N'-(prop-2-enoyl)benzohydrazide derivatives. The ideal temperature is often a delicate balance between reaction kinetics and the stability of reactants and products.

The Impact of Temperature on Your Reaction
  • Low Temperatures (0-5 °C): Generally favored for the acylation of hydrazides to minimize side reactions.[1] Lower temperatures can help control the exothermic nature of the reaction and reduce the formation of the N,N'-diacyl byproduct.[1]

  • Room Temperature: Many protocols suggest stirring the reaction at room temperature for several hours after the initial addition of reagents at a lower temperature.[1][4] This allows the reaction to proceed to completion without excessive heat.

  • Elevated Temperatures (Reflux): In some cases, refluxing the reaction mixture may be necessary to drive the reaction to completion, especially with less reactive starting materials.[2][5] However, higher temperatures can also increase the rate of side reactions and potentially lead to the degradation of the desired product.[6]

Systematic Approach to Temperature Optimization

If you are experiencing issues with your synthesis, a systematic approach to optimizing the reaction temperature is recommended.

Step 1: Start with a Low-Temperature Protocol Begin with a well-established low-temperature protocol. This will serve as your baseline.

Step 2: Monitor Reaction Progress Closely monitor the reaction's progress using TLC. This will help you determine if the reaction is proceeding to completion at the chosen temperature.

Step 3: Incremental Temperature Increase If the reaction is sluggish or incomplete at low temperatures, consider gradually increasing the temperature. Allow the reaction to stir at room temperature for an extended period before considering heating.

Step 4: Controlled Heating If heating is necessary, use a controlled method such as an oil bath and incrementally increase the temperature. Monitor the reaction for the formation of byproducts at each temperature increment.

Step 5: Analyze the Outcome At each temperature point, analyze the product for yield and purity. This will help you identify the optimal temperature for your specific derivative.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to reaction temperature.

TroubleshootingWorkflow cluster_start Initial Synthesis Attempt cluster_analysis Problem Analysis cluster_optimization Temperature Optimization Strategy cluster_monitoring Monitoring and Evaluation cluster_outcome Final Outcome Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckTemp Review Reaction Temperature Protocol Start->CheckTemp LowTemp Run Reaction at 0-5 °C CheckTemp->LowTemp If temperature was not controlled RoomTemp Allow to Stir at Room Temperature LowTemp->RoomTemp TLC Monitor by TLC at Each Stage LowTemp->TLC ElevatedTemp Incrementally Increase Temperature (Reflux if Necessary) RoomTemp->ElevatedTemp If reaction is incomplete RoomTemp->TLC ElevatedTemp->TLC Analyze Analyze Yield and Purity (NMR, LC-MS) TLC->Analyze Analyze->LowTemp If byproducts are significant, return to lower temp Optimized Optimized Protocol Achieved Analyze->Optimized If yield and purity are high

Caption: Troubleshooting workflow for optimizing reaction temperature.

Experimental Protocols

Below are detailed protocols for the synthesis of N'-(prop-2-enoyl)benzohydrazide derivatives, with a focus on temperature control.

Protocol 1: Low-Temperature Synthesis

This protocol is recommended as a starting point to minimize side reactions.

  • Preparation: Dissolve the starting benzohydrazide derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Warming: Gradually warm the reaction to room temperature and continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]

Protocol 2: Synthesis at Elevated Temperature

This protocol should be considered if the reaction is not proceeding at lower temperatures.

  • Preparation: In a round-bottom flask, dissolve the benzohydrazide derivative (1 equivalent) and a suitable base (e.g., pyridine, 1.1 equivalents) in a solvent such as pyridine.[5]

  • Addition of Acryloyl Chloride: Add the acryloyl chloride derivative (1 equivalent) to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours.[5]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under vacuum. Add water to the residue.[5]

  • Purification: Filter the precipitate, wash with water, and purify by recrystallization.[5]

Data Summary: Temperature Effects
Temperature RangeExpected OutcomeCommon Issues
0-5 °C Higher purity, reduced N,N'-diacyl byproduct formation.[1]Slower reaction rate, potentially incomplete reaction.
Room Temperature Good balance of reaction rate and purity.May still have some byproduct formation with highly reactive substrates.
Reflux Faster reaction rate, useful for less reactive substrates.[5]Increased risk of side reactions and product degradation.[6]
Visualizing the Synthesis Workflow

The following diagram outlines the general experimental workflow for the synthesis of N'-(prop-2-enoyl)benzohydrazide derivatives.

Caption: General experimental workflow for synthesis.

References

  • Troubleshooting guide for the synthesis of benzohydrazide derivatives - Benchchem.
  • Poly(Boc-Acryloyl Hydrazide): Optimisation of RAFT Polymerisation Through Modulation of Temperature | Request PDF - ResearchGate.
  • Poly(Boc-acryloyl hydrazide): the importance of temperature and RAFT agent degradation on its preparation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01222B.
  • Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - RSC Publishing.
  • N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide - PMC.
  • Technical Support Center: Synthesis of n'-Benzoyl-2-methylbenzohydrazide - Benchchem.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica.
  • N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential - Benchchem.

Sources

Optimization

purification and recrystallization methods for N'-(prop-2-enoyl)benzohydrazide

Technical Support Center: N'-(prop-2-enoyl)benzohydrazide A Senior Application Scientist's Guide to Purification and Recrystallization Welcome to the technical support center for N'-(prop-2-enoyl)benzohydrazide. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N'-(prop-2-enoyl)benzohydrazide

A Senior Application Scientist's Guide to Purification and Recrystallization

Welcome to the technical support center for N'-(prop-2-enoyl)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile molecule. The unique structure of N'-(prop-2-enoyl)benzohydrazide, containing both a benzohydrazide moiety and a reactive acryloyl group, presents specific challenges during purification. This document provides in-depth, field-proven insights into overcoming these challenges through robust recrystallization methodologies, troubleshooting common issues, and ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of N'-(prop-2-enoyl)benzohydrazide?

The purification of this compound is primarily complicated by two factors:

  • Risk of Polymerization: The acryloyl group is susceptible to polymerization, especially at elevated temperatures which are often required for dissolution during recrystallization.[1] This can lead to significant yield loss and contamination of the product with oligomers or polymers.

  • Solubility Profile: Finding an ideal single solvent can be difficult. The molecule has polar characteristics (hydrazide group) and non-polar regions (benzoyl group). A suitable solvent must dissolve the compound at high temperatures but afford low solubility at cooler temperatures to ensure good recovery.[2]

Q2: How can I minimize the risk of polymerization during heating?

Controlling polymerization is critical. Here are key strategies:

  • Temperature Limitation: Avoid excessive heating. When dissolving the crude product, heat the solvent to its boiling point first, then add the minimum amount of hot solvent to the solid in a separate flask.[3] It is generally not recommended to exceed temperatures of 100°C.[1]

  • Inhibitors: While not always necessary for a standard recrystallization, if polymerization is a persistent issue, the addition of a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the solvent can be considered.

  • Minimize Heating Time: Do not keep the solution at high temperatures for longer than necessary. Dissolve the compound quickly and proceed to the cooling stage promptly.

Q3: What is the best starting point for selecting a recrystallization solvent?

Based on the structure and data from related benzohydrazide derivatives, polar protic solvents are an excellent starting point.

  • Ethanol: Has been successfully used for recrystallizing similar N'-acylbenzohydrazide compounds.[4][5] It often provides a good balance of dissolving the compound when hot while allowing for precipitation upon cooling.

  • Mixed Solvent Systems: If a single solvent is not effective, a two-solvent system is a powerful alternative.[3] A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., ethanol, methanol, DMF, or acetone) and then titrate with a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane, or diethyl ether) until turbidity persists.[6][7]

Q4: What analytical methods are recommended to confirm the purity of the final product?

Post-purification analysis is essential to validate your results.

  • Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity.[8] Crude, impure products typically exhibit a broad and depressed melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure and identify any residual solvents or impurities.[9]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (N-H, C=O, C=C) and the absence of impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity and detecting trace impurities.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the experimental workflow.

Q: My compound will not dissolve, even in a boiling solvent. What should I do? A: This indicates that you have selected a poor solvent.

  • Solution 1: Increase Solvent Volume: You may not have added enough solvent. Add small, additional portions of the hot solvent until the solid dissolves. However, be cautious, as adding too much solvent will significantly reduce your final yield.[2][8]

  • Solution 2: Change Solvents: The solvent is likely unsuitable. Refer to the solubility testing protocol below to find a more appropriate solvent or solvent system. Consider more polar aprotic solvents like acetone, ethyl acetate, or even small amounts of DMF or DMSO, where similar hydrazides have shown high solubility.[10]

Q: My compound "oiled out" upon cooling instead of forming crystals. How can I resolve this? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when the cooling is too rapid.[8]

  • Solution 1: Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent to prevent premature saturation. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[3][8]

  • Solution 2: Reduce Solution Concentration: The solution may be too concentrated. Add a small amount (1-5%) of hot solvent to the clear solution and attempt the slow cooling process again.

  • Solution 3: Use a Different Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

Q: I have a very low, or no, yield of crystals after cooling. What went wrong? A: This is one of the most common issues in recrystallization.

  • Cause 1: Too Much Solvent: This is the most frequent reason for low yield. By using the minimum amount of near-boiling solvent, you ensure the solution is saturated, which is necessary for crystallization upon cooling.[2][3] If you suspect too much solvent was used, you can carefully evaporate some of it by gently heating the solution and then attempt to cool it again.

  • Cause 2: Cooling Not Sufficient: The compound may still be too soluble at room temperature. Cool the solution in an ice-water bath (0-5 °C) to maximize the precipitation of the solid.[2]

  • Cause 3: Premature Filtration: Ensure crystallization is complete before filtering. This can sometimes take several hours.

Q: My final crystals are colored, even though the pure compound should be white. How do I remove colored impurities? A: Colored impurities can often be removed with activated charcoal.

  • Procedure: After dissolving your crude product in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before allowing the clear filtrate to cool.[3]

Experimental Protocols & Workflows

Solvent Selection and Properties

Choosing the right solvent is the most critical step for a successful recrystallization.[2] The ideal solvent should exhibit high solubility for N'-(prop-2-enoyl)benzohydrazide at high temperatures and low solubility at low temperatures.

SolventTypeBoiling Point (°C)Polarity IndexRationale & Comments
Ethanol Polar Protic785.2Recommended starting point. Successfully used for similar benzohydrazides.[4][5] Good balance of properties.
Methanol Polar Protic656.6Higher polarity than ethanol; may be a good choice if solubility in ethanol is poor.
Isopropanol Polar Protic824.3Often a good choice for compounds that are too soluble in ethanol or methanol.[11]
Ethyl Acetate Polar Aprotic774.4A less polar option that can be effective. Good for two-solvent systems with hexane.
Acetone Polar Aprotic565.4High solvency for many organics.[10] Its low boiling point is advantageous for easy removal.
Water Polar Protic1009.0Likely a poor solvent on its own, but an excellent anti-solvent for mixed systems with ethanol, methanol, or DMF.[7]
Toluene Aromatic1112.4May be useful if impurities are highly polar and the product is less so. Use with caution due to the higher boiling point.
Hexane Non-polar690.0A poor solvent for this compound. Primarily used as an anti-solvent in two-solvent systems.

Solvent property data sourced from publicly available chemical databases and resources.[12][13]

Workflow Diagram: Single-Solvent Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of near-boiling solvent A->B C Swirl and heat gently until fully dissolved B->C D If solution has insoluble impurities or charcoal, perform hot gravity filtration C->D Impurities Present? E Allow clear filtrate to cool slowly to room temp C->E No Impurities D->E F Cool further in an ice-water bath E->F G Collect crystals by vacuum filtration F->G H Rinse crystals with a minimum of ice-cold solvent G->H I Dry crystals under vacuum H->I

Caption: General workflow for a single-solvent recrystallization.

Protocol 1: Step-by-Step Single-Solvent Recrystallization (Ethanol)
  • Solvent Preparation: Heat a volume of ethanol to a gentle boil on a hot plate.

  • Dissolution: Place the crude N'-(prop-2-enoyl)benzohydrazide in an Erlenmeyer flask. Add a minimal amount of the near-boiling ethanol dropwise while swirling until the solid just dissolves.[3] Avoid adding a large excess.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, swirl for 2-3 minutes, and perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[8]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a very small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Decision Tree

G Start Recrystallization Attempted Outcome What is the result? Start->Outcome OiledOut Compound 'Oiled Out' Outcome->OiledOut Oil Formed LowYield Low or No Yield Outcome->LowYield Few/No Crystals Impure Crystals are Impure/Colored Outcome->Impure Poor Quality Success Pure Crystals Obtained Outcome->Success Success OiledOut_Action1 Re-heat, add 1-5% more solvent, cool SLOWLY OiledOut->OiledOut_Action1 LowYield_Check Did you use too much solvent? LowYield->LowYield_Check Impure_Action1 Re-dissolve and treat with activated charcoal Impure->Impure_Action1 Colored? Impure_Action2 Perform a second recrystallization Impure->Impure_Action2 Other Impurities? LowYield_Action1 Evaporate some solvent and re-cool LowYield_Check->LowYield_Action1 Yes LowYield_Action2 Use ice-bath cooling for longer LowYield_Check->LowYield_Action2 No

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Gibson, M. I., et al. (2014). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. Polymer Chemistry, RSC Publishing.
  • Priegue, C. F., et al. (2018). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification.
  • University of Colorado, Boulder. Recrystallization. Department of Chemistry & Biochemistry.
  • Priegue, C. F., et al. (2018). Poly(acryloyl hydrazide)s (P x ) described in this paper.
  • El-Sayed, W. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • University of Calgary. Recrystallization - Single Solvent. Department of Chemistry.
  • Shi, D., et al. (2007). 2-Hydroxy-N′-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide.
  • LibreTexts Chemistry. (2021). 2.
  • Liu, G., et al. (2016). Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers.
  • Badische Anilin- & Soda-Fabrik AG. (1967). Purification of acrylamide.
  • BenchChem. (2025).
  • Parchem. N'-(prop-2-enoyl)benzohydrazide. Parchem Specialty Chemicals.
  • Carvalho, S. A., et al. (2008). N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide.
  • BenchChem. (2025). A-Benzoyl-2-methylbenzohydrazide: An In-depth Technical Guide to its Solubility in Organic Solvents. BenchChem.
  • Sari, Y., et al. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
  • Patel, R. V., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Pathways of N'-Benzoyl-N'-benzylbenzohydrazide. BenchChem.
  • BenchChem. (2025). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential. BenchChem.
  • Creavis Gesellschaft für Technologie und Innovation mbH. (2011). Processes for the synthesis and purification of heterobifunctional cross-linkers.
  • University of Wisconsin-Madison. Common Solvent Properties. Department of Chemistry.
  • Sapphire Bioscience. N'-(Prop-2-enoyl)benzohydrazide. Sapphire Bioscience.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Chellquist, E. M., & Gorman, J. A. (1972). Benzoyl Peroxide Solubility and Stability in Hydric Solvents. Journal of Pharmaceutical Sciences.
  • The Vespiary. (2005). recrystallization of P2NP, issues... The Vespiary Forum.
  • Hrubý, M., et al. (2024). Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. MDPI.

Sources

Troubleshooting

overcoming poor solubility of N'-(prop-2-enoyl)benzohydrazide in cell media

Prepared by the Senior Application Scientist Team Welcome to the technical support center for N'-(prop-2-enoyl)benzohydrazide (CAS No. 10339-47-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N'-(prop-2-enoyl)benzohydrazide (CAS No. 10339-47-6). This guide is designed for researchers, scientists, and drug development professionals to address a primary challenge encountered when working with this compound: its poor aqueous solubility. We provide troubleshooting guides, detailed protocols, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Introduction: Understanding the Challenge

N'-(prop-2-enoyl)benzohydrazide belongs to the hydrazide class of organic compounds, a group known for a wide spectrum of pharmacological properties.[1][2] However, like many promising new chemical entities, its hydrophobic nature presents a significant hurdle for in vitro cell-based assays, which are predominantly aqueous.[3] Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable biological data.

This guide will walk you through systematic approaches to effectively dissolve and handle N'-(prop-2-enoyl)benzohydrazide for consistent performance in your cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stock Solution Preparation
Q1: What is the recommended solvent for preparing a high-concentration stock solution of N'-(prop-2-enoyl)benzohydrazide?

Answer: We strongly recommend using 100% Dimethyl Sulfoxide (DMSO) for the initial stock solution. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic materials, including many poorly water-soluble compounds intended for biological screening.[4][5]

Q2: I've added DMSO to the vial, but the compound isn't dissolving completely. What should I do?

Answer: This is a common issue that can often be resolved with a few simple steps. The goal is to ensure you are not exceeding the compound's saturation solubility in DMSO and to provide sufficient energy to overcome the crystal lattice energy.

Troubleshooting Steps:

  • Vortexing/Sonication: Ensure the solution is mixed vigorously. Use a vortex mixer for 1-2 minutes. If particles remain, an ultrasonic bath can provide additional energy to facilitate dissolution.[6]

  • Gentle Warming: Gently warm the solution in a water bath set to 30-37°C for 5-10 minutes.[7] Increased temperature often enhances the solubility of organic compounds.[8] Caution: Avoid excessive heat, as it could potentially degrade the compound. Always bring the solution back to room temperature before final volume adjustment and use.

  • Re-evaluate Concentration: You may be attempting to create a stock solution that is too concentrated. If the above steps fail, consider preparing a more dilute stock solution (e.g., halving the target concentration).

Section 2: Working Solution Preparation & Cell Media Compatibility
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I fix it?

Answer: This is a classic solubility problem that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. The DMSO concentration is effectively diluted, causing the compound to crash out of the solution.

The key is to keep the final concentration of the organic co-solvent in your cell media as low as possible while ensuring your compound remains in solution.

Workflow for Overcoming Precipitation in Cell Media

Below is a systematic workflow to troubleshoot and optimize the dilution of your DMSO stock into aqueous cell culture media.

G cluster_0 Troubleshooting Workflow: Dilution into Cell Media start Start: High-Conc. DMSO Stock dilute Dilute stock directly into final volume of media start->dilute check_precip Check for Precipitation (Visual Inspection) dilute->check_precip success Success! Proceed with Experiment (Keep final DMSO <0.5%) check_precip->success No precip_occurs Precipitation Occurs check_precip->precip_occurs Yes intermediate_step Action: Use Intermediate Dilution Step precip_occurs->intermediate_step protocol_serial Protocol: Prepare serial dilutions in 100% DMSO first to lower stock concentration. intermediate_step->protocol_serial protocol_media Protocol: Perform final dilution step by adding diluted stock to media with vigorous mixing. protocol_serial->protocol_media recheck_precip Re-check for Precipitation protocol_media->recheck_precip recheck_precip->success No advanced_options Action: Explore Advanced Formulation Strategies recheck_precip->advanced_options Yes cosolvent Option 1: Use a co-solvent in the final media (e.g., PEG400, Ethanol). Test for cytotoxicity. advanced_options->cosolvent surfactant Option 2: Use a surfactant (e.g., Polysorbate 80). Test for cytotoxicity. advanced_options->surfactant

Caption: A decision-making workflow for troubleshooting compound precipitation upon dilution into cell culture media.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

Answer: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v). Many cell lines can tolerate up to 1%, but this can vary significantly. High concentrations of DMSO can have cytotoxic effects and may influence experimental results.[9] It is crucial to run a vehicle control experiment, treating a set of cells with the highest concentration of DMSO used in your experiment (without the compound) to assess its baseline effect.[2]

Q5: Are there other solvents or additives I can use to improve solubility in my media?

Answer: Yes, if DMSO alone is insufficient, several other strategies can be employed. These often involve using co-solvents or other excipients to create a more favorable environment for the compound.[4][10]

Strategy Description Key Considerations
Co-solvents Co-solvents are water-miscible organic reagents used to increase the solubility of lipophilic compounds.[9] Examples include Polyethylene Glycols (PEGs, e.g., PEG400) and ethanol.[4]Must be tested for cell line-specific toxicity.[11] The minimum effective amount should be used.
Surfactants Surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solution.[4]Can cause hypersensitivity in some cases and may interfere with certain assays.[9] Always run controls.
Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[10][12]The complexation efficiency depends on the specific drug and cyclodextrin used.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a concentrated stock solution of N'-(prop-2-enoyl)benzohydrazide (MW: 190.2 g/mol ).[13]

Materials:

  • N'-(prop-2-enoyl)benzohydrazide powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipette

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh out 1.902 mg of N'-(prop-2-enoyl)benzohydrazide and place it into a sterile vial.

  • Add Solvent: Add 100 µL of 100% DMSO to the vial. This will yield a final concentration of 10 mM.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be observed.

  • Gentle Heat (If Necessary): If particulates remain, place the vial in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions.

Protocol 2: Serial Dilution into Cell Culture Medium

This protocol describes how to dilute the high-concentration DMSO stock to a final working concentration (e.g., 10 µM) in cell culture medium, minimizing precipitation.

Key Principle: The most critical step is the final dilution into the aqueous medium. Adding a small volume of highly concentrated compound in DMSO directly into a large volume of media can cause localized supersaturation and precipitation. The best practice is to add the compound to the media while vortexing or swirling to ensure rapid dispersion.

Procedure:

  • Thaw Stock: Thaw one aliquot of your 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Pipette 2 µL of the 10 mM stock into 198 µL of 100% DMSO to create a 100 µM intermediate stock. This reduces the concentration gradient in the final step.

  • Final Dilution into Media:

    • Dispense the required volume of pre-warmed cell culture medium into a sterile conical tube (e.g., 10 mL).

    • Place the tube on a vortex mixer at a medium speed.

    • While the medium is vortexing, add the required volume of your stock solution. For a 10 µM final concentration from a 10 mM stock, you would add 10 µL to the 10 mL of media (1:1000 dilution). If using the 100 µM intermediate stock, you would add 100 µL to 9.9 mL of media (1:100 dilution).

    • This rapid mixing is crucial to prevent the compound from precipitating.

  • Visual Inspection: After addition, visually inspect the medium against a light source. It should remain clear. If you observe any cloudiness, haze, or precipitate, the compound has likely crashed out of solution. Refer to the troubleshooting workflow.

  • Cell Treatment: Use the freshly prepared working solution to treat your cells immediately. Do not store the compound diluted in aqueous media for extended periods.

Conceptual Diagram: The Role of a Co-Solvent System

This diagram illustrates how a co-solvent like DMSO helps bridge the gap between a hydrophobic compound and the aqueous cell culture medium.

G cluster_0 Co-Solvent Solubilization Mechanism cluster_1 Result: Homogeneous Solution Compound Hydrophobic Compound (N'-(prop-2-enoyl)benzohydrazide) DMSO DMSO (Co-Solvent) Amphipathic Properties Compound->DMSO Dissolves in Organic Solvent Media Aqueous Cell Media (Highly Polar) DMSO->Media Miscible with Aqueous Phase Solution Compound molecules are individually solvated by DMSO, preventing aggregation in the aqueous media.

Caption: Conceptual model of DMSO acting as a co-solvent to facilitate the dissolution of a hydrophobic compound in aqueous media.

References

  • Goh, E. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds. Thesis. Available from: [Link]

  • Jain, S., & Patel, N. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms. Wiley. Available from: [Link]

  • Kumar, A. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]

  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Silva, A. R., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7203. Available from: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Hamzeloo-Moghadam, M., et al. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 263-268. Available from: [Link]

  • Al-Kasas, A., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). Available from: [Link]

  • PubChemLite. N'-[(e)-3-phenylprop-2-enoyl]benzohydrazide (C16H14N2O2). Available from: [Link]

  • Zhang, P., et al. (2023, May 30). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(23), 8716–8733. Available from: [Link]

  • Carvalho, S. A., et al. (2008). N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. Available from: [Link]

  • Ohtawa, M., & Imada, I. (2015, August 28). Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. In The Practice of Medicinal Chemistry (4th ed., pp. 747-765). Elsevier Inc. Available from: [Link]

  • PubChem. N'-benzoyl-N-phenylbenzohydrazide. Available from: [Link]

  • Sharma, D., & Singh, P. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 56-62.
  • PubChem. Benzoylhydrazine. Available from: [Link]

  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available from: [Link]

  • Kumar, R. S., et al. (2015). 1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles as anticancer agents: synthesis, crystal structure analysis and binding studies of the most potent anticancer molecule with serum albumin. RSC Advances, 5(28), 21538-21551. Available from: [Link]

  • Trefalt, G., et al. (2023, March 10). Cosolvent effects on the structure and thermoresponse of a polymer brush: PNIPAM in DMSO–water mixtures. Soft Matter, 19(10), 1876-1886. Available from: [Link]

  • Gerasimova, M. A., et al. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7597. Available from: [Link]

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Optimization

Technical Support Center: Optimizing N'-(prop-2-enoyl)benzohydrazide Synthesis

Welcome to the Application Science Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the synthesis of N'-(prop-2-enoyl)benzohydrazide (often referred to in the literature as N2-acryloylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the synthesis of N'-(prop-2-enoyl)benzohydrazide (often referred to in the literature as N2-acryloylbenzohydrazide). This molecule is a critical intermediate in the development of chemostimulants and cytotoxic agents[1].

The primary challenge in this preparation is managing the dual reactivity of the substrates. Benzohydrazide is a bifunctional nucleophile, while acryloyl chloride acts as both a potent acylating agent and an activated Michael acceptor[2]. Without strict kinetic and thermodynamic control, the reaction rapidly diverges into complex mixtures.

This guide provides a causal analysis of common side reactions, a quantitative troubleshooting matrix, and a self-validating protocol to ensure high-yield, high-purity synthesis.

Mechanistic Causality of Side Reactions

To control the reaction, we must first understand the competing pathways:

  • Over-Acylation (N,N'-Diacryloylation): While the primary nitrogen of benzohydrazide is the most nucleophilic, the secondary nitrogen can also attack excess acryloyl chloride. This is exacerbated by high localized concentrations of the electrophile or elevated pH.

  • Aza-Michael Addition: The terminal α,β-unsaturated double bond of the acryloyl group is highly electron-deficient. Unreacted hydrazine groups can undergo a base-catalyzed 1,4-conjugate addition[2], forming unwanted pyrazolidine or linear alkylated derivatives.

  • Spontaneous Polymerization: Acryloyl moieties are highly susceptible to free-radical polymerization, a process accelerated by heat, light, or the absence of radical inhibitors.

ReactionPathways BH Benzohydrazide (Nucleophile) Product N'-(prop-2-enoyl)benzohydrazide (Target Product) BH->Product + AC (0-5°C) Biphasic NaHCO3 Michael Aza-Michael Adduct (Conjugate Addition) BH->Michael Base Catalysis High Temp AC Acryloyl Chloride (Electrophile) AC->Product OverAcyl N,N'-diacryloylbenzohydrazide (Over-acylation) Product->OverAcyl Excess AC High pH Polymer Polyacrylamide Derivatives (Polymerization) Product->Polymer Heat / Light Radicals

Fig 1. Divergent reaction pathways in the synthesis of N'-(prop-2-enoyl)benzohydrazide.

Quantitative Troubleshooting Matrix

The following table summarizes the primary side reactions, their causal drivers, and the analytical signatures used to diagnose them.

Side ReactionPrimary Causal FactorKinetic/Thermodynamic DriverMitigation StrategyAnalytical Signature (NMR/TLC)
N,N'-Diacryloylation Excess acryloyl chloride (>1.1 eq)High local electrophile concentrationStrict stoichiometry (1.05 eq); Dropwise additionExtra vinylic protons in ¹H NMR; Higher R_f on TLC
Aza-Michael Addition Strong base (e.g., NaOH) or HeatBase-catalyzed nucleophilic attack on α,β-unsaturated systemUse mild base (NaHCO₃); Maintain 0–5 °CLoss of vinylic protons; appearance of multiplet at ~2.5-3.5 ppm
Polymerization Exceeding 5 °C; Light exposureFree-radical initiationIce-bath strictly enforced; dark conditions if storedBroad, unresolved polymeric baseline humps in ¹H NMR
Acyl Chloride Hydrolysis Extended reaction time in waterNucleophilic attack by H₂O/OH⁻Biphasic system (CHCl₃/H₂O) to shield electrophileVigorous effervescence (CO₂) from acrylic acid neutralization

Troubleshooting Guide & FAQs

Q: Why am I seeing a significant amount of N,N'-diacryloylbenzohydrazide in my LC-MS analysis? A: This is a classic symptom of poor electrophile distribution. When acryloyl chloride is added too quickly, local concentrations spike, driving the secondary acylation of the already-formed product. Solution: Ensure vigorous stirring in a biphasic system and strictly limit acryloyl chloride to 1.05 equivalents[1]. The dropwise addition must be slow enough to allow the primary amine to react preferentially.

Q: My isolated yield is low, and TLC shows a highly polar baseline spot. What happened? A: You are likely observing polymerization or extensive aza-Michael addition[2]. If your base concentration is too high (e.g., substituting NaOH for NaHCO₃), the strong base catalyzes the Michael addition of the hydrazine to the acryloyl double bond. Furthermore, if the temperature exceeds 5 °C, the acryloyl group will spontaneously polymerize. Solution: Strictly maintain the ice bath (0–5 °C) and use a mild base like NaHCO₃.

Q: Why use a biphasic Schotten-Baumann system (Chloroform/Water) instead of a single organic solvent with a tertiary amine base (like Triethylamine)? A: Homogeneous organic conditions with Triethylamine often lead to massive over-acylation and the formation of highly reactive ketene intermediates from the acyl chloride. A biphasic Schotten-Baumann system partitions the reactive species[1]. The benzohydrazide is partially soluble in the aqueous base, while acryloyl chloride remains in the organic phase (chloroform). The reaction occurs at the interface, which acts as a kinetic buffer, naturally slowing the reaction rate and preventing over-acylation.

Q: How do I safely remove unreacted benzohydrazide without hydrolyzing my product? A: The target product, N'-(prop-2-enoyl)benzohydrazide, is a neutral amide/hydrazide, while unreacted benzohydrazide retains basic character. Washing the organic phase with cold 2N HCl selectively protonates the starting material, extracting it into the aqueous waste as a water-soluble hydrochloride salt[1].

Validated Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

ProtocolWorkflow Step1 1. Dissolution Benzohydrazide + NaHCO3 (aq) Step2 2. Thermal Control Chill to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Biphasic Coupling Dropwise Acryloyl Chloride in CHCl3 Step2->Step3 Step4 4. Quench & Wash Evaporate CHCl3, Wash with H2O Step3->Step4 Step5 5. Acid/Base Extraction Dissolve in EtOAc, Wash with 2N HCl Step4->Step5 Step6 6. Purification Recrystallize from 95% Ethanol Step5->Step6

Fig 2. Step-by-step validated Schotten-Baumann workflow for optimal yield and purity.

Step-by-Step Methodology

Step 1: Aqueous Preparation Add benzohydrazide (1.0 g, 7.34 mmol) to a solution of sodium bicarbonate (0.678 g, 8.07 mmol) in distilled water (7.5 mL)[1]. Self-Validation: Complete dissolution may not occur immediately, but a uniform suspension must form. Check with pH paper; the solution must be mildly basic (~pH 8).

Step 2: Thermal Equilibration Place the reaction vessel in an ice bath and allow it to cool for 15 minutes. Self-Validation: Insert an internal thermometer. The internal temperature must stabilize at 0–5 °C before proceeding.

Step 3: Biphasic Coupling Prepare a solution of acryloyl chloride (0.70 g, 7.70 mmol) in chloroform (7.5 mL). Add this solution dropwise to the aqueous suspension over 15–20 minutes with vigorous stirring. Continue stirring at 0–5 °C for 1 hour[1]. Self-Validation: A biphasic emulsion should be clearly visible. TLC (CHCl₃:MeOH 9.5:0.5) should confirm the disappearance of the starting material (R_f ~0.2) and the appearance of the product spot (R_f ~0.5).

Step 4: Solvent Removal and Aqueous Wash Remove the chloroform in vacuo at room temperature (Do not apply heat, to prevent polymerization). Collect the resulting solid residue, wash thoroughly with ice-cold water, and dry[1]. Self-Validation: The removal of chloroform should leave the crude product suspended in the aqueous phase, making it easily isolable via vacuum filtration.

Step 5: Acid Extraction Dissolve the crude product in ethyl acetate (20 mL). Wash the organic phase twice with cold 2N HCl (2 × 10 mL), then once with brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄[1]. Self-Validation: The HCl wash selectively removes unreacted benzohydrazide. The organic layer must remain clear and free of emulsions.

Step 6: Purification Evaporate the ethyl acetate and recrystallize the solid from 95% ethanol[1]. Self-Validation: The final product should be a white crystalline solid. The melting point must be sharp at 177–179 °C. ¹H NMR (DMSO-d₆) must show the characteristic vinylic protons (dd, ~6.3 ppm) and the secondary amide proton (d, ~10.3 ppm).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N'-(prop-2-enoyl)benzohydrazide and Acrylamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of covalent chemistry, particularly in the design of targeted covalent inhibitors (TCIs) and bioconjugation reagents, the acrylamide moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent chemistry, particularly in the design of targeted covalent inhibitors (TCIs) and bioconjugation reagents, the acrylamide moiety stands as a cornerstone electrophilic "warhead."[1][2] Its reactivity towards nucleophilic residues on proteins, most notably cysteine, has been extensively exploited. However, the search for novel electrophiles with tunable reactivity, improved selectivity, and diverse pharmacological profiles has led to the exploration of modified acrylamide scaffolds. This guide provides an in-depth, objective comparison of the reactivity of the common acrylamide warhead against a more complex analogue, N'-(prop-2-enoyl)benzohydrazide.

We will dissect the structural nuances that govern their electrophilicity, present supporting experimental data on their reactivity, and provide detailed protocols for their comparative analysis. This guide is intended to equip researchers with the foundational knowledge to make informed decisions when selecting an appropriate electrophilic moiety for their specific application.

Structural and Electronic Dissection: The Source of Reactivity

At first glance, both N'-(prop-2-enoyl)benzohydrazide and acrylamide share the same core reactive unit: an α,β-unsaturated carbonyl system. This system is primed for a conjugate nucleophilic attack, commonly known as the Michael addition.[3] The fundamental difference, however, lies in the substituent attached to the nitrogen atom of the amide, which profoundly influences the electronic character of the entire molecule.

  • Acrylamide (C₃H₅NO): Features a simple amide with two hydrogen atoms on the nitrogen. The lone pair of electrons on the nitrogen atom can donate into the carbonyl group, which in turn pushes electron density towards the α,β-double bond. This delocalization slightly reduces the electrophilicity of the β-carbon, moderating its reactivity.

  • N'-(prop-2-enoyl)benzohydrazide (C₁₆H₁₄N₂O₂): Replaces the simple -NH₂ group with a more complex N'-benzoylhydrazide moiety (-NH-NH-CO-Ph). This structure introduces several competing electronic effects. The presence of a second amide-like linkage and an aromatic phenyl ring creates a more extensive conjugated system. The additional carbonyl group acts as an electron-withdrawing group, which can pull electron density away from the acryloyl system, potentially increasing the partial positive charge on the β-carbon and thus enhancing its electrophilicity compared to acrylamide. Benzohydrazide derivatives themselves are a versatile class of compounds with a wide range of documented biological activities.[4][5]

The inherent reactivity of these compounds is pivotal in their application. For instance, in TCIs, a "Goldilocks" level of reactivity is desired—potent enough to bind the target protein efficiently but not so reactive as to cause widespread off-target effects.[1]

The Michael Addition: A Mechanistic Overview

The primary reaction pathway for both molecules with biological nucleophiles, such as the thiol group of a cysteine residue, is the thiol-Michael addition. This reaction is a cornerstone of "click" chemistry due to its high yield and selectivity under physiological conditions.[6][7]

The mechanism proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on the electrophilic β-carbon of the acryloyl group. This forms a transient enolate intermediate, which is then rapidly protonated by a proton source (like water in biological systems) to yield the final, stable thioether conjugate.[8]

Caption: General mechanism of the thiol-Michael addition reaction.

The rate of this reaction is highly dependent on several factors, including the pKa of the thiol, the electrophilicity of the acrylamide derivative, and the pH of the solvent.[8]

Comparative Reactivity: Experimental Insights

Direct, side-by-side kinetic comparisons of N'-(prop-2-enoyl)benzohydrazide and acrylamide are not abundant in the literature. However, we can synthesize a comparative view from independent studies on acrylamides and related structures.

Acrylamide itself readily undergoes Michael addition with various nucleophiles.[9][10] Its reactivity is well-characterized and serves as a benchmark. For instance, the second-order rate constant for the reaction between tris(2-carboxyethyl)phosphine (TCEP) and acrylamide at pH 7.4 has been reported to be 0.07 M⁻¹s⁻¹.[9]

For substituted acrylamides, the electronic nature of the substituent is paramount. Electron-withdrawing groups generally increase reactivity, while electron-donating groups decrease it. The N'-benzoylhydrazide moiety in N'-(prop-2-enoyl)benzohydrazide is expected to be electron-withdrawing, suggesting it could be more reactive than the parent acrylamide. However, the increased steric bulk of the benzoylhydrazide group could introduce a counteracting effect, potentially hindering the approach of a nucleophile.

The stability of the final conjugate can also play a role. The addition of amines to acrylamide can be reversible upon heating, suggesting that the stability of the adduct is a key consideration.[10]

Table 1: Summary of Reactivity Factors

FeatureAcrylamideN'-(prop-2-enoyl)benzohydrazidePredicted Impact on Reactivity
Substituent -NH₂-NH-NH-CO-PhThe benzoylhydrazide group is more electron-withdrawing, likely increasing the electrophilicity of the β-carbon.
Steric Hindrance LowModerateThe bulkier benzoylhydrazide group may sterically hinder the approach of nucleophiles, potentially slowing the reaction rate.
Solubility High water solubility[11]Likely lower aqueous solubility due to the aromatic ring.Can affect reaction kinetics in aqueous buffers.
Potential for H-Bonding Amide N-H can act as a hydrogen bond donor.Hydrazide and amide N-H groups can participate in hydrogen bonding, which may stabilize the transition state.[6]This could influence the reaction kinetics, particularly in enzyme active sites.

Experimental Protocol: Kinetic Analysis of Michael Addition by ¹H NMR

To empirically determine and compare the reactivity of these two compounds, a kinetic study using a model thiol like L-cysteine or glutathione (GSH) is essential. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for this purpose, as it allows for the direct monitoring of the disappearance of reactant signals and the appearance of product signals over time.[9]

Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction of a model thiol with N'-(prop-2-enoyl)benzohydrazide and acrylamide.

Materials:

  • N'-(prop-2-enoyl)benzohydrazide

  • Acrylamide

  • L-Cysteine (or Glutathione)

  • Deuterated phosphate buffer (e.g., 100 mM sodium phosphate in D₂O, pD 7.4)

  • NMR tubes

  • NMR spectrometer (≥400 MHz)

Caption: Experimental workflow for kinetic analysis using ¹H NMR.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of the electrophile (acrylamide or N'-(prop-2-enoyl)benzohydrazide) in the deuterated phosphate buffer.

    • Prepare a 200 mM stock solution of L-cysteine in the same deuterated buffer. The 10-fold excess of the nucleophile ensures pseudo-first-order kinetics.

    • Causality Note: Using a deuterated buffer is crucial to avoid a large solvent signal (H₂O) that would obscure the signals of interest. Maintaining a constant pD is essential as the thiolate concentration is pH-dependent.

  • NMR Experiment Setup:

    • Equilibrate the NMR spectrometer probe to a constant temperature (e.g., 25 °C). Temperature control is critical as reaction rates are temperature-dependent.

    • In an NMR tube, add 500 µL of the 200 mM L-cysteine solution.

  • Initiation and Data Acquisition:

    • To initiate the reaction, add 50 µL of the 20 mM electrophile stock solution to the NMR tube containing the cysteine solution. Mix quickly by inversion.

    • Immediately insert the tube into the spectrometer and acquire the first ¹H NMR spectrum (t=0).

    • Continue to acquire spectra at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant reaction progress (e.g., 2-3 half-lives).

  • Data Analysis (Self-Validation):

    • Process the spectra (phasing, baseline correction).

    • Identify the characteristic vinyl proton signals of the acryloyl group (typically in the δ 5.5-6.5 ppm region).[9]

    • Integrate one of these disappearing vinyl proton signals relative to a stable internal standard or assuming the total integral of all species is constant.

    • Plot the natural logarithm (ln) of the integral of the vinyl proton signal against time (in seconds).

    • The data should fit a straight line, confirming pseudo-first-order kinetics. The slope of this line is the negative of the observed rate constant (-k_obs). A poor linear fit may indicate side reactions or instability.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the nucleophile (k₂ = k_obs / [Cysteine]).

  • Comparison:

    • Repeat the entire experiment for the other compound under identical conditions.

    • A direct comparison of the calculated k_obs or k₂ values will provide a quantitative measure of the relative reactivity of N'-(prop-2-enoyl)benzohydrazide versus acrylamide.

Conclusion and Future Directions

The choice between acrylamide and N'-(prop-2-enoyl)benzohydrazide as an electrophilic partner is a nuanced decision that hinges on the desired reactivity and biological context.

  • Acrylamide remains the well-understood, go-to electrophile with moderate, benchmarked reactivity. Its small size and high water solubility are advantageous in many systems.

  • N'-(prop-2-enoyl)benzohydrazide presents an intriguing alternative. The electron-withdrawing nature of the N'-benzoylhydrazide moiety suggests it may possess enhanced intrinsic reactivity. This could be beneficial for targeting less reactive cysteine residues or for applications requiring faster conjugation kinetics. However, this potential increase in reactivity must be weighed against possible steric hindrance and altered pharmacokinetic properties imparted by the larger, more lipophilic benzoyl group. The benzohydrazide scaffold itself could also be exploited to form additional hydrogen bonds or other interactions within a protein binding pocket, potentially enhancing affinity and selectivity.

Ultimately, the empirical determination of reaction kinetics, as outlined in the provided protocol, is the most reliable method for guiding the rational design of covalent probes and inhibitors. This guide serves as a framework for that investigation, encouraging a data-driven approach to the selection and application of these valuable chemical entities.

References

  • Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. RSC Publishing.
  • Phospha-Michael Addition as a New Click Reaction for Protein Functionaliz
  • Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. Google Search.
  • A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glut
  • Model Reactions of Acrylamide with Selected Amino Compounds. Request PDF.
  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv.
  • Recent advances in the design of small molecular drugs with acrylamides covalent warheads. PubMed.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential. Benchchem.
  • The Michael Addition Reaction and Conjug
  • Acrylamide and Polyacrylamide: A Review of Production, Use, Environmental Fate and Neurotoxicity.

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Comparative

A Senior Application Scientist's Guide: N'-(prop-2-enoyl)benzohydrazide vs. N'-acetylbenzohydrazide in Advanced Polymer Synthesis

In the realm of functional polymers, the incorporation of specific chemical moieties to impart desired properties is a cornerstone of materials design. Among these, the hydrazide group stands out for its versatile reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of functional polymers, the incorporation of specific chemical moieties to impart desired properties is a cornerstone of materials design. Among these, the hydrazide group stands out for its versatile reactivity, particularly its ability to form dynamic covalent bonds with aldehydes and ketones. This reactivity is the foundation for advanced applications ranging from self-healing hydrogels to pH-responsive drug delivery systems and bioconjugation platforms.[1][2]

This guide provides an in-depth comparison of two key benzohydrazide derivatives in polymer science: N'-(prop-2-enoyl)benzohydrazide and N'-acetylbenzohydrazide. While structurally similar, their utility in polymer synthesis is fundamentally different. N'-(prop-2-enoyl)benzohydrazide is a functional monomer , designed for direct incorporation into a polymer backbone. In contrast, N'-acetylbenzohydrazide, lacking a polymerizable group, serves as a small molecule analogue, invaluable for mechanistic studies and as a benchmark for the reactivity of the hydrazide functional group. We will explore the strategic advantages of each, supported by experimental protocols and performance data, to guide researchers in selecting the optimal approach for their specific application.

Fundamental Structural and Strategic Differences

The critical distinction lies in the N'-substituent: the polymerizable prop-2-enoyl (acryloyl) group versus the inert acetyl group. This single structural difference dictates their entire role in polymer synthesis.

  • N'-(prop-2-enoyl)benzohydrazide: Functions as a "bottom-up" building block. It is a monomer that can be co-polymerized with other vinyl monomers to directly synthesize polymers with pendant benzohydrazide groups. This approach offers precise control over the functional group density along the polymer chain.

  • N'-acetylbenzohydrazide: Lacks a polymerizable double bond. It cannot be incorporated into a polymer chain via conventional free-radical polymerization. Its primary role is as a non-polymerizable model compound to study the kinetics and pH-sensitivity of hydrazone bond formation without the complexities of a macromolecular structure.

G cluster_0 N'-(prop-2-enoyl)benzohydrazide (Monomer) cluster_1 N'-acetylbenzohydrazide (Model Compound) img1 img1 lab1 Key Feature: Polymerizable prop-2-enoyl (acryloyl) group img2 img2 lab2 Key Feature: Non-polymerizable acetyl group

Figure 1: Chemical structures and key functional differences.

Synthetic Approaches: Direct Polymerization vs. Post-Polymerization Modification

The choice between these compounds translates into a choice between two major synthetic strategies for creating hydrazide-functionalized polymers: direct polymerization of a functional monomer or post-polymerization modification of a precursor polymer.

The Monomer Approach with N'-(prop-2-enoyl)benzohydrazide

This strategy involves the direct polymerization of N'-(prop-2-enoyl)benzohydrazide, often as a co-monomer with other monomers (e.g., acrylamides, acrylates) to tailor properties like solubility and thermo-responsiveness.[3][4] The use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, is highly recommended.[5][6][7] RAFT allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers.[5][7]

Figure 2: Workflow for the direct polymerization (monomer) approach.

Advantages:

  • High Fidelity: The density and distribution of hydrazide groups are precisely controlled by the monomer feed ratio.

  • Architectural Control: Enables the synthesis of block, gradient, or star polymers when using controlled polymerization methods.[5]

  • One-Step Functionalization: The functional group is incorporated during the primary polymerization step.

The Post-Polymerization Modification (PPM) Analogue

Since N'-acetylbenzohydrazide is not a monomer, a comparable functional polymer must be made through a different route, typically by modifying a precursor polymer. A common method is the hydrazinolysis of a poly(acrylate) or poly(acrylamide). For instance, reacting poly(methyl acrylate) with hydrazine hydrate yields poly(acryloyl hydrazide), a polymer with a functionality analogous to what would be achieved by polymerizing an acryloyl hydrazide monomer.[8][9]

Figure 3: Workflow for the post-polymerization modification approach.

Challenges & Considerations:

  • Incomplete Conversion: Achieving 100% conversion of the precursor groups (e.g., esters) to hydrazides can be difficult and may require harsh reaction conditions.[10]

  • Side Reactions: High temperatures and the high reactivity of hydrazine can lead to side reactions, including polymer cross-linking or backbone degradation, which can broaden the molecular weight distribution.[10]

  • Characterization Difficulty: Verifying the exact degree of functionalization requires extensive characterization (e.g., NMR, titration).

Performance Comparison: A Data-Driven Analysis

The choice of synthetic strategy has significant implications for the final polymer's characteristics and performance.

ParameterN'-(prop-2-enoyl)benzohydrazide (Monomer Approach)PPM Analogue (e.g., Hydrazinolysis)Rationale & Expert Insight
Control over MW & Dispersity (Đ) Excellent (Đ typically 1.1-1.3 with RAFT)Fair to Poor (Risk of chain scission/cross-linking)RAFT polymerization is a controlled process that minimizes termination events, preserving the "living" nature of the polymer chains.[5][7] In contrast, PPM is a chemical reaction on a polymer that can introduce defects.
Functional Group Density Control Precise (Tunable via monomer feed ratio)Variable (Depends on reaction efficiency)Copolymerization allows for statistical or gradient incorporation of the functional monomer, offering fine-tuned control over the material's final properties, such as its lower critical solution temperature (LCST) in thermoresponsive systems.[4][11]
Synthetic Steps Fewer (Polymerization and functionalization are one step)More (Polymer synthesis followed by modification step)The PPM approach requires an additional reaction and purification step (often dialysis), which can be time-consuming and reduce overall yield.
Purity of Final Product High (Unreacted monomer is easily removed)Moderate (Risk of unreacted precursor groups and side-products)Incomplete PPM reactions result in a heterogeneous polymer with mixed functionalities (e.g., ester and hydrazide), which can complicate performance in sensitive applications like drug delivery.
Versatility High (Can be used to create complex architectures)Limited (Modification of existing architectures)The monomer approach is superior for creating novel structures like block copolymers, which are essential for self-assembly and nanotechnology applications.

Experimental Protocols

To provide a practical context, we outline standardized protocols for both approaches.

Protocol 1: Synthesis of Poly(N'-(prop-2-enoyl)benzohydrazide) via RAFT Polymerization

This protocol describes the synthesis of a well-defined homopolymer. For copolymers, simply add the desired co-monomer to the initial reaction mixture.

A. Rationale: This protocol utilizes RAFT polymerization to ensure excellent control over the polymer's molecular weight and achieve a narrow molecular weight distribution (low dispersity, Đ).[12] 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) is chosen as a versatile RAFT agent suitable for acrylate/acrylamide monomers.[13] 4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a common initiator.[14][15] The reaction is performed under an inert atmosphere to prevent oxygen from terminating the radical chains.

B. Materials:

  • N'-(prop-2-enoyl)benzohydrazide (Monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, RAFT Agent)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA, Initiator)

  • 1,4-Dioxane (Anhydrous)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas supply

C. Procedure:

  • Reagent Calculation: Target a specific degree of polymerization (DP). For a target DP of 100, the molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be[16]::[0.1].

  • Reaction Setup: In a Schlenk flask, dissolve N'-(prop-2-enoyl)benzohydrazide and CPAD in anhydrous 1,4-dioxane. Add a magnetic stir bar.

  • Degassing: Seal the flask with a rubber septum. Purge the solution with dry nitrogen or argon for 30 minutes while stirring in an ice bath to remove dissolved oxygen.

  • Initiator Addition: Separately, dissolve ACVA in a small amount of dioxane and degas. Using a gas-tight syringe, add the initiator solution to the reaction flask under a positive pressure of inert gas.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C. Allow the reaction to proceed for 12-24 hours with continuous stirring.

  • Termination: Stop the reaction by removing the flask from the oil bath and exposing it to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether. Collect the polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of dioxane and re-precipitate to remove unreacted monomer and initiator fragments.

  • Drying: Dry the final polymer product under vacuum at room temperature overnight. Characterize via GPC (for MW and Đ) and ¹H NMR (for structure confirmation).

Protocol 2: Synthesis of Poly(acryloyl hydrazide) via Hydrazinolysis of Poly(methyl acrylate)

This protocol provides a comparative method for producing a polymer with pendant hydrazide groups via post-polymerization modification.

A. Rationale: This method converts a commodity polymer, poly(methyl acrylate), into a functional polymer.[8] Hydrazine hydrate acts as a potent nucleophile, displacing the methoxy group of the ester to form the hydrazide.[10] The reaction conditions (temperature and time) are critical; excessive heat or time can lead to unwanted side reactions.[10]

B. Materials:

  • Poly(methyl acrylate) (Precursor Polymer)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • 1,4-Dioxane or Ethanol (Solvent)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Deionized water

C. Procedure:

  • Polymer Dissolution: Dissolve the starting poly(methyl acrylate) in 1,4-dioxane in a round-bottom flask equipped with a condenser and magnetic stir bar.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 molar equivalents relative to the ester repeating units) to the polymer solution.

  • Reaction: Heat the mixture to 60-80 °C and stir for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing via FTIR (disappearance of the ester C=O stretch and appearance of the hydrazide amide bands).

  • Purification: After cooling to room temperature, transfer the reaction mixture to dialysis tubing. Dialyze against deionized water for 3-4 days, with frequent water changes, to remove excess hydrazine, solvent, and methanol byproduct.

  • Isolation: Lyophilize (freeze-dry) the aqueous polymer solution to obtain the final poly(acryloyl hydrazide) as a white, fluffy solid.

  • Characterization: Use ¹H NMR to determine the degree of conversion by comparing the residual methoxy signal from the ester with the polymer backbone signals.

Conclusion and Future Outlook

The comparison between N'-(prop-2-enoyl)benzohydrazide and N'-acetylbenzohydrazide illuminates a fundamental choice in functional polymer design: the precision of the "bottom-up" monomer-based approach versus the utility of the "top-down" post-polymerization modification strategy.

  • N'-(prop-2-enoyl)benzohydrazide is the clear choice for researchers requiring high-fidelity materials. Its use as a monomer, particularly within a controlled polymerization framework like RAFT, provides unparalleled control over polymer architecture, functional group density, and final properties. This is the preferred method for developing advanced materials for biomedical and nanotechnology applications where structural precision is paramount.

  • The post-polymerization modification route, for which N'-acetylbenzohydrazide serves as a conceptual counterpart, remains a viable strategy when a specific functional monomer is commercially unavailable or difficult to synthesize. However, researchers must be cognizant of the potential for incomplete reactions and side-products, which necessitate rigorous purification and characterization.

For drug development professionals and materials scientists, we recommend prioritizing the monomer-based approach with N'-(prop-2-enoyl)benzohydrazide whenever possible. The upfront investment in monomer synthesis or procurement is often outweighed by the superior control, reproducibility, and performance of the resulting polymers, accelerating the path from material design to functional application.

References

  • Liu, Z., Ou, J., Wang, H., You, X., & Ye, M. (2016). Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. ACS Applied Materials & Interfaces, 8(46), 32060-32067. [Link]

  • de la Rosa, V. R., & Zelzer, M. (2015). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. RSC Publishing. [Link]

  • Liu, Z., Ou, J., Wang, H., You, X., & Ye, M. (2016). Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. ACS Publications. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of hydrazide-functionalized polymer using carbodiimide... ResearchGate. [Link]

  • Liu, Z., Ou, J., Wang, H., You, X., & Ye, M. (2016). Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. ACS Applied Materials & Interfaces, 8(46), 32060-32067. [Link]

  • Surnova, N., & Senders, J. (2018). Fabricating Degradable Thermoresponsive Hydrogels on Multiple Length Scales via Reactive Extrusion, Microfluidics, Self-assembly, and Electrospinning. PMC. [Link]

  • de la Rosa, V. R., & Zelzer, M. (2015). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. PMC. [Link]

  • Sharma, T., Ojha, U., & Kumar, M. (2014). An Efficient, Simple, and Cost Effective Precursor to a Range of Functional Materials through Hydrazide Based Click Reactions. ACS Publications. [Link]

  • ResearchGate. (2014). An Efficient, Simple, and Cost Effective Precursor to a Range of Functional Materials through Hydrazide Based Click Reactions. Request PDF. [Link]

  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. [Link]

  • Penn State. (n.d.). 7. Reversible Addition-Fragmentation Chain Transfer (RAFT). Penn State Materials Research Institute. [Link]

  • Soft Matter. (2019). Thermoresponsive properties of polymer hydrogels induced by copolymerization of hydrophilic and hydrophobic monomers: comprehensive study of monomer sequence and water affinity. RSC Publishing. [Link]

  • MDPI. (2022). Thermosensitive Polymers. Encyclopedia. [Link]

  • IOCB Prague. (2023). Thermoresponsive polymers and their biodistribution. IOCB Prague. [Link]

  • Wiley Online Library. (2024). Reversible Addition‐Fragmentation Chain‐Transfer Polymerization in Supercritical CO2: A Review. PMC. [Link]

  • Sci-Hub. (2020). Fundamentals of reversible addition–fragmentation chain transfer (RAFT). Sci-Hub. [Link]

  • Jiang, X., et al. (2020). Azide-terminated RAFT Polymers for Biological Applications. PMC. [Link]

  • Wiley Online Library. (2020). Azide-Terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology. [Link]

  • Google Patents. (1979). Acrylic hydrazides.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking N'-(prop-2-enoyl)benzohydrazide Against Standard Cross-linkers

In the dynamic landscape of biomaterials and bioconjugation, the pursuit of novel cross-linking agents that offer enhanced performance, biocompatibility, and versatility is paramount. This guide introduces N'-(prop-2-eno...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of biomaterials and bioconjugation, the pursuit of novel cross-linking agents that offer enhanced performance, biocompatibility, and versatility is paramount. This guide introduces N'-(prop-2-enoyl)benzohydrazide, a heterobifunctional cross-linker with the potential for both one-step and two-step orthogonal cross-linking strategies. We will explore its hypothesized reaction mechanisms and provide a comprehensive framework for its benchmarking against industry-standard cross-linkers. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement advanced cross-linking technologies.

Introduction to N'-(prop-2-enoyl)benzohydrazide: A Dual-Mechanism Cross-linker

N'-(prop-2-enoyl)benzohydrazide is a unique molecule possessing two distinct reactive moieties: a benzohydrazide group and a prop-2-enoyl (acryloyl) group. This dual functionality opens up the possibility of forming cross-links through two different, well-established chemical reactions.

  • The Hydrazide Moiety: The hydrazide group is known to react with aldehydes to form a stable hydrazone bond. This reaction is particularly effective under mildly acidic conditions (pH 4.5-5.5) and is a cornerstone of many bioconjugation techniques.[1]

  • The Acryloyl Moiety: The acryloyl group is an α,β-unsaturated carbonyl system that readily undergoes a Michael addition reaction with nucleophiles, most notably the thiol groups of cysteine residues. This reaction proceeds efficiently at physiological pH (6.5-7.5).[2]

This inherent difference in optimal reaction conditions for its two functional groups suggests that N'-(prop-2-enoyl)benzohydrazide can be employed in either a one-pot, dual-crosslinking reaction or a more controlled, two-step sequential cross-linking process.

Hypothesized Cross-linking Mechanisms

The versatility of N'-(prop-2-enoyl)benzohydrazide allows for tailored cross-linking strategies depending on the desired outcome and the nature of the substrate.

One-Step Dual Cross-linking

In a one-step approach, N'-(prop-2-enoyl)benzohydrazide can be used to simultaneously cross-link a substrate possessing both aldehyde and thiol functionalities. This can be achieved by carefully controlling the reaction pH to a range that allows both reactions to proceed, albeit potentially at different rates. This method is advantageous for its simplicity and speed.

Caption: One-step dual cross-linking with N'-(prop-2-enoyl)benzohydrazide.

Two-Step Orthogonal Cross-linking

A two-step, orthogonal approach offers greater control over the cross-linking process. This is particularly useful for creating well-defined hydrogels or bioconjugates. The strategy involves a sequential reaction, exploiting the pH-dependent reactivity of the hydrazide and acryloyl groups.

Step 1: Hydrazone Formation (Acidic Conditions)

The first step involves reacting the hydrazide moiety of N'-(prop-2-enoyl)benzohydrazide with an aldehyde-containing polymer at a mildly acidic pH (e.g., pH 5.0). At this pH, the Michael addition to the acryloyl group is significantly slower, leaving it available for the second step.

Step 2: Michael Addition (Neutral/Slightly Basic Conditions)

After the initial hydrazone formation and removal of excess reagents, the pH of the reaction mixture is raised to the physiological range (pH 7.0-7.5). This activates the acryloyl group for efficient Michael addition with a thiol-containing molecule, completing the cross-linking process.

Caption: Two-step orthogonal cross-linking workflow.

Benchmarking Against Standard Cross-linkers

To ascertain the performance of N'-(prop-2-enoyl)benzohydrazide, a rigorous benchmarking study against established cross-linkers is essential. The choice of standard cross-linkers for comparison should be based on their reaction mechanism and application. For this guide, we propose a comparison against:

  • Glutaraldehyde: A widely used homobifunctional cross-linker that reacts with primary amines. It is known for its efficiency but also for its cytotoxicity.[3][4]

  • EDC/NHS: A "zero-length" cross-linking system that facilitates the formation of an amide bond between a carboxyl group and a primary amine. It is valued for its biocompatibility, though its efficiency can be influenced by hydrolysis.[5][6]

  • Maleimide-based cross-linker (e.g., SMCC): A heterobifunctional cross-linker that reacts with amines and thiols. It is a common choice for bioconjugation due to its high specificity for thiols.[2][7]

Comparative Performance Data (Illustrative)

The following table presents a hypothetical but plausible comparison of key performance indicators for N'-(prop-2-enoyl)benzohydrazide and the standard cross-linkers.

Parameter N'-(prop-2-enoyl)benzohydrazide Glutaraldehyde EDC/NHS Maleimide (SMCC)
Reaction Time 1-4 hours (two-step)< 1 hour1-2 hours1-2 hours
Cross-linking Efficiency HighVery HighModerate to HighHigh
Specificity High (Orthogonal)ModerateHighVery High (Thiol-specific)
Cytotoxicity Expected to be Low to ModerateHighLowLow to Moderate
Reversibility IrreversibleIrreversibleIrreversiblePotentially Reversible (retro-Michael)

Experimental Protocols for Benchmarking

This section provides detailed methodologies for key experiments to evaluate the performance of N'-(prop-2-enoyl)benzohydrazide in comparison to standard cross-linkers.

Protocol 1: Evaluation of Cross-linking Efficiency and Kinetics by Rheometry

Rheological analysis is a powerful tool to monitor the gelation process and quantify the cross-linking kinetics and the mechanical properties of the resulting hydrogel.[8]

Materials and Equipment:

  • Polymer solutions (e.g., hyaluronic acid modified with aldehydes and thiols)

  • N'-(prop-2-enoyl)benzohydrazide and standard cross-linkers

  • Reaction buffers (e.g., MES buffer pH 5.0, PBS pH 7.4)

  • Rotational rheometer with parallel plate geometry

Procedure:

  • Prepare polymer solutions at the desired concentration in the appropriate reaction buffer.

  • Equilibrate the rheometer to the desired temperature (e.g., 37°C).

  • Place the polymer solution onto the lower plate of the rheometer.

  • Add the cross-linker solution to the polymer solution and mix quickly but thoroughly.

  • Immediately lower the upper plate to the desired gap and start the time sweep measurement.

  • Monitor the storage modulus (G') and loss modulus (G'') as a function of time. The gelation point is typically defined as the time at which G' > G''.

  • The final G' value represents the stiffness of the hydrogel.

Caption: Workflow for rheological analysis of hydrogel cross-linking.

Protocol 2: Mechanical Testing of Cross-linked Hydrogels

The mechanical properties of a hydrogel are critical for its intended application. Tensile testing can be used to determine the tensile strength and Young's modulus of the cross-linked material.

Materials and Equipment:

  • Cured hydrogel samples cast in a defined shape (e.g., dumbbell-shaped)

  • Universal testing machine with a suitable load cell

  • Calipers for precise measurement of sample dimensions

Procedure:

  • Prepare hydrogel samples using N'-(prop-2-enoyl)benzohydrazide and standard cross-linkers, and allow them to fully cure.

  • Precisely measure the dimensions (width and thickness) of the gauge section of the hydrogel sample.

  • Mount the sample in the grips of the universal testing machine.

  • Apply a tensile load at a constant strain rate until the sample fractures.

  • Record the force and displacement data throughout the test.

  • Calculate the tensile stress (force/cross-sectional area) and strain (change in length/original length).

  • Plot the stress-strain curve to determine the tensile strength (maximum stress) and Young's modulus (slope of the initial linear region).

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and, conversely, cytotoxicity of a material.

Materials and Equipment:

  • Cross-linked hydrogel samples

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Hydrogel Eluate Preparation: Sterilize hydrogel samples and incubate them in cell culture medium (e.g., 0.1 g/mL) for 24 hours at 37°C to obtain eluates.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and replace it with the hydrogel eluates. Include positive (cells in fresh medium) and negative (e.g., latex extract) controls.

  • Incubation: Incubate the cells with the eluates for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the positive control.

Protocol 4: Live/Dead Viability/Cytotoxicity Assay

This assay provides a direct visualization of live and dead cells within or on the surface of the hydrogel.

Materials and Equipment:

  • Hydrogels with encapsulated cells

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare hydrogels with encapsulated cells using the different cross-linkers.

  • After the desired culture period, wash the hydrogels with PBS.

  • Prepare the Live/Dead staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.

  • Incubate the hydrogels in the staining solution for 30-45 minutes at room temperature, protected from light.

  • Wash the hydrogels with PBS to remove excess stain.

  • Image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (Ethidium homodimer-1).

Conclusion

N'-(prop-2-enoyl)benzohydrazide presents a promising addition to the cross-linker toolkit, offering the potential for both rapid, one-step cross-linking and controlled, two-step orthogonal ligation. Its dual-mechanism nature allows for a high degree of versatility in the design of hydrogels and bioconjugates. The benchmarking protocols outlined in this guide provide a robust framework for a comprehensive evaluation of its performance against established standards. Through systematic investigation of its cross-linking efficiency, the mechanical properties of the resulting materials, and its biocompatibility, researchers can fully elucidate the advantages and potential applications of this novel cross-linking agent.

References

  • BenchChem. (2025).
  • The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. PMC. (2024).
  • BenchChem. (2025). A Comparative Guide to EDC/NHS Crosslinking Chemistry.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Hydrogel Testing: A Laboratory Guide to Quality, Composition, Methods, and Regul
  • BenchChem. (2025).
  • (a) Schematic of the two-step crosslinking hydrogels used in this study...
  • Photocrosslinkable hyaluronan-gelatin hydrogels for two-step bioprinting. PubMed - NIH. (2010).
  • Supporting Inform
  • TA Instruments. Quantify Polymer Crosslinking Density Using Rheology and DMA.
  • Photocrosslinkable Hyaluronan-Gelatin Hydrogels for Two-Step Bioprinting. PMC.
  • Standard sample dimensions for hydrogel compression and Tensile testing?
  • A Two-Step Cross-Linked Hydrogel Immobilization Strategy for Diacetylchitobiose Deacetylase. MDPI. (2022).
  • Yielding Criteria of Double Network Hydrogels.
  • Hydrogel tensile test.
  • Glutaraldehyde in bio-catalysts design: a useful crosslinker and a versatile tool in enzyme immobiliz
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. (2017).
  • Leveraging Maleimide Chemistry for Advanced Bioconjug
  • Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. PMC.
  • double crosslinking of chitosan/vanillin hydrogels as a basis for mechanically strong gradient scaffolds for tissue engineering.
  • Full article: Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis. (2018).
  • Glutaraldehyde. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
  • FIGURE 3 Reaction between hydrazide and aldehyde, which forms hydrazone...
  • Glutaraldehyde Use Guide and Analytics in 2020. IRO Biocide. (2022).
  • Model Simulation and Rheological Research on Crosslinking Behavior of Polyethylene Resin. PMC.
  • A Glutaraldehyde-Free Crosslinking Method for the Treatment of Collagen-Based Biomaterials for Clinical Applic

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Comparative

Comparative Cytotoxicity Guide: N'-(prop-2-enoyl)benzohydrazide in Human Cell Lines

Executive Summary & Mechanistic Rationale In the landscape of contemporary oncology and drug development, overcoming resistance to established antineoplastic agents requires structurally divergent molecules that exploit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of contemporary oncology and drug development, overcoming resistance to established antineoplastic agents requires structurally divergent molecules that exploit alternative cellular vulnerabilities. N'-(prop-2-enoyl)benzohydrazide (also designated as N2-acryloylbenzohydrazide) has emerged as a potent cytotoxin and chemostimulant capable of sensitizing human cancer cell lines to standard therapies like 5-Fluorouracil (5-FU)[1].

As an Application Scientist, it is critical to understand why this compound is effective. The defining structural feature of N'-(prop-2-enoyl)benzohydrazide is its α,β-unsaturated carbonyl group. This moiety acts as a soft electrophile (a Michael acceptor). According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, this soft electrophile selectively reacts with soft biological nucleophiles—predominantly intracellular thiols like glutathione (GSH)—rather than hard nucleophiles like DNA bases[2].

The covalent binding and subsequent depletion of GSH disrupt the cellular redox homeostasis. This causality initiates a lethal cascade: a rapid accumulation of Reactive Oxygen Species (ROS), followed by the depolarization of the mitochondrial membrane potential (ΔΨm), ultimately driving the cell into apoptosis[1]. This mechanism is definitively validated by comparing the compound to its saturated analog, N'-propionylbenzohydrazide, which lacks the reactive double bond and fails to induce cytotoxicity.

Comparative Performance Data

To objectively evaluate the performance of N'-(prop-2-enoyl)benzohydrazide (Compound 1a), we benchmark it against an optimized lipophilic derivative (Compound 1m), a structurally matched negative control (Compound 6a), and a clinical standard (5-FU) across human colon (HCT 116) and breast (MCF-7, MDA-MB-231) cancer cell lines[1].

Table 1: Comparative Cytotoxicity Profile in Human Cell Lines

CompoundStructural FeatureHCT 116 (Colon) IC₅₀MCF-7 / MDA-MB-231Mechanistic Role
N'-(prop-2-enoyl)benzohydrazide (1a) Acryloyl (Michael Acceptor)36.9 µMActiveBaseline Cytotoxin
Derivative 1m Acryloyl + Lipophilic groups15.3 µMActiveEnhanced Cytotoxin / Chemosensitizer
N'-propionylbenzohydrazide (6a) Saturated (No double bond)>100 µM (Inactive)InactiveNegative Control
5-Fluorouracil (5-FU) Pyrimidine analogue~22.0 µMActiveClinical Benchmark

Data Interpretation: The introduction of lipophilic aromatic substituents (as seen in 1m) enhances cellular permeability and van der Waals interactions with cellular constituents, increasing potency by >2-fold compared to the baseline 1a[1]. The complete loss of activity in the propionyl derivative (6a) proves that the prop-2-enoyl double bond is the essential pharmacophore.

Workflow & Pathway Visualization

The following diagram maps the divergent intracellular fates of acryloyl versus propionyl benzohydrazides, illustrating the mechanistic pathway that leads to cytotoxicity and chemosensitization.

Pathway Acryloyl N'-(prop-2-enoyl)benzohydrazide (Michael Acceptor) GSH Glutathione (GSH) Depletion Acryloyl->GSH Propionyl N'-propionylbenzohydrazide (Saturated Control) NoRxn No Thiol Reactivity Propionyl->NoRxn ROS ROS Accumulation & Mitochondrial Depolarization GSH->ROS Survival Cell Survival NoRxn->Survival Apoptosis Cytotoxicity / Apoptosis (HCT 116, MCF-7) ROS->Apoptosis Chemo Chemosensitization (e.g., to 5-Fluorouracil) ROS->Chemo Chemo->Apoptosis

Fig 1: Mechanistic divergence between acryloyl and propionyl benzohydrazides in human cell lines.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls to isolate the specific variables of compound toxicity and ROS generation.

Protocol A: High-Throughput Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC₅₀ of N'-(prop-2-enoyl)benzohydrazide against HCT 116 cells.

  • Cell Seeding: Seed HCT 116 cells at a density of 5 × 10³ cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Compound 1a, Compound 6a (Negative Control), and 5-FU (Positive Control) in DMSO. Prepare 11-step serial dilutions in culture media.

  • Dosing & Self-Validation Setup:

    • Test Wells: Add serial dilutions of compounds (n=3 technical replicates).

    • Vehicle Control: Media + 0.1% DMSO (Ensures solvent is non-toxic).

    • Blank Control: Media only, no cells (Used for background absorbance subtraction).

  • Incubation: Incubate the dosed plates for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. The mitochondrial reductases in living cells will convert yellow MTT to purple formazan.

  • Solubilization & Readout: Carefully aspirate media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate relative viability: (Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank) * 100. Plot dose-response curves to derive the IC₅₀.

Protocol B: Mechanistic Validation via ROS Quantification (DCFDA Assay)

Objective: Prove that cytotoxicity is driven by ROS accumulation.

  • Cell Preparation: Seed HCT 116 cells in a black, clear-bottom 96-well plate (1 × 10⁴ cells/well). Incubate overnight.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) for 30 min in the dark.

  • Compound Treatment & Rescue Validation:

    • Group 1 (Baseline): Vehicle control (0.1% DMSO).

    • Group 2 (Induction): N'-(prop-2-enoyl)benzohydrazide at IC₅₀ (36.9 µM).

    • Group 3 (Mechanistic Rescue): Pre-treat cells with 5 mM N-acetylcysteine (NAC, a ROS scavenger) for 1 h, followed by Compound 1a. Crucial Step: If NAC prevents the fluorescent spike and rescues cell viability, it definitively proves the mechanism is ROS-dependent.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) immediately and every 30 minutes for 4 hours to capture the oxidative burst kinetics.

References

  • Das, U., Lakhani, K., Borrego, E. A., Cano, K. G., Dimmock, J. R., Aguilera, R. J., Roayapalley, P. K., & Sharma, R. K. (2021). "Design, Syntheses, and Bioevaluations of Some Novel N2-Acryloylbenzohydrazides as Chemostimulants and Cytotoxic Agents." Medicines (Basel), 8(6), 27.[Link]

  • Katen, A., et al. (2023). "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response." Chemical Research in Toxicology, 36(8).[Link]

Sources

Validation

A Comparative Guide to Validating the Michael Acceptor Capabilities of N'-(prop-2-enoyl)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic design of covalent inhibitors has gained significant traction. These molecules, which form a stable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic design of covalent inhibitors has gained significant traction. These molecules, which form a stable, covalent bond with their protein targets, can offer advantages in potency and duration of action.[1][2][3] At the heart of many covalent inhibitors lies a "warhead," an electrophilic functional group capable of reacting with nucleophilic residues on the target protein.[4] The α,β-unsaturated carbonyl motif, a classic Michael acceptor, is a frequently employed warhead.[1][4] This guide provides a comprehensive framework for validating the Michael acceptor capabilities of a candidate molecule, N'-(prop-2-enoyl)benzohydrazide, through a combination of experimental and computational approaches.

The Michael Addition Reaction: A Cornerstone of Covalent Inhibition

The Michael addition is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound. In the context of drug discovery, the nucleophile is often the thiol group of a cysteine residue or other nucleophilic amino acids within a protein's binding site.[5] The reactivity of the Michael acceptor is a critical parameter; it must be reactive enough to engage its target but not so reactive that it indiscriminately modifies other biomolecules, leading to off-target toxicity.[1][6]

Experimental Validation: The Thiol Reactivity Assay

A cornerstone for experimentally characterizing a Michael acceptor is to quantify its reactivity with a model thiol. The Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) assay is a widely used, robust, and spectrophotometrically straightforward method for this purpose.[7][8][9] The assay indirectly monitors the consumption of a free thiol, such as glutathione (GSH) or N-acetyl-L-cysteine, upon reaction with the Michael acceptor.

Rationale Behind the DTNB Assay

The DTNB assay hinges on the reaction between DTNB and a free sulfhydryl group, which produces a stoichiometric amount of 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion with a strong absorbance at 412 nm.[7][9][10] By measuring the decrease in the free thiol concentration over time in the presence of the Michael acceptor, one can determine the reaction kinetics.

Experimental Workflow: Thiol Reactivity Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Stock Solutions: - N'-(prop-2-enoyl)benzohydrazide - Thiol (e.g., GSH) - DTNB Reagent - Reaction Buffer (pH 7.4) R1 Initiate Reaction: Mix N'-(prop-2-enoyl)benzohydrazide with the thiol solution P1->R1 R2 Incubate at a controlled temperature (e.g., 37°C) R1->R2 R3 Take aliquots at specific time points R2->R3 M1 Quench reaction and add DTNB reagent to aliquots R3->M1 M2 Measure absorbance at 412 nm using a spectrophotometer M1->M2 A1 Calculate remaining free thiol concentration M2->A1 A2 Plot ln([Thiol]t/[Thiol]0) versus time A1->A2 A3 Determine the pseudo-first-order rate constant (k_obs) A2->A3 A4 Calculate the second-order rate constant (k2) A3->A4

Caption: Workflow for the DTNB-based thiol reactivity assay.

Detailed Protocol: DTNB Assay for N'-(prop-2-enoyl)benzohydrazide

Materials:

  • N'-(prop-2-enoyl)benzohydrazide

  • Glutathione (GSH) or N-acetyl-L-cysteine

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of N'-(prop-2-enoyl)benzohydrazide in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of GSH in the reaction buffer.

    • Prepare the DTNB solution (Ellman's reagent) in the reaction buffer.[7]

  • Reaction Setup:

    • In a temperature-controlled cuvette or microplate well, add the reaction buffer and the GSH solution to achieve the desired final concentration.

    • Initiate the reaction by adding a small volume of the N'-(prop-2-enoyl)benzohydrazide stock solution. The final concentration of the Michael acceptor should be in excess of the thiol concentration to ensure pseudo-first-order kinetics.

  • Data Collection:

    • At regular time intervals, take an aliquot of the reaction mixture.

    • Immediately add the aliquot to a solution containing DTNB to quench the reaction and react with the remaining free GSH.

    • Measure the absorbance of the resulting yellow solution at 412 nm.

  • Data Analysis:

    • Using a standard curve of known GSH concentrations, convert the absorbance values to the concentration of free thiol at each time point.

    • Plot the natural logarithm of the ratio of the thiol concentration at time t to the initial thiol concentration (ln([GSH]t/[GSH]₀)) against time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of N'-(prop-2-enoyl)benzohydrazide.

Computational Validation: Predicting Reactivity

In parallel with experimental validation, computational methods provide valuable in silico insights into the intrinsic reactivity of a Michael acceptor. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.[11][12][13]

Rationale for Computational Approaches

The reactivity of a Michael acceptor is governed by its electronic properties. Specifically, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. Furthermore, calculating the activation energy (ΔE‡) for the Michael addition reaction with a model nucleophile, such as methanethiolate (CH₃S⁻), can provide a quantitative prediction of reactivity.[11][12]

Computational Workflow

G cluster_setup Setup cluster_calculation DFT Calculation cluster_analysis Analysis & Comparison S1 Build 3D structure of N'-(prop-2-enoyl)benzohydrazide C1 Optimize the geometry of the reactants S1->C1 S2 Choose a model nucleophile (e.g., methanethiolate) S2->C1 C2 Calculate the LUMO energy of the Michael acceptor C1->C2 C3 Locate the transition state (TS) for the Michael addition C1->C3 A1 Compare LUMO energy and ΔE‡ with known Michael acceptors C2->A1 C4 Calculate the activation energy (ΔE‡) C3->C4 C4->A1 A2 Correlate computational data with experimental results A1->A2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N'-(prop-2-enoyl)benzohydrazide

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring laboratory sa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N'-(prop-2-enoyl)benzohydrazide, a compound that, while promising in research, requires careful management due to the potential hazards associated with its hydrazide and acrylate functional groups. This document is intended to be a primary resource for ensuring that this compound is handled and disposed of in a manner that is safe, compliant, and environmentally responsible.

Understanding the Compound: A Hazard-Based Approach
  • Benzohydrazide Moiety: Hydrazine and its derivatives are a class of compounds known for their potential toxicity.[3][4][5] Many hydrazines are considered hazardous waste, with some being suspected carcinogens.[3][4][5] They can also be reactive and require careful handling to avoid the formation of explosive mixtures. Therefore, N'-(prop-2-enoyl)benzohydrazide should be treated as a potentially toxic substance.

  • Acrylate Moiety: Acrylate compounds are known for their potential to undergo hazardous polymerization.[6] They can also be flammable and corrosive.[6] The acrylate group in N'-(prop-2-enoyl)benzohydrazide suggests that the compound may be reactive and an irritant.

Given these potential hazards, all waste containing N'-(prop-2-enoyl)benzohydrazide must be treated as hazardous waste.[6][7] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6][8][9]

Core Principles of Disposal

The disposal of N'-(prop-2-enoyl)benzohydrazide should adhere to the following fundamental principles of laboratory chemical waste management:

  • Waste Minimization: Whenever possible, plan experiments to minimize the generation of waste.[7]

  • Proper Containment: Use appropriate, clearly labeled containers for waste storage.[7][10][11]

  • Segregation: Keep waste containing N'-(prop-2-enoyl)benzohydrazide separate from incompatible materials.[10][12]

  • Professional Disposal: All waste must be disposed of through a licensed professional hazardous waste disposal service.[3][6][7]

Step-by-Step Disposal Protocol

This protocol provides a detailed workflow for the safe disposal of waste generated from the use of N'-(prop-2-enoyl)benzohydrazide.

1. Personal Protective Equipment (PPE): Before handling any waste containing N'-(prop-2-enoyl)benzohydrazide, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[6]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned.[6]

  • Footwear: Closed-toe shoes.[6]

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect solid waste, such as contaminated filter paper, weighing boats, and gloves, in a designated, clearly labeled hazardous waste container.[3][10]

    • The container should be made of a material compatible with the chemical and have a secure lid.

    • The label should clearly state "Hazardous Waste" and "N'-(prop-2-enoyl)benzohydrazide."[10]

  • Liquid Waste:

    • Collect liquid waste, such as reaction mixtures and solutions, in a separate, compatible, and labeled hazardous waste container.[10][11]

    • Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[10] Incompatible wastes can lead to dangerous reactions.[10]

    • Keep the container closed when not in use.[7]

  • Empty Containers:

    • Empty containers that held pure N'-(prop-2-enoyl)benzohydrazide should be treated as hazardous waste and disposed of accordingly, as chemical residue may remain.[10][12]

    • If the container can be safely and thoroughly triple-rinsed with a suitable solvent, the rinsate must be collected as hazardous liquid waste.[10][12]

3. In-Lab Neutralization (for Small Quantities - Expert Use Only):

For very small residual amounts, chemical neutralization may be an option, but this should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.

  • Hydrazide Neutralization: Dilute solutions of hydrazine compounds can be neutralized with an oxidizing agent like sodium hypochlorite or hydrogen peroxide.[4][13] This is a potentially vigorous reaction and should be performed with extreme caution.

  • Acrylate Polymerization: For small amounts of liquid waste, adding an excess of an appropriate radical initiator can induce polymerization, solidifying the waste and making it less hazardous.[9]

It is strongly recommended to avoid in-lab treatment and to dispose of all waste through a professional service.

4. Storage and Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.[7]

  • This area should be well-ventilated and away from heat or ignition sources.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[6][7][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N'-(prop-2-enoyl)benzohydrazide waste.

DisposalWorkflow start Waste Generation (N'-(prop-2-enoyl)benzohydrazide) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid treat_container Treat as Hazardous Waste or Triple Rinse empty_container->treat_container storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage rinsate Collect Rinsate as Liquid Hazardous Waste treat_container->rinsate rinsate->collect_liquid disposal Arrange for Professional Hazardous Waste Disposal storage->disposal

Caption: Disposal workflow for N'-(prop-2-enoyl)benzohydrazide waste.

Quantitative Data Summary

While specific quantitative data for N'-(prop-2-enoyl)benzohydrazide is limited, the table below summarizes key information based on its constituent parts and general laboratory safety guidelines.

ParameterGuideline/ValueRationale and Source
Waste Classification Hazardous WasteDue to the presence of hydrazide and acrylate moieties, which are associated with toxicity and reactivity.[3][4][6][7]
pH of Aqueous Waste Neutralize to pH 6-8 if safeCorrosive waste (pH ≤ 2 or ≥ 12.5) requires special handling. Neutralization should only be done if it does not create a more hazardous situation.[7]
Satellite Accumulation Limit Max 55 gallonsStandard limit for hazardous waste accumulation in a laboratory setting.[7]
Acutely Toxic Waste Limit Max 1 quart (liquid) or 1 kg (solid)If the compound is determined to be acutely toxic, these lower limits apply.[7]
Conclusion

The responsible disposal of N'-(prop-2-enoyl)benzohydrazide is a critical aspect of laboratory safety and environmental compliance. By treating this compound as hazardous waste and following the detailed procedures outlined in this guide, researchers can mitigate risks and ensure that their work is conducted in a safe and sustainable manner. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Hazardous Waste and Disposal Consider
  • Disposal of Laboratory Wastes (GUIDANCE) | Current Staff. University of St Andrews.
  • N'-(prop-2-enoyl)benzohydrazide (Cas 136764-92-6). Parchem.
  • 2-Ethylhexyl Acrylate Waste Management: 4 Proven Reduction & Recovery Str
  • Safe Disposal of Acrylic Acid, Rubidium Salt: A Comprehensive Guide for Labor
  • SAFETY D
  • SAFETY D
  • Method for disposal of waste from acrylic acid process and acrylic ester process.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem.
  • Safe and Responsible Disposal of Acrylic Liquid. NailKnowledge.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. NCBI.
  • SAFETY D
  • N'-(Prop-2-enoyl)benzohydrazide. Sapphire Bioscience.

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling N'-(prop-2-enoyl)benzohydrazide

In the dynamic landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are fundamental. N'-(prop-2-enoyl)benzohydrazide, a molecule of interest, requires a robust unde...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are fundamental. N'-(prop-2-enoyl)benzohydrazide, a molecule of interest, requires a robust understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our approach is grounded in a thorough risk assessment, drawing upon the known toxicological profiles of its constituent chemical groups: the benzohydrazide core and the reactive acryloyl moiety.

The benzohydrazide structure is associated with potential health effects, including toxicity upon ingestion, skin contact, or inhalation, as well as skin and eye irritation[1]. There is also limited evidence of carcinogenic effects and the danger of cumulative health impacts with repeated exposure[1]. The acryloyl group, a reactive α,β-unsaturated carbonyl system, shares hazards with compounds like acryloyl chloride, which is known to be flammable, corrosive, and highly toxic by inhalation. Therefore, a conservative and comprehensive PPE strategy is not just recommended, but essential.

Core Principles of Chemical Safety

Before detailing specific PPE recommendations, it is crucial to emphasize that PPE is the last line of defense. A comprehensive safety strategy for handling N'-(prop-2-enoyl)benzohydrazide should always prioritize engineering and administrative controls:

  • Engineering Controls: All work with N'-(prop-2-enoyl)benzohydrazide, particularly when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures for this chemical.

Recommended Personal Protective Equipment (PPE) for N'-(prop-2-enoyl)benzohydrazide

The following table outlines the minimum PPE requirements for various laboratory operations involving N'-(prop-2-enoyl)benzohydrazide.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles and a face shield (8-inch minimum)Chemical-resistant gloves (e.g., Nitrile, with a thickness of at least 0.4 mm). Double-gloving is recommended.Flame-retardant lab coat, fully fastened.A NIOSH-approved P2 respirator cartridge is recommended to prevent inhalation of fine particles.
Solution Preparation Tightly fitting safety goggles and a face shield (8-inch minimum)Chemical-resistant gloves (e.g., Nitrile, with a thickness of at least 0.4 mm). Double-gloving is recommended.Flame-retardant lab coat, fully fastened.Work should be performed in a certified chemical fume hood. A respirator may be necessary for large quantities or if there is a risk of aerosolization.
In-process Sampling and Analysis Tightly fitting safety goggles.Chemical-resistant gloves (e.g., Nitrile, with a thickness of at least 0.4 mm).Flame-retardant lab coat, fully fastened.Work should be performed in a certified chemical fume hood.
Waste Disposal Tightly fitting safety goggles and a face shield (8-inch minimum)Heavy-duty, chemical-resistant gloves.Chemical-resistant apron over a flame-retardant lab coat.A NIOSH-approved respirator with appropriate cartridges should be worn, especially when handling concentrated waste.

Step-by-Step Guide to PPE Selection and Use

The following workflow provides a logical sequence for ensuring adequate protection when handling N'-(prop-2-enoyl)benzohydrazide.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Operational Procedure cluster_disposal Post-Operation start Start: Task Involving N'-(prop-2-enoyl)benzohydrazide risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment sds_review Review Safety Data Sheets (Benzohydrazide & Acryloyl Analogs) risk_assessment->sds_review eye_face Select Eye & Face Protection: Goggles & Face Shield sds_review->eye_face hand Select Hand Protection: Chemical-Resistant Gloves (Double-Gloving Recommended) sds_review->hand body Select Body Protection: Flame-Retardant Lab Coat sds_review->body respiratory Select Respiratory Protection: Based on Inhalation Risk sds_review->respiratory donning Properly Don All Selected PPE eye_face->donning hand->donning body->donning respiratory->donning handling Perform Chemical Handling in Fume Hood donning->handling doffing Properly Doff and Dispose of Contaminated PPE handling->doffing waste_disposal Dispose of Chemical Waste According to Institutional Guidelines doffing->waste_disposal end End of Procedure waste_disposal->end

Caption: PPE Selection and Use Workflow for N'-(prop-2-enoyl)benzohydrazide.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Designate a specific area within the hood for the handling of N'-(prop-2-enoyl)benzohydrazide to prevent cross-contamination.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture before use.

  • Weighing: When weighing the solid compound, use a disposable weigh boat and handle it with forceps to minimize direct contact. Perform this task in a fume hood to contain any airborne particles.

  • Dissolution: Add the solid to the solvent slowly and in a controlled manner to avoid splashing. Keep the container covered as much as possible during this process.

  • Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. Small spills within a fume hood can be managed by trained personnel using an appropriate absorbent material, such as dry lime, sand, or soda ash[2]. For larger spills, or any spill outside of a fume hood, contact your institution's emergency response team.

Disposal Plan:

All waste containing N'-(prop-2-enoyl)benzohydrazide, including contaminated PPE, weigh boats, and excess reagents, must be considered hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be placed in a designated hazardous waste bag within the fume hood.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified waste management provider.

By adhering to these stringent safety protocols, researchers can confidently and safely work with N'-(prop-2-enoyl)benzohydrazide, ensuring both personal safety and the integrity of their research.

References

  • SD Fine-Chem. (n.d.). Benzoic Hydrazide Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Acrylyl Chloride. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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